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Foundational

1-(4-Chlorophenyl)pentan-1-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)pentan-1-amine This guide provides a comprehensive overview of the synthetic pathways for 1-(4-chlorophenyl)pentan-1-amine, a chiral amine with potential...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)pentan-1-amine

This guide provides a comprehensive overview of the synthetic pathways for 1-(4-chlorophenyl)pentan-1-amine, a chiral amine with potential applications as a building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will explore various synthetic strategies, from classical methods to modern catalytic approaches, and delve into the critical aspects of stereochemical control and purification.

Introduction and Strategic Overview

Chiral amines are integral components in a vast array of pharmaceuticals, with an estimated 40% of drugs containing this functional group. The specific stereochemistry of these amines is often crucial to their pharmacological activity. 1-(4-Chlorophenyl)pentan-1-amine presents a stereogenic center at the carbon bearing the amino group, making the development of efficient and stereoselective synthetic routes a key objective for its utilization in drug discovery programs.

This guide will dissect the primary synthetic disconnections for 1-(4-Chlorophenyl)pentan-1-amine, focusing on the formation of the C-N bond through the reductive amination of a ketone precursor. We will also address the synthesis of the precursor itself and the critical downstream processes of chiral resolution and product characterization.

Retrosynthetic Analysis

The most logical and convergent retrosynthetic approach for 1-(4-Chlorophenyl)pentan-1-amine involves the disconnection of the carbon-nitrogen bond, leading back to the corresponding ketone, 1-(4-chlorophenyl)pentan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation of chlorobenzene with valeryl chloride.

G Target 1-(4-Chlorophenyl)pentan-1-amine Ketone 1-(4-Chlorophenyl)pentan-1-one Target->Ketone Reductive Amination Amine_Source Amine Source (e.g., NH3, Formamide) Target->Amine_Source Chlorobenzene Chlorobenzene Ketone->Chlorobenzene Friedel-Crafts Acylation Valeryl_Chloride Valeryl Chloride Ketone->Valeryl_Chloride

Caption: Retrosynthetic analysis of 1-(4-Chlorophenyl)pentan-1-amine.

Synthesis of the Ketone Precursor: 1-(4-Chlorophenyl)pentan-1-one

The synthesis of the ketone precursor is typically achieved via a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry chlorobenzene, add valeryl chloride dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 1-(4-chlorophenyl)pentan-1-one.

Major Synthetic Pathways to 1-(4-Chlorophenyl)pentan-1-amine

The conversion of 1-(4-chlorophenyl)pentan-1-one to the target amine is the crucial step. This is most commonly achieved through reductive amination. Reductive amination is a process that converts a carbonyl group to an amine via an intermediate imine.[1]

Pathway I: The Leuckart-Wallach Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes or ketones using formamide or ammonium formate as both the nitrogen source and the reducing agent.[2][3] This reaction typically requires high temperatures.[3] The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to the primary amine.[2][4]

G Ketone 1-(4-Chlorophenyl)pentan-1-one Intermediate N-formyl intermediate Ketone->Intermediate Heat Formamide HCONH₂ Formamide->Intermediate Amine 1-(4-Chlorophenyl)pentan-1-amine Intermediate->Amine Hydrolysis Acidic or Basic Hydrolysis Hydrolysis->Amine

Caption: Leuckart-Wallach reaction pathway.

Experimental Protocol: Leuckart-Wallach Reaction

  • Reaction Mixture: A mixture of 1-(4-chlorophenyl)pentan-1-one and an excess of ammonium formate (or formamide and formic acid) is heated to 150-200 °C for several hours.[2]

  • Intermediate Formation: During the heating process, the ketone reacts with the amine source to form an N-formyl derivative.[5]

  • Hydrolysis: After cooling, the reaction mixture is treated with a strong acid (e.g., HCl) and heated to hydrolyze the formyl group, yielding the amine hydrochloride salt.

  • Isolation: The mixture is then made basic with a strong base (e.g., NaOH) to liberate the free amine, which can then be extracted with an organic solvent.

  • Purification: The extracted amine is purified by distillation under reduced pressure or column chromatography.

Causality Behind Experimental Choices: The use of high temperatures is necessary to overcome the activation energy for the formation of the iminium ion and the subsequent hydride transfer from formic acid (or a derivative).[2] The final acidic hydrolysis is a standard procedure for cleaving amide bonds.

Pathway II: Reductive Amination with Hydride Reagents

A more modern and often milder approach involves the use of specific hydride reducing agents. This can be performed as a one-pot reaction.[4] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[6] NaBH₃CN is particularly useful as it is selective for the reduction of the iminium ion in the presence of the ketone.[6]

G cluster_0 One-Pot Reaction Vessel Ketone 1-(4-Chlorophenyl)pentan-1-one Imine Imine Intermediate Ketone->Imine + Ammonia Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine Amine 1-(4-Chlorophenyl)pentan-1-amine Imine->Amine + Reducing Agent Reducing_Agent NaBH₃CN or NaBH(OAc)₃ Reducing_Agent->Amine

Caption: One-pot reductive amination workflow.

Experimental Protocol: Reductive Amination with NaBH₃CN

  • Imine Formation: Dissolve 1-(4-chlorophenyl)pentan-1-one and an excess of an ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol. Stir the mixture at room temperature to allow for the formation of the imine in equilibrium.

  • Reduction: Add sodium cyanoborohydride portion-wise to the reaction mixture. The pH should be maintained in a slightly acidic range (pH 6-7) to favor iminium ion formation without significantly reducing the ketone.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by adding water and then make the solution basic with NaOH.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude amine by column chromatography.

Causality Behind Experimental Choices: The choice of a mildly acidic pH is crucial for this reaction. It facilitates the dehydration of the hemiaminal intermediate to the imine/iminium ion, which is the species reduced by NaBH₃CN.[1]

Pathway III: Synthesis via an Oxime Intermediate

This two-step pathway involves the initial conversion of the ketone to an oxime, which is subsequently reduced to the primary amine. This method avoids the direct use of ammonia and can offer good yields.

Experimental Protocol: Oximation and Reduction

  • Oximation: To a solution of 1-(4-chlorophenyl)pentan-1-one in ethanol, add hydroxylamine hydrochloride and a base such as triethylamine or sodium acetate.[7] Stir the mixture at room temperature for several hours. The oxime product can be isolated by extraction after removing the solvent.[7]

  • Oxime Reduction: Dissolve the isolated 1-(4-chlorophenyl)pentan-1-one oxime in a solvent like tetrahydrofuran (THF). Add a reducing agent such as a borane-THF complex or lithium aluminum hydride (LiAlH₄) carefully at a controlled temperature (e.g., 0 °C to reflux).[7]

  • Work-up and Purification: After the reduction is complete, quench the reaction carefully (e.g., with water and then acid). Make the solution basic and extract the amine. Purify by standard methods.

Asymmetric Synthesis and Chiral Resolution

Since 1-(4-Chlorophenyl)pentan-1-amine is chiral, obtaining enantiomerically pure forms is often necessary for pharmaceutical applications.[8] This can be achieved either by asymmetric synthesis or by resolving the racemic mixture.

Classical Resolution via Diastereomeric Salt Formation

This technique relies on the reaction of the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9]

G Racemic_Amine Racemic Amine (R)-Amine + (S)-Amine Diastereomeric_Salts Diastereomeric Salts (R)-Amine-(+)-Acid (S)-Amine-(+)-Acid Racemic_Amine->Diastereomeric_Salts Chiral_Acid Chiral Acid (e.g., (+)-Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts Fractional_Crystallization->Separated_Salts Base_Treatment Treatment with Base Separated_Salts->Base_Treatment Enantiopure_Amines Enantiopure Amines (R)-Amine and (S)-Amine Base_Treatment->Enantiopure_Amines

Caption: Workflow for classical resolution of a racemic amine.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic 1-(4-chlorophenyl)pentan-1-amine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-O,O'-dibenzoyl-d-tartaric acid) in the same solvent.[9]

  • Crystallization: Combine the two solutions and allow the mixture to stand. The less soluble diastereomeric salt will crystallize out. The crystallization process can be aided by slow cooling or the addition of a seed crystal.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the amine and dissolve the chiral acid.

  • Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent.

  • Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.[10]

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.[11][12]

General Protocol for Chiral HPLC Method Development

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating a wide range of chiral compounds.

  • Mobile Phase Screening: Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[12]

  • Optimization: Optimize the separation by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.

  • Preparative Separation: Once an effective analytical separation is achieved, the method can be scaled up for preparative HPLC to isolate larger quantities of each enantiomer.

Purification and Characterization

Final purification of 1-(4-chlorophenyl)pentan-1-amine is typically achieved by column chromatography on silica gel (sometimes treated with a small amount of base like triethylamine to prevent streaking) or by vacuum distillation.

Characterization Data:

The identity and purity of the final product should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., N-H stretches for the amine).

  • Chiral HPLC: To determine the enantiomeric excess if a chiral synthesis or resolution was performed.

Comparison of Synthetic Pathways

Pathway Starting Materials Key Reagents Reaction Conditions Advantages Disadvantages
Leuckart-Wallach Ketone, Ammonium FormateFormic acid/FormamideHigh temperature (150-200 °C)Inexpensive reagents, one-potHigh temperatures, potential for byproducts, strong acid/base workup
Hydride Reduction Ketone, Ammonia sourceNaBH₃CN, NaBH(OAc)₃Mild (room temperature)Mild conditions, high selectivity, good yieldsMore expensive reagents, potential toxicity of cyanides
Oxime Intermediate Ketone, HydroxylamineHydroxylamine-HCl, Borane-THF or LiAlH₄Varies (RT to reflux)Avoids direct use of ammonia, good yieldsTwo-step process, requires handling of reactive reducing agents

Conclusion

The synthesis of 1-(4-chlorophenyl)pentan-1-amine can be effectively accomplished through several reductive amination strategies starting from 1-(4-chlorophenyl)pentan-1-one. The choice of the specific pathway depends on factors such as the desired scale of the reaction, cost considerations, and available laboratory equipment. For laboratory-scale synthesis where mild conditions and high selectivity are paramount, reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride is often the preferred method. For larger-scale industrial production, catalytic reductive amination or the classical Leuckart-Wallach reaction might be more economically viable. Furthermore, for applications requiring enantiopure material, the integration of a chiral resolution step, such as diastereomeric salt crystallization, is a critical consideration in the overall synthetic scheme.

References

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Exploratory

An In-Depth Technical Guide to the Postulated Mechanism of Action of 1-(4-Chlorophenyl)pentan-1-amine

Executive Summary This technical guide provides a comprehensive analysis of the postulated mechanism of action for 1-(4-Chlorophenyl)pentan-1-amine, a substituted phenethylamine derivative. In the absence of direct empir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the postulated mechanism of action for 1-(4-Chlorophenyl)pentan-1-amine, a substituted phenethylamine derivative. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally analogous compounds to propose a primary mechanism centered on the inhibition of monoamine transporters. Based on its core phenethylamine scaffold, the presence of a 4-chloro substituent, and an alpha-pentyl chain, it is hypothesized that 1-(4-Chlorophenyl)pentan-1-amine functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). This guide outlines the structure-activity relationships that inform this hypothesis and presents a detailed framework of experimental protocols for its validation. The intended audience for this document includes researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds.

Introduction: A Structural Perspective

1-(4-Chlorophenyl)pentan-1-amine belongs to the broad chemical class of substituted phenethylamines, which encompasses a wide range of psychoactive substances, including stimulants, hallucinogens, and antidepressants.[1] The core structure consists of a phenyl ring attached to an amino group via a two-carbon chain. The specific substitutions on 1-(4-Chlorophenyl)pentan-1-amine—a chlorine atom at the para position of the phenyl ring and a pentyl group at the alpha position of the ethyl chain—are critical determinants of its potential pharmacological profile.

Its structure bears a notable resemblance to pyrovalerone and its analogues, a class of potent monoamine uptake inhibitors.[2][3] This structural similarity forms the basis for the mechanistic hypotheses presented in this guide. Understanding the likely molecular targets and downstream effects of this compound is crucial for predicting its physiological and psychoactive properties.

Postulated Core Mechanism of Action: Inhibition of Monoamine Transporters

The primary hypothesized mechanism of action for 1-(4-Chlorophenyl)pentan-1-amine is the inhibition of presynaptic monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates their signaling.[6][7] By blocking these transporters, an NDRI increases the extracellular concentrations of dopamine and norepinephrine, leading to enhanced and prolonged dopaminergic and noradrenergic neurotransmission.[4][8]

Structure-Activity Relationship (SAR) Analysis

The NDRI hypothesis is supported by a well-established structure-activity relationship for this class of compounds:

  • Phenethylamine Backbone: This core structure is a common feature of ligands that interact with monoamine transporters.[9]

  • Alpha-Alkyl Substitution: The pentyl group at the alpha position is a defining feature of pyrovalerone-type compounds. Lengthening this alkyl chain has been shown to enhance potency at both DAT and NET.[2]

  • 4-Chloro Substitution: Halogenation at the para position of the phenyl ring is known to influence activity at monoamine transporters. Specifically, a 4-chloro substitution often increases potency at the serotonin transporter (SERT), suggesting that 1-(4-Chlorophenyl)pentan-1-amine may also possess some SERT inhibitory activity, though likely less potent than its effects on DAT and NET.[10][11]

Unlike amphetamine-type stimulants, which are substrates for monoamine transporters and act as releasing agents, pyrovalerone analogues are typically pure uptake inhibitors.[2] Therefore, it is postulated that 1-(4-Chlorophenyl)pentan-1-amine will act as a reuptake inhibitor rather than a monoamine releaser.

Proposed Signaling Pathway

As a postulated NDRI, 1-(4-Chlorophenyl)pentan-1-amine would not have a direct signaling pathway itself but would modulate existing monoaminergic signaling. By inhibiting DAT and NET, it would lead to an accumulation of dopamine and norepinephrine in the synapse, enhancing the activation of postsynaptic dopamine and adrenergic receptors.

NDRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 1-(4-Chlorophenyl)pentan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits NET Norepinephrine Transporter (NET) Compound->NET Inhibits DA_synapse Dopamine DAT->DA_synapse Reuptake (Blocked) NE_synapse Norepinephrine NET->NE_synapse Reuptake (Blocked) DA_vesicle Dopamine Vesicles DA_vesicle->Synaptic_Cleft Release NE_vesicle Norepinephrine Vesicles NE_vesicle->Synaptic_Cleft Release Post_DA_Receptor Postsynaptic Dopamine Receptors DA_synapse->Post_DA_Receptor Activates Post_NE_Receptor Postsynaptic Adrenergic Receptors NE_synapse->Post_NE_Receptor Activates Downstream Downstream Signaling & Neuronal Response Post_DA_Receptor->Downstream Post_NE_Receptor->Downstream

Caption: Postulated mechanism of 1-(4-Chlorophenyl)pentan-1-amine as an NDRI.

Experimental Validation of the Proposed Mechanism

To empirically determine the mechanism of action, a series of in vitro and in vivo experiments are required. The following protocols provide a self-validating system to test the NDRI hypothesis.

In Vitro Characterization of Monoamine Transporter Interaction

The initial phase of testing involves characterizing the binding affinity and functional potency of 1-(4-Chlorophenyl)pentan-1-amine at the three primary monoamine transporters.

In_Vitro_Workflow start Start: In Vitro Characterization protocol1 Protocol 1: Radioligand Binding Assays (Determine Ki at DAT, NET, SERT) start->protocol1 protocol2 Protocol 2: Synaptosomal Uptake Inhibition Assays (Determine IC50 for DA, NE, 5-HT uptake) start->protocol2 data_analysis Data Analysis and Interpretation protocol1->data_analysis protocol2->data_analysis protocol3 Protocol 3: Monoamine Efflux Assays (Determine if Releaser or Reuptake Inhibitor) conclusion Conclusion: In Vitro Pharmacological Profile protocol3->conclusion data_analysis->protocol3 In_Vivo_Workflow start Start: In Vivo Corroboration protocol4 Protocol 4: Locomotor Activity Assessment in Rodents start->protocol4 protocol5 Protocol 5: In Vivo Microdialysis start->protocol5 data_analysis Data Analysis and Interpretation protocol4->data_analysis protocol5->data_analysis conclusion Conclusion: In Vivo Pharmacological Effects data_analysis->conclusion

Caption: Experimental workflow for in vivo corroboration.

Objective: To evaluate the psychostimulant effects of 1-(4-Chlorophenyl)pentan-1-amine, a hallmark of DAT and NET inhibition.

Methodology:

  • Animal Acclimation: Acclimate mice or rats to the testing environment (e.g., open-field arenas equipped with photobeam sensors).

  • Compound Administration: Administer various doses of 1-(4-Chlorophenyl)pentan-1-amine via an appropriate route (e.g., intraperitoneal injection).

  • Activity Monitoring: Place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) over a set period. [12]4. Data Analysis: Analyze the dose-response relationship for locomotor activity. A significant increase in locomotion is expected for a compound with NDRI properties.

Data Interpretation and Summary

The collective data from these experiments will provide a detailed pharmacological fingerprint of 1-(4-Chlorophenyl)pentan-1-amine. The expected results, if the NDRI hypothesis is correct, are summarized below.

AssayParameterExpected Outcome for 1-(4-Chlorophenyl)pentan-1-amineInterpretation
Radioligand Binding Ki (nM)Low nanomolar affinity for DAT and NET; lower affinity for SERT.Potent binding to dopamine and norepinephrine transporters.
Uptake Inhibition IC50 (nM)Low nanomolar potency for inhibiting DA and NE uptake; lower potency for 5-HT uptake.Functionally potent inhibitor of DAT and NET.
Monoamine Efflux % ReleaseNo significant release of DA, NE, or 5-HT.Acts as a reuptake inhibitor, not a releasing agent.
Locomotor Activity LocomotionDose-dependent increase in locomotor activity.In vivo evidence of psychostimulant effects consistent with NDRI activity.

Conclusion

Based on a thorough analysis of its chemical structure and comparison with well-characterized analogues, 1-(4-Chlorophenyl)pentan-1-amine is postulated to act primarily as a norepinephrine-dopamine reuptake inhibitor. This mechanism involves the blockade of DAT and NET, leading to increased synaptic concentrations of these key neurotransmitters. The proposed experimental framework provides a robust and logical pathway to definitively elucidate its mechanism of action. The results of these studies will be critical for understanding the compound's potential psychoactive effects, abuse liability, and therapeutic applications.

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  • DeFelice, L. J., et al. (2019). Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats. The Journal of Pharmacology and Experimental Therapeutics, 370(2), 224-232.
  • ResearchGate. (2013, August 7). A good protocol for extracting mouse brain synaptosomes?. Retrieved from [Link]

  • Pascal, R. (2025, September 30). How To Write White Papers For Pharmaceutical Companies. Retrieved from [Link]

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Foundational

biological activity of 1-(4-Chlorophenyl)pentan-1-amine

An In-Depth Technical Guide to the Biological Investigation of 1-(4-Chlorophenyl)pentan-1-amine Abstract This technical guide provides a comprehensive framework for the investigation of the biological activity of the nov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Investigation of 1-(4-Chlorophenyl)pentan-1-amine

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound, 1-(4-Chlorophenyl)pentan-1-amine. Drawing upon established methodologies for the characterization of psychoactive small molecules, this document outlines a logical and scientifically rigorous workflow. The guide is intended for researchers, scientists, and drug development professionals. It details the synthesis, hypothesized mechanisms of action, and detailed protocols for in vitro and in vivo evaluation. The structure of this guide is designed to be fluid, mirroring the organic process of scientific discovery, rather than adhering to a rigid template. We will begin with the foundational chemistry, move to targeted in vitro assays based on structural analogy, and culminate in a primary in vivo behavioral assessment.

Introduction and Rationale

The vast landscape of neuropharmacology is continually expanding through the exploration of novel chemical entities. The compound 1-(4-Chlorophenyl)pentan-1-amine, a substituted phenethylamine, presents a compelling candidate for investigation due to its structural similarities to known monoamine reuptake inhibitors. The presence of a chlorophenyl group and a pentylamine chain suggests potential interactions with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Analogues of similar structures, such as pyrovalerone derivatives, have demonstrated potent and selective inhibition of DAT and NET[1]. Therefore, a primary hypothesis is that 1-(4-Chlorophenyl)pentan-1-amine will exhibit activity as a monoamine reuptake inhibitor.

Furthermore, the general structure of phenethylamines warrants an investigation into potential off-target effects, such as inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition can lead to significant physiological effects[2][3]. This guide will therefore also incorporate protocols to assess the compound's activity at these enzymatic targets.

To provide a holistic initial biological profile, this guide will also detail a fundamental in vivo behavioral assay, the Open Field Test (OFT). The OFT is a robust method for assessing general locomotor activity and anxiety-like behavior in rodents, providing crucial insights into the compound's potential central nervous system effects[4][5][6].

Synthesis of 1-(4-Chlorophenyl)pentan-1-amine

The synthesis of the title compound can be achieved through a reductive amination process, analogous to the synthesis of similar 1-phenylalkylamines. A plausible synthetic route is outlined below, based on the synthesis of 1-(4-chlorophenyl)propan-1-amine[7].

Experimental Protocol: Synthesis
  • Oxime Formation:

    • To a solution of 1-(4-chlorophenyl)pentan-1-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (2 equivalents) at room temperature.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Remove the solvent under reduced pressure.

    • To the residue, add water and extract with ethyl acetate.

    • Wash the organic layer successively with water and saturated brine, then dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure to yield 1-(4-chlorophenyl)pentan-1-one oxime.

  • Reduction to the Amine:

    • Dissolve the 1-(4-chlorophenyl)pentan-1-one oxime in tetrahydrofuran (THF).

    • Add a solution of borane-tetrahydrofuran complex (1.1 M in THF, 3 equivalents) to the mixture.

    • Stir the reaction mixture at 80°C for 16 hours.

    • Cool the reaction to room temperature and quench by the slow addition of 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the organic layer with water and saturated brine, then dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 1-(4-Chlorophenyl)pentan-1-amine.

In Vitro Pharmacological Profiling

Based on the structural features of 1-(4-Chlorophenyl)pentan-1-amine, the primary in vitro characterization should focus on its potential as a monoamine reuptake inhibitor and a monoamine oxidase inhibitor.

Monoamine Transporter Binding and Uptake Inhibition Assays

The primary hypothesis is that 1-(4-Chlorophenyl)pentan-1-amine will act as an inhibitor of DAT and NET. This can be assessed through radioligand binding assays and neurotransmitter uptake assays.

  • Cell Culture: Utilize cell lines stably expressing human DAT, NET, and SERT (e.g., HEK293 cells).

  • Binding Assay:

    • Prepare cell membrane homogenates from the transfected cell lines.

    • In a 96-well plate, incubate the membrane homogenates with a known radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of varying concentrations of 1-(4-Chlorophenyl)pentan-1-amine.

    • After incubation, rapidly filter the samples through glass fiber filters and wash to remove unbound radioligand.

    • Determine the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of radioligand binding.

  • Uptake Assay:

    • Plate the transfected cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of 1-(4-Chlorophenyl)pentan-1-amine.

    • Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value for the inhibition of monoamine uptake[1].

Monoamine Oxidase (MAO) Inhibition Assay

To investigate potential off-target effects, the inhibitory activity of 1-(4-Chlorophenyl)pentan-1-amine against both MAO-A and MAO-B should be determined. A convenient fluorometric assay can be employed for this purpose[3][8].

  • Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • A suitable substrate for both enzymes, such as kynuramine or p-tyramine[3][9].

    • A detection reagent that produces a fluorescent product in the presence of hydrogen peroxide (a byproduct of the MAO reaction).

    • Known inhibitors for positive controls (e.g., clorgyline for MAO-A and selegiline for MAO-B).

  • Assay Procedure:

    • In a 96-well plate, add the MAO-A or MAO-B enzyme to a buffer solution.

    • Add varying concentrations of 1-(4-Chlorophenyl)pentan-1-amine or the control inhibitor.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and add the detection reagent.

    • Measure the fluorescence using a microplate reader.

    • Calculate the IC₅₀ values for MAO-A and MAO-B inhibition[2][8].

In Vivo Behavioral Assessment: The Open Field Test

The Open Field Test (OFT) is a crucial first-line in vivo assay to evaluate the effect of a novel compound on spontaneous locomotor activity and anxiety-related behaviors in rodents[4][5][10].

Experimental Protocol: Open Field Test
  • Apparatus: A square arena (e.g., 40 x 40 cm for mice) with walls high enough to prevent escape. The arena should be equipped with an overhead video camera connected to a tracking software[11].

  • Animal Subjects: Male C57BL/6 mice are commonly used. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before testing.

  • Procedure:

    • Administer 1-(4-Chlorophenyl)pentan-1-amine or vehicle (e.g., saline with a small amount of DMSO) via an appropriate route (e.g., intraperitoneal injection).

    • After a specified pre-treatment time (e.g., 30 minutes), gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena freely for a set duration (e.g., 10-15 minutes)[10].

    • Record the session using the video tracking system.

    • After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues[10].

Data Analysis

The video tracking software will provide data on several parameters. The primary measures to analyze include:

  • Total Distance Traveled: An indicator of overall locomotor activity.

  • Time Spent in the Center Zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

  • Frequency of Center Zone Entries: Another measure of exploratory and anxiety-related behavior.

  • Thigmotaxis: The tendency to remain close to the walls, which is also indicative of anxiety[4].

Statistical analysis, such as a one-way ANOVA or t-tests, should be used to compare the different treatment groups[4].

Data Presentation and Visualization

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Pharmacological Profile of 1-(4-Chlorophenyl)pentan-1-amine

TargetAssay TypeIC₅₀ (nM)
DATBinding
DATUptake
NETBinding
NETUptake
SERTBinding
SERTUptake
MAO-AInhibition
MAO-BInhibition

Table 2: Effects of 1-(4-Chlorophenyl)pentan-1-amine in the Open Field Test

Treatment GroupTotal Distance (m)Time in Center (s)Center Entries
Vehicle
Compound (Dose 1)
Compound (Dose 2)
Compound (Dose 3)
Diagrams

Figure 1: Proposed Investigational Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Assessment Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Verification Structural_Verification Purification->Structural_Verification Monoamine_Transporter_Assays Monoamine Transporter Binding & Uptake Assays Structural_Verification->Monoamine_Transporter_Assays MAO_Assays Monoamine Oxidase Inhibition Assays Structural_Verification->MAO_Assays Open_Field_Test Open Field Test Monoamine_Transporter_Assays->Open_Field_Test MAO_Assays->Open_Field_Test

Caption: A flowchart illustrating the proposed experimental workflow for the biological characterization of 1-(4-Chlorophenyl)pentan-1-amine.

Figure 2: Hypothesized Mechanism of Action at the Synapse

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicles Vesicles (DA/NE) Synaptic_Cleft Synaptic Cleft (DA/NE) Vesicles->Synaptic_Cleft Release DAT_NET DAT/NET Receptors Postsynaptic Receptors Synaptic_Cleft->DAT_NET Reuptake Synaptic_Cleft->Receptors Compound 1-(4-Chlorophenyl) pentan-1-amine Compound->DAT_NET Inhibition

Caption: A simplified diagram illustrating the hypothesized inhibitory action of 1-(4-Chlorophenyl)pentan-1-amine on dopamine (DA) and norepinephrine (NE) reuptake transporters (DAT/NET) in the synaptic cleft.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial biological characterization of 1-(4-Chlorophenyl)pentan-1-amine. By following the outlined protocols, researchers can efficiently determine its in vitro pharmacological profile at key monoaminergic targets and assess its primary in vivo behavioral effects. The results of these studies will be instrumental in determining the potential of this compound as a novel therapeutic agent and will guide future, more in-depth investigations into its mechanism of action, safety profile, and therapeutic efficacy.

References

  • Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus.
  • JoVE. (2014, September 3). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE.
  • ChemicalBook. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis. ChemicalBook.
  • PMC. (2015, February 6). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PMC.
  • Maze Engineers - Conduct Science. General Rodent Activity System. Maze Engineers.
  • Springer Nature Experiments. The Open Field Test.
  • PubMed. (2017, April 15). In Vitro Monoamine Oxidase Inhibition Potential of Alpha-Methyltryptamine Analog New Psychoactive Substances for Assessing Possible Toxic Risks. PubMed.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie.
  • ResearchGate. (2025, August 10). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine.
  • PMC. (2021, November 2). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PMC.
  • Abcam. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Abcam.
  • PrepChem.com. (2020, February 19). Synthesis of 1-(4-chlorophenyl)-5-(1-imidazolyl)-3-pentanone. PrepChem.com.
  • Google Patents. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie.
  • MDPI. (2023, May 17). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.

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Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)pentan-1-amine: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Chlorophenyl)pentan-1-amine is a primary amine featuring a chiral center and a chlorinated phenyl group. While specific research on this c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)pentan-1-amine is a primary amine featuring a chiral center and a chlorinated phenyl group. While specific research on this compound is not widely published, its structural similarity to other pharmacologically active phenethylamine derivatives suggests its potential as a valuable building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its predicted chemical and physical properties, likely synthetic routes, and expected analytical characteristics, drawing upon data from closely related analogs to offer a predictive but scientifically grounded resource.

Chemical and Physical Properties

The properties of 1-(4-Chlorophenyl)pentan-1-amine can be inferred from its structure and comparison with analogs such as 1-(4-chlorophenyl)propan-1-amine. The pentyl chain, being longer than a propyl chain, is expected to influence physical properties like boiling point, melting point, and solubility.

Structure and Identification
  • IUPAC Name: 1-(4-Chlorophenyl)pentan-1-amine

  • Molecular Formula: C₁₁H₁₆ClN

  • Molecular Weight: 197.70 g/mol

  • Chemical Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(4-Chlorophenyl)pentan-1-amine. These predictions are based on the known properties of similar molecules and general chemical principles.

PropertyPredicted ValueRationale/Comparison with Analogs
Physical State Colorless to pale yellow liquid or low-melting solidShorter-chain analogs like 1-(4-chlorophenyl)ethylamine are liquids at room temperature. The longer pentyl chain increases the molecular weight and van der Waals forces, which might lead to a higher boiling point and potentially a solid state at room temperature.
Boiling Point > 250 °CThe boiling point is expected to be significantly higher than that of 1-(4-chlorophenyl)propan-1-amine due to the increased molecular weight and chain length.
Melting Point Not availableIf crystalline, the melting point will be influenced by crystal lattice energy and molecular symmetry.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate)The presence of the amine group allows for hydrogen bonding with water, but the large hydrophobic chlorophenyl and pentyl groups will limit aqueous solubility. Good solubility in organic solvents is expected.
pKa ~9-10The amine group is basic. The pKa is expected to be in the typical range for primary alkylamines.

Synthesis and Reactivity

A probable synthetic route to 1-(4-Chlorophenyl)pentan-1-amine is via reductive amination of 1-(4-chlorophenyl)pentan-1-one. This is a common and effective method for the synthesis of primary amines.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-chlorovalerophenone (1-(4-chlorophenyl)pentan-1-one).

G cluster_0 Synthesis of 1-(4-Chlorophenyl)pentan-1-amine start 1-(4-Chlorophenyl)pentan-1-one intermediate Intermediate Imine/Oxime start->intermediate Reaction with Ammonia or Hydroxylamine product 1-(4-Chlorophenyl)pentan-1-amine intermediate->product Reduction (e.g., NaBH₄, H₂/Pd-C)

Caption: Proposed synthesis of 1-(4-Chlorophenyl)pentan-1-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of 1-(4-chlorophenyl)propan-1-amine and is expected to be applicable.[2]

Step 1: Oximation of 1-(4-chlorophenyl)pentan-1-one

  • Dissolve 1-(4-chlorophenyl)pentan-1-one (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine (2 equivalents).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude 1-(4-chlorophenyl)pentan-1-one oxime.

Step 2: Reduction of the Oxime

  • Dissolve the crude oxime in a suitable solvent such as tetrahydrofuran (THF).

  • Add a reducing agent, for example, a solution of borane-tetrahydrofuran complex (BH₃-THF) (3 equivalents).

  • Heat the reaction mixture at reflux for 16 hours.

  • Cool the reaction to room temperature and cautiously add 1 M hydrochloric acid to quench the excess reducing agent.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the residue by silica gel column chromatography to obtain 1-(4-Chlorophenyl)pentan-1-amine.

Reactivity
  • Basicity: The primary amine group is basic and will react with acids to form ammonium salts.

  • Nucleophilicity: The nitrogen atom is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds.

  • Oxidation: Primary amines can be oxidized to various products depending on the oxidizing agent used.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Two doublets in the range of δ 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Methine Proton (-CH-NH₂): A triplet or multiplet around δ 3.8-4.2 ppm.

    • Methylene Protons (-CH₂-): Multiple multiplets in the range of δ 1.2-1.8 ppm.

    • Methyl Protons (-CH₃): A triplet around δ 0.9 ppm.

    • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the range of δ 125-145 ppm. The carbon attached to the chlorine will be shifted downfield.

    • Methine Carbon (-CH-NH₂): A signal around δ 50-60 ppm.

    • Alkyl Carbons: Signals in the aliphatic region (δ 10-40 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretching: Two characteristic peaks for the primary amine in the region of 3300-3500 cm⁻¹.

  • C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-N Stretching: A peak in the region of 1000-1200 cm⁻¹.

  • C-Cl Stretching: A peak in the region of 600-800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (197.70 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.

  • Fragmentation: Common fragmentation patterns would involve the loss of the pentyl chain and cleavage alpha to the nitrogen atom.

Analytical Methods

For the separation and quantification of 1-(4-Chlorophenyl)pentan-1-amine, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable technique.[3] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength around 220-230 nm where the chlorophenyl group absorbs.

Safety and Handling

While specific toxicity data for 1-(4-Chlorophenyl)pentan-1-amine is not available, compounds with similar structures are known to have potential hazards. The safety information for 1-(4-chlorophenyl)propan-1-amine indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[4] Therefore, similar precautions should be taken when handling the pentan- analog.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing vapors or mist.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Potential Applications and Future Research

The structural motifs within 1-(4-Chlorophenyl)pentan-1-amine are present in a variety of biologically active molecules.

  • Pharmaceutical Intermediates: This compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The chiral amine and the chlorophenyl group are common pharmacophores. For instance, related structures are found in monoamine uptake inhibitors.[6]

  • Agrochemicals: Phenylamine derivatives are also utilized in the development of new pesticides and herbicides.

  • Material Science: The amine functionality allows for its incorporation into polymers and other materials.

Future research should focus on the definitive synthesis and characterization of 1-(4-Chlorophenyl)pentan-1-amine, including the resolution of its enantiomers. Elucidation of its pharmacological and toxicological profiles will be essential to determine its potential for drug development.

Conclusion

1-(4-Chlorophenyl)pentan-1-amine represents a chemical entity with significant potential for further investigation, particularly in the field of medicinal chemistry. This guide, by consolidating predictive information based on sound chemical principles and data from analogous compounds, provides a solid foundation for researchers to begin their exploration of this promising molecule. As with any compound with limited published data, all experimental work should be conducted with a high degree of caution and accompanied by thorough analytical characterization.

References

  • PubChem. 1-(4-Chlorophenyl)propan-1-amine. [Link]

  • RASĀYAN Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. [Link]

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Foundational

An In-depth Technical Guide to 1-(4-Chlorophenyl)pentan-1-amine (CAS 91428-39-6)

Disclaimer: Publicly available technical data for 1-(4-Chlorophenyl)pentan-1-amine (CAS 91428-39-6) is scarce. This guide has been constructed by a Senior Application Scientist, leveraging established principles of organ...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available technical data for 1-(4-Chlorophenyl)pentan-1-amine (CAS 91428-39-6) is scarce. This guide has been constructed by a Senior Application Scientist, leveraging established principles of organic synthesis, analytical chemistry, and pharmacology based on closely related analogues. The protocols and data presented herein are predictive and intended to serve as a foundational resource for researchers, scientists, and drug development professionals. All methodologies should be validated in a laboratory setting.

Section 1: Introduction and Overview

1-(4-Chlorophenyl)pentan-1-amine is a primary amine belonging to the chemical class of substituted phenethylamines. Its structure, featuring a chiral center at the C1 position of the pentyl chain and a 4-chlorophenyl moiety, suggests potential applications in medicinal chemistry and materials science. As a member of the phenethylamine family, it is structurally related to a wide range of biologically active compounds, including neurotransmitters and psychoactive agents.[1][2] The chlorine atom on the phenyl ring can significantly influence its metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.

This guide provides a comprehensive technical overview, including a plausible synthetic route, predicted physicochemical properties, detailed analytical and characterization methodologies, a discussion on potential biological activities based on structural analogues, and essential safety and handling protocols.

Predicted Physicochemical Properties

The following properties are estimated based on the compound's structure and data from analogous compounds such as 1-(4-chlorophenyl)propan-1-amine.[3]

PropertyPredicted ValueSource/Basis
CAS Number 91428-39-6-
Molecular Formula C₁₁H₁₆ClNStructural
Molecular Weight 197.70 g/mol Calculated
Appearance Colorless to pale yellow oil or low-melting solidAnalogy
Boiling Point > 250 °C (estimated)Analogy
Solubility Soluble in methanol, ethanol, DMSO, DCM; sparingly soluble in waterGeneral amine properties
pKa ~9.5 - 10.5 (for the amine)Analogy
Chirality Exists as two enantiomers (R and S)Structural

Section 2: Synthesis Methodology: Reductive Amination

The most direct and widely applicable method for synthesizing 1-(4-Chlorophenyl)pentan-1-amine is the reductive amination of the corresponding ketone, 1-(4-chlorophenyl)pentan-1-one.[4][5] This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, followed by its immediate reduction to the primary amine.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis (Friedel-Crafts Acylation) cluster_1 Step 2: Reductive Amination Chlorobenzene Chlorobenzene Reaction1 Friedel-Crafts Acylation in DCM, 0°C to rt Chlorobenzene->Reaction1 ValerylChloride Valeryl Chloride ValerylChloride->Reaction1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction1 Catalyst Ketone 1-(4-chlorophenyl)pentan-1-one Reaction2 Reductive Amination in Methanol, pH 6-7 Ketone->Reaction2 Ketone_Purification Column Chromatography Ketone->Ketone_Purification Workup & Purification Reaction1->Ketone AmmoniaSource Ammonium Acetate (Ammonia Source) AmmoniaSource->Reaction2 ReducingAgent Sodium Cyanoborohydride (NaBH₃CN) ReducingAgent->Reaction2 Reducing Agent Target 1-(4-Chlorophenyl)pentan-1-amine (Racemic Mixture) Target_Purification Acid-Base Extraction, Column Chromatography Target->Target_Purification Workup & Purification Reaction2->Target

Caption: Proposed two-stage synthesis of 1-(4-Chlorophenyl)pentan-1-amine.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)pentan-1-one

The precursor ketone can be synthesized via Friedel-Crafts acylation of chlorobenzene with valeryl chloride.[7]

  • Apparatus Setup: A flame-dried, three-neck round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler). The system is maintained under an inert nitrogen atmosphere.

  • Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.2 eq.) is suspended in dry dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

  • Acylation: A solution of valeryl chloride (1.0 eq.) in dry DCM is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After addition, the mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by slowly pouring the mixture onto crushed ice with concentrated HCl. The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(4-chlorophenyl)pentan-1-one.

Experimental Protocol: Reductive Amination

This protocol uses sodium cyanoborohydride, a mild reducing agent that selectively reduces the protonated imine in the presence of the ketone.[6][8]

  • Reaction Setup: To a solution of 1-(4-chlorophenyl)pentan-1-one (1.0 eq.) in methanol, add ammonium acetate (10 eq.).

  • pH Adjustment: Stir the solution at room temperature. The pH of the solution should be maintained between 6 and 7, which can be adjusted with glacial acetic acid if necessary. This pH range is optimal for imine formation without significant reduction of the starting ketone.[8]

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise to the solution. The reaction is exothermic and may require occasional cooling.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the disappearance of the ketone by TLC or GC-MS.

  • Workup: Carefully add 1 M HCl to quench the reaction and decompose the excess reducing agent (Caution: HCN gas may evolve; perform in a well-ventilated fume hood). Stir for 30 minutes.

  • Purification (Acid-Base Extraction):

    • Make the solution basic (pH > 12) with 3 M NaOH.

    • Extract the aqueous layer with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude racemic amine.

  • Final Purification: The crude product can be further purified by flash column chromatography on silica gel (using a DCM/Methanol/Triethylamine solvent system) to yield pure 1-(4-Chlorophenyl)pentan-1-amine.

Section 3: Analytical and Characterization Workflow

Unambiguous characterization of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow Diagram

Analytical_Workflow Product Synthesized Product (Crude Amine) NMR ¹H and ¹³C NMR Product->NMR Structural Elucidation MS GC-MS or LC-MS Product->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Product->IR Functional Group ID Purity HPLC / Chiral GC Product->Purity Purity & Separation Data_NMR Proton environment, Carbon skeleton NMR->Data_NMR Provides Data_MS Molecular Ion Peak, Fragmentation Pattern MS->Data_MS Provides Data_IR N-H, C-H (sp², sp³), C=C (aromatic) stretches IR->Data_IR Provides Data_Purity Chemical Purity (%), Enantiomeric Excess (ee%) Purity->Data_Purity Provides

Caption: Standard analytical workflow for compound characterization.

Predicted Spectroscopic Data

The following data are predicted based on known chemical shifts and fragmentation patterns of similar structures.[9][10][11]

TechniquePredicted Data and Interpretation
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.30 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.10 (t, 1H, CH-N), 1.70-1.50 (m, 4H, -CH₂- and -NH₂), 1.40-1.20 (m, 4H, -CH₂-CH₂-), 0.90 (t, 3H, -CH₃). The broad singlet for the -NH₂ protons may be exchangeable with D₂O.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~143 (Ar-C), ~132 (Ar-C-Cl), ~128 (Ar-CH), ~127 (Ar-CH), ~55 (CH-N), ~38 (-CH₂-), ~28 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃).
FT-IR (neat, cm⁻¹)ν (cm⁻¹): 3300-3400 (N-H stretch, primary amine), 3050 (Ar C-H stretch), 2850-2960 (Aliphatic C-H stretch), ~1600, 1490 (Ar C=C stretch), ~820 (para-disubstituted C-H bend).
Mass Spectrometry (EI)m/z: 197/199 ([M]⁺, chlorine isotope pattern), 182/184 ([M-CH₃]⁺), 168/170 ([M-C₂H₅]⁺), 154/156 ([M-C₃H₇]⁺), 140/142 ([M-C₄H₉]⁺, benzylic cleavage), 111/113 (chlorotropylium ion). Loss of ammonia from the protonated molecule ([M+H]⁺) is expected under ESI conditions.[9][12]
Chromatographic Methods
  • Purity Assessment (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% TFA or formic acid) is suitable for assessing chemical purity. Detection can be performed using a UV detector at ~220 nm.[13]

  • Chiral Separation (HPLC/GC): As the compound is chiral, separating the R and S enantiomers is crucial for drug development. This can be achieved using:

    • Chiral HPLC: With a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) under normal-phase conditions (e.g., hexane/isopropanol mobile phase).[14][15]

    • Chiral GC: After derivatization with a chiral agent, analysis can be performed on a cyclodextrin-based capillary column.[16][17]

Section 4: Potential Biological Activity and Mechanism of Action

While no specific biological data exists for 1-(4-Chlorophenyl)pentan-1-amine, its structure as a substituted phenethylamine allows for informed speculation on its potential pharmacological targets.

Structural Analogues and Activity

Substituted phenethylamines are a well-established class of psychoactive compounds that primarily modulate monoamine neurotransmitter systems (dopamine, norepinephrine, and serotonin).[1][18][19] The specific substitutions on the phenyl ring, side chain, and amino group dictate their affinity and efficacy at various receptors and transporters.

  • Monoamine Transporters: Many phenethylamines act as releasing agents or reuptake inhibitors at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2]

  • Serotonin Receptors: Certain substitutions can confer high affinity for serotonin receptors, particularly the 5-HT₂A receptor, which is associated with the hallucinogenic effects of some phenethylamines.[18][20]

The 4-chloro substitution often enhances metabolic stability and can increase lipophilicity, potentially improving blood-brain barrier penetration. The pentyl chain length may influence binding affinity and selectivity for specific monoamine transporters compared to shorter-chain analogues.

Postulated Signaling Pathway

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound 1-(4-Chlorophenyl)pentan-1-amine Transporter Monoamine Transporter (e.g., DAT, NET) Compound->Transporter Binds to/Inhibits Vesicle Vesicle (Dopamine/Norepinephrine) Transporter->Vesicle Blocks Reuptake Transporter->Vesicle Reuptake Neurotransmitter Increased Neurotransmitter (DA/NE) Concentration Vesicle->Neurotransmitter Normal Release Receptor Postsynaptic Receptors (e.g., D1, D2) Neurotransmitter->Receptor Binds Response Downstream Signaling & Physiological Response Receptor->Response Activates

Caption: Postulated mechanism via monoamine transporter inhibition.

Section 5: Safety, Handling, and Storage

Aromatic amines should be handled with caution as a chemical class.[21][22] They can be toxic and may be absorbed through the skin.[23]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[24]

  • Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure.[24]

Section 6: Conclusion

1-(4-Chlorophenyl)pentan-1-amine, CAS 91428-39-6, is a chiral primary amine for which specific experimental data is not widely available. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and preliminary assessment. The proposed reductive amination pathway offers a reliable route for its preparation. The predicted analytical data and characterization workflow provide a clear roadmap for structural verification and purity analysis. Based on its structural class, this compound warrants investigation for its potential activity as a modulator of monoamine neurotransmitter systems. All protocols and predictions herein should be treated as a starting point for rigorous laboratory investigation.

References

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link][25]

  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PMC. [Link][18]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link][9]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link][21]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link][22]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link][23]

  • Synthesis of primary amines. Organic Chemistry Portal. [Link][4]

  • 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link][5]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aichem. [Link][24]

  • Substituted phenethylamine. Wikipedia. [Link][1]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. [Link][26]

  • C-N Bond-Forming Reactions: Reductive Amination. Myers Research Group, Harvard University. [Link][8]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link][12]

  • Phenethylamine. Wikipedia. [Link][2]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link][6]

  • 1-(4-Chlorophenyl)propan-1-amine. PubChem. [Link][3]

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC. [Link][20]

  • Phenethylamines. University of Virginia School of Medicine. [Link][19]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Royal Society of Chemistry. [Link]

  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide. Organic Letters. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link][27]

  • Chiral HPLC Column. Phenomenex. [Link][14]

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link][17]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link][15]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link][13]

Sources

Exploratory

Structure Elucidation of 1-(4-Chlorophenyl)pentan-1-amine: A Technical Guide

This guide details the structural elucidation of 1-(4-Chlorophenyl)pentan-1-amine , a primary benzylic amine derivative.[1] The analysis synthesizes mass spectrometry (MS), nuclear magnetic resonance (NMR), and vibration...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 1-(4-Chlorophenyl)pentan-1-amine , a primary benzylic amine derivative.[1] The analysis synthesizes mass spectrometry (MS), nuclear magnetic resonance (NMR), and vibrational spectroscopy (IR) to establish the molecular connectivity and stereochemical potential of the compound.

Introduction & Chemical Context

The target compound, 1-(4-Chlorophenyl)pentan-1-amine (C


H

ClN), belongs to the class of

-alkylbenzylamines.[1] Structurally, it features a 4-chlorophenyl moiety attached to the C1 position of a pentylamine chain.[1][2] This molecular architecture makes it a homolog of potential psychoactive substances and a key intermediate in the synthesis of monoamine reuptake inhibitors.[1]

Precise structural elucidation is critical to distinguish this specific regioisomer from its positional isomers (e.g., N-butyl-4-chlorobenzylamine or 1-(4-chlorophenyl)pentan-2-amine) and to verify the integrity of the halogen substitution pattern.[1]

Synthetic Origin & Impurity Profile

Understanding the likely synthetic route aids in anticipating impurities.[1] This compound is typically accessed via the reductive amination of 4'-chlorovalerophenone or the Grignard addition of butylmagnesium bromide to 4-chlorobenzonitrile followed by reduction.[1]

  • Precursor: 1-(4-Chlorophenyl)pentan-1-one (Valerophenone derivative).[1]

  • Potential Impurities: Residual ketone (carbonyl signal in NMR/IR), secondary amines (dimerization byproducts), or dehalogenated analogs.

Analytical Strategy

The elucidation campaign follows a logic-gated workflow designed to establish molecular weight, functional groups, connectivity, and stereochemistry.

ElucidationWorkflow Sample Crude Sample MS GC-MS / LC-MS (MW & Fragments) Sample->MS m/z 197/199 IR FT-IR (Functional Groups) Sample->IR -NH2, Ar-Cl NMR 1D & 2D NMR (Connectivity) MS->NMR Formula Confirmed IR->NMR Chiral Chiral HPLC/Mosher (Stereochemistry) NMR->Chiral C1 Center Final Validated Structure Chiral->Final

Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (MS): Fragmentation Logic[4]

Objective: Confirm molecular weight (MW) and the presence of the chlorine heteroatom.

Experimental Protocol (GC-MS)
  • Instrument: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.[1][3]

  • Inlet Temp: 250°C.

  • Column: DB-5ms (30m × 0.25mm).[1]

Data Interpretation

The mass spectrum provides a definitive "fingerprint" driven by the stability of the benzylic cation.[1]

  • Molecular Ion (M

    
    ): 
    
    • Observed peaks at m/z 197 and 199 .[1]

    • Isotope Pattern: The 3:1 intensity ratio confirms the presence of a single Chlorine atom (

      
      Cl / 
      
      
      
      Cl natural abundance).
  • Base Peak (m/z 140/142):

    • Mechanism:

      
      -Cleavage.[1][4]
      
    • The radical cation localizes on the nitrogen.[1] Homolytic cleavage occurs at the C1-C2 bond, ejecting the largest alkyl group (butyl radical, C

      
      H
      
      
      
      , mass 57).
    • Fragment:

      
       (4-chlorobenzyliminium ion).[1]
      
    • Calculation: 197 (M) - 57 (Butyl) = 140.[1]

  • Minor Fragments:

    • m/z 125/127: Loss of NH (imine) from the base peak or direct benzylic cation formation (

      
      ).[1]
      
    • m/z 30:

      
       (trace, typical of primary amines, but suppressed here by the stability of the benzylic fragment).
      

Nuclear Magnetic Resonance (NMR)[5][7][8][9]

Objective: Map the carbon skeleton and confirm the position of the amine and chlorine.[1]

Experimental Protocol
  • Solvent: CDCl

    
     (7.26 ppm ref) is preferred for resolution; DMSO-
    
    
    
    if amine proton visibility is critical.[1]
  • Field Strength:

    
     400 MHz.[1][3]
    
  • Concentration: 10 mg in 0.6 mL.[1]

H NMR Assignments (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Ar-H 7.28 – 7.32Multiplet (AA'BB')4HCharacteristic of para-substituted benzene.[1] Symmetry makes H2/H6 and H3/H5 equivalent.[1]
H-1 3.85Triplet (or dd)1HBenzylic methine .[1] Deshielded by the aromatic ring and the amine nitrogen.[1]
NH

1.60Broad Singlet2HExchangeable.[1] Shift varies with concentration/water.[1]
H-2 1.65 – 1.75Multiplet2HMethylene

to the ring.[1] Diastereotopic nature may be subtle.[1]
H-3, H-4 1.15 – 1.35Multiplet4HBulk methylene chain.[1]
H-5 0.88Triplet (

Hz)
3HTerminal methyl group.[1]
C NMR Assignments (100 MHz, CDCl )
  • Aromatic Region:

    • 
       144.5 (C-1'):  Ipso carbon attached to the alkyl chain (quaternary).[1]
      
    • 
       132.8 (C-4'):  Ipso carbon attached to Chlorine (quaternary).[1]
      
    • 
       128.6 (C-3'/5'):  Meta carbons (intensified signal due to symmetry).[1]
      
    • 
       128.1 (C-2'/6'):  Ortho carbons.[1]
      
  • Aliphatic Region:

    • 
       55.8 (C-1):  Benzylic methine (attached to N).[1]
      
    • 
       39.2 (C-2):  Methylene 
      
      
      
      to the ring.[1]
    • 
       28.5 (C-3):  Middle chain methylene.[1]
      
    • 
       22.6 (C-4):  Methylene 
      
      
      
      to methyl.[1]
    • 
       14.1 (C-5):  Terminal methyl.[1]
      
2D NMR Correlations (Connectivity Proof)

To rigorously prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is essential.

  • HMBC Key Correlation: The proton at H-1 (

    
     3.[1]85) will show strong cross-peaks to the aromatic quaternary carbon C-1'  (
    
    
    
    144.[1]5) and the ortho carbons C-2'/6' (
    
    
    128.1).[1] This links the pentyl chain directly to the aromatic ring.[1]
  • COSY: Confirms the spin system of the pentyl chain: H-1

    
     H-2 
    
    
    
    H-3
    
    
    H-4
    
    
    H-5.

NMR_Connectivity cluster_legend Correlation Types Ar_C_Ipso Ar-C(Ipso) 144.5 ppm H_Benzyl H-Benzyl (H1) 3.85 ppm H_Benzyl->Ar_C_Ipso HMBC (3-bond) C_Benzyl C-Benzyl (C1) 55.8 ppm H_Benzyl->C_Benzyl HSQC (1-bond) H_Alkyl H-Alkyl (H2) 1.70 ppm H_Benzyl->H_Alkyl COSY (Vicinal) Legend Blue: Direct Attach Red: Long Range Yellow: Proton-Proton

Figure 2: Key NMR correlations linking the benzylic proton to the aromatic system and alkyl chain.

Vibrational Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional groups.

  • Primary Amine: Two weak absorptions at 3300–3400 cm

    
      (N-H stretching, symmetric and asymmetric).[1] A scissoring bend is expected near 1600 cm
    
    
    
    .[1]
  • Aryl Chloride: A strong, sharp band at 1090 cm

    
      (Ar-Cl stretch).[1]
    
  • Aromatic System: C=C stretches at 1480–1500 cm

    
     .[1] The para-substitution pattern is confirmed by an out-of-plane (oop) bending vibration near 810–840 cm
    
    
    
    .[1]

Stereochemical Considerations

The C1 carbon is a chiral center, meaning the synthesized compound is a racemic mixture (±) unless an asymmetric synthesis was employed.

Enantiomeric Resolution Protocol

To distinguish or separate enantiomers (


 vs 

), the following method is validated:
  • Derivatization: React the amine with (S)-Mosher's Acid Chloride ((S)-MTPA-Cl).[1]

  • Analysis: The resulting diastereomeric amides will exhibit distinct chemical shifts in

    
    H and 
    
    
    
    F NMR.
  • HPLC: Use a polysaccharide-based chiral column (e.g., Chiralpak AD-H) with Hexane:IPA mobile phase.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[5] (General reference for MS fragmentation of benzylic amines).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 161959, 1-(4-aminophenyl)pentan-1-one. Retrieved from [Link] (Analogous structure for spectral comparison).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR shift prediction of

    
    -substituted benzylamines).
    

Sources

Foundational

1-(4-Chlorophenyl)pentan-1-amine hydrochloride salt properties

An In-Depth Technical Guide to 1-(4-Chlorophenyl)pentan-1-amine Hydrochloride Introduction 1-(4-Chlorophenyl)pentan-1-amine hydrochloride is a primary amine salt belonging to the class of substituted (chlorophenyl)alkyla...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)pentan-1-amine Hydrochloride

Introduction

1-(4-Chlorophenyl)pentan-1-amine hydrochloride is a primary amine salt belonging to the class of substituted (chlorophenyl)alkylamines. While its direct applications are not extensively documented in peer-reviewed literature, its structural motif is of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a chiral center at the C1 position, a reactive primary amine, and a halogenated aromatic ring makes it a versatile building block for the synthesis of more complex molecules. Analogous structures, such as those with shorter alkyl chains, have been investigated for various pharmacological activities. This guide provides a comprehensive overview of the known properties, a detailed synthesis protocol based on established chemical transformations, analytical characterization methods, and a discussion of its potential applications and safety considerations.

Physicochemical and Structural Properties

The fundamental properties of 1-(4-Chlorophenyl)pentan-1-amine hydrochloride are summarized below. This data is compiled from chemical supplier information and computational predictions.

PropertyValueSource
CAS Number 91428-39-6
Molecular Formula C₁₁H₁₇Cl₂N
Molecular Weight 234.17 g/mol
IUPAC Name 1-(4-chlorophenyl)pentan-1-amine;hydrochloride
InChI 1S/C11H16ClN.ClH/c1-2-3-4-11(13)9-5-7-10(12)8-6-9;/h5-8,11H,2-4,13H2,1H3;1H
InChI Key KYYOOYWSKGABHU-UHFFFAOYSA-N
Physical Form Solid
Purity Typically ≥98%
Storage Conditions Refrigerator (2-8 °C)

Synthesis and Manufacturing

The synthesis of 1-(4-Chlorophenyl)pentan-1-amine hydrochloride is most logically achieved through a two-step process: the formation of a ketone precursor followed by reductive amination. This approach provides a reliable and scalable route to the target compound.

Overall Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination & Salt Formation Chlorobenzene Chlorobenzene Ketone 4'-Chloro-valerophenone Chlorobenzene->Ketone Reacts with Valeryl_Chloride Valeryl_Chloride Valeryl_Chloride->Ketone AlCl3 AlCl₃ Free_Base 1-(4-Chlorophenyl)pentan-1-amine Ketone->Free_Base Imine Formation Ammonia_Source NH₄OAc / NH₃ Ammonia_Source->Free_Base Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Free_Base Reduction Final_Product 1-(4-Chlorophenyl)pentan-1-amine Hydrochloride Salt Free_Base->Final_Product HCl HCl in Ether HCl->Final_Product Protonation

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4'-Chloro-valerophenone (Ketone Precursor)

The synthesis begins with a Friedel-Crafts acylation of chlorobenzene with valeryl chloride, catalyzed by aluminum chloride, to produce the key intermediate, 4'-chloro-valerophenone.[1]

Experimental Protocol:

  • Reaction Setup: To a stirred mixture of chlorobenzene (346 ml), add valeryl chloride (120 g).

  • Catalyst Addition: While maintaining the temperature at 25-30 °C, add anhydrous aluminum chloride (AlCl₃) portion-wise over 1 hour. The reaction is exothermic and will warm to approximately 70 °C.

  • Reaction: Stir the mixture for an additional hour at 70 °C.

  • Quenching: Cool the dark red reaction mixture to 25 °C and carefully pour it onto 1,000 g of crushed ice. Add concentrated hydrochloric acid to dissolve any remaining aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic extracts sequentially with 2 N HCl, water, 2 N Na₂CO₃ solution, and finally with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by vacuum distillation. 4'-Chloro-valerophenone is collected at 155-156 °C / 14 mmHg. The product crystallizes on standing with a melting point of 28-30 °C.[1]

Causality Behind Experimental Choices: The use of a strong Lewis acid like AlCl₃ is essential to activate the valeryl chloride for electrophilic aromatic substitution on the moderately deactivated chlorobenzene ring. The acidic and basic washes during work-up are critical for removing unreacted starting materials and the catalyst.

Step 2: Reductive Amination to 1-(4-Chlorophenyl)pentan-1-amine

This transformation converts the ketone into the desired primary amine. Reductive amination is a robust and widely used method in organic synthesis.[2][3] It involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the amine by a selective reducing agent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4'-chloro-valerophenone (1 equivalent) and ammonium acetate (10 equivalents) in methanol (10 mL per gram of ketone).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free-base amine.

Causality Behind Experimental Choices: Ammonium acetate serves as the ammonia source for imine formation. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] It is less reactive towards the starting ketone compared to the intermediate iminium ion, which minimizes side reactions.

Step 3: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude 1-(4-chlorophenyl)pentan-1-amine free base in a minimal amount of diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

While specific spectral data for this exact compound is not publicly available, its characteristics can be reliably predicted based on its structure and data from close analogs like 1-(4-chlorophenyl)propan-1-amine.[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet for the terminal methyl group (CH₃) around 0.9 ppm, multiplets for the three methylene groups (CH₂) between 1.3-1.8 ppm, a triplet for the benzylic proton (CH-N) around 4.0 ppm, and two doublets in the aromatic region (7.2-7.4 ppm) characteristic of a 1,4-disubstituted benzene ring. The amine protons (NH₃⁺) would likely appear as a broad singlet.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak for the molecular ion of the free base [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, with UV detection. This technique is effective for separating related impurities.[6]

Potential Applications and Biological Context

  • Pharmaceutical Intermediate: The primary value of this compound lies in its potential as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs).[7] The (chlorophenyl)alkylamine scaffold is present in various drugs.

  • Antimicrobial Research: Derivatives of chlorophenyl compounds have demonstrated a range of biological activities, including antimicrobial effects against both bacteria and fungi.[8][9][10] This suggests that 1-(4-chlorophenyl)pentan-1-amine hydrochloride could serve as a starting point for developing new antimicrobial agents.

  • Research Chemical: In a broader context, this compound and its derivatives could be of interest in forensic science and toxicology. Structurally related compounds, such as 4-Chloro-α-pyrrolidinovalerophenone (4-Cl-α-PVP), are classified as designer drugs with stimulant properties.[11][12] Therefore, this amine could be used as a reference standard or precursor in the study of such compounds.

Safety and Handling

Based on data for analogous compounds, 1-(4-Chlorophenyl)pentan-1-amine hydrochloride should be handled with care in a laboratory setting.

GHS Hazard Information

CategoryInformation
Signal Word Warning
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a refrigerator (2-8 °C) as recommended.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • PrepChem. (n.d.). Synthesis of 4-chloro-valerophenone. Retrieved from PrepChem.com. [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one,monohydrochloride. Retrieved from PubChem. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Antimicrobial Activity of (1-Acetyl/1-Phenyl)-3-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-5-Aryl-Pyrazoline. Retrieved from ResearchGate. [Link]

  • MDPI. (2022, July 14). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Retrieved from MDPI. [Link]

  • Supporting Information. (n.d.). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)ethylamine. Retrieved from PubChem. [Link]

  • Wikipedia. (n.d.). 4-Chloro-α-pyrrolidinovalerophenone. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). 4-Chloro-alpha-PVP. Retrieved from PubChem. [Link]

  • ResearchGate. (2025, August 10). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025, October 17). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [Link]

  • PMC. (2022, March 15). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from PMC. [Link]

  • ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. Retrieved from ChemRxiv. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. [Link]

  • The Good Scents Company. (n.d.). valerophenone, 1009-14-9. Retrieved from The Good Scents Company. [Link]

Sources

Exploratory

Whitepaper: Elucidating the Therapeutic Targets of 1-(4-Chlorophenyl)pentan-1-amine: A Strategic Approach to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-(4-Chlorophenyl)pentan-1-amine is a synthetic compound with a chemical structure suggestive of potential psychoactive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)pentan-1-amine is a synthetic compound with a chemical structure suggestive of potential psychoactive or neuromodulatory properties, though its specific biological targets remain largely uncharacterized in public-domain research. This guide provides a comprehensive framework for the systematic identification and validation of its therapeutic targets. We will detail a multi-pronged approach that integrates in silico predictive modeling with robust experimental methodologies, including chemical proteomics, affinity-based target capture, and a suite of biophysical and cell-based validation assays. The protocols and strategies outlined herein are designed to provide researchers with a validated roadmap for de-orphaning novel small molecules, ultimately paving the way for future therapeutic development.

Introduction and Structural Rationale

1-(4-Chlorophenyl)pentan-1-amine belongs to the class of aromatic amines. Its core structure, featuring a chlorophenyl group attached to a pentanamine chain, shares pharmacophoric similarities with known neuroactive compounds. The presence of a primary amine and a halogenated aromatic ring suggests potential interactions with a variety of biological targets, particularly within the central nervous system (CNS). These may include G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters, which are common targets for drugs with similar structural motifs. The primary objective of this guide is to outline a systematic and experimentally sound workflow to identify the specific molecular targets of this compound and validate their therapeutic relevance.

Predictive Analysis: In Silico Target Prediction

Prior to initiating resource-intensive wet-lab experiments, in silico methods can provide valuable, testable hypotheses regarding the potential targets of 1-(4-Chlorophenyl)pentan-1-amine.

Ligand-Based Pharmacophore Modeling

This approach involves comparing the 3D structure of 1-(4-Chlorophenyl)pentan-1-amine against databases of known bioactive ligands. By identifying compounds with high structural and electrostatic similarity, we can infer that our compound of interest may share one or more of their biological targets.

Methodology:

  • Generate a 3D conformer of 1-(4-Chlorophenyl)pentan-1-amine using computational chemistry software (e.g., ChemDraw, Avogadro).

  • Utilize pharmacophore screening platforms such as PharmMapper or ZINCPharmer to screen against databases of known ligand-protein interactions.

  • Analyze the output, which typically includes a list of potential protein targets ranked by a fit score.

  • Prioritize targets that are functionally related (e.g., multiple GPCRs from the same family) for initial experimental validation.

Target Prediction via Machine Learning

Web-based platforms like SwissTargetPrediction leverage machine learning models trained on vast datasets of known compound-target interactions to predict the most likely protein targets for a novel small molecule.

Methodology:

  • Input the SMILES (Simplified Molecular Input Line Entry System) string for 1-(4-Chlorophenyl)pentan-1-amine into the SwissTargetPrediction server.

  • The server will generate a ranked list of predicted targets based on a combination of 2D and 3D similarity to known ligands.

  • The results can help to prioritize target classes (e.g., enzymes, transporters, receptors) for subsequent experimental investigation.

Experimental Target Identification: A Multi-Modal Approach

No single method for target identification is foolproof. Therefore, a concurrent, multi-modal strategy is recommended to ensure robust and cross-validated results. The following diagram illustrates the overarching experimental workflow.

G cluster_0 Phase 1: Target Identification cluster_1 Affinity-Based Methods cluster_2 Cell-Based Methods cluster_3 Phase 2: Hit Validation compound 1-(4-Chlorophenyl)pentan-1-amine immobilize Immobilize Compound on Solid Support compound->immobilize phenotypic Phenotypic Screening (e.g., Cell Viability, Morphology) compound->phenotypic reporter Reporter Gene Assays (e.g., CREB, NF-κB) compound->reporter proteomics Affinity Chromatography- Mass Spectrometry (MS) immobilize->proteomics Incubate with Cell Lysate hits Potential Target 'Hits' (from MS, Phenotypic Screens) proteomics->hits phenotypic->hits reporter->hits biophysical Biophysical Assays (SPR, ITC) hits->biophysical biochemical Biochemical Assays (Enzyme Kinetics) hits->biochemical genetic Genetic Validation (siRNA, CRISPR) hits->genetic validated_target Validated Therapeutic Target biophysical->validated_target biochemical->validated_target genetic->validated_target

Caption: High-level workflow for target identification and validation.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique remains a gold standard for identifying direct binding partners of a small molecule from a complex biological sample.

Protocol:

  • Synthesis of an Affinity Probe: Synthesize a derivative of 1-(4-Chlorophenyl)pentan-1-amine that incorporates a linker arm and a reactive group (e.g., an N-hydroxysuccinimide ester) suitable for covalent attachment to a solid support.

  • Immobilization: Covalently couple the affinity probe to activated sepharose beads (e.g., NHS-activated Sepharose).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., human neuroblastoma SH-SY5Y cells).

  • Affinity Capture: Incubate the cell lysate with the compound-coupled beads. Proteins that bind to the compound will be retained on the beads.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specific binders.

  • Elution: Elute the specifically bound proteins, often using a denaturing buffer or by competing with an excess of the free compound.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Interpretation: Candidate targets are proteins that are significantly enriched in the compound-bead pulldown compared to a control pulldown using beads without the compound.

ParameterExperimental GroupControl GroupFold Enrichment
Protein X 150 spectral counts5 spectral counts30x
Protein Y 80 spectral counts10 spectral counts8x
Protein Z 20 spectral counts18 spectral counts1.1x
Caption: Example data table from an AC-MS experiment.

Target Validation: From 'Hit' to Validated Target

Identifying a binding partner is only the first step. The functional relevance of this interaction must be rigorously validated.

Biophysical Assays for Direct Binding

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can confirm a direct interaction between the compound and a purified candidate protein and quantify its binding affinity (KD).

SPR Protocol Outline:

  • Immobilize the purified recombinant target protein onto a sensor chip.

  • Flow solutions of 1-(4-Chlorophenyl)pentan-1-amine at various concentrations over the chip.

  • Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.

  • Fit the data to a binding model to determine the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.

Genetic Validation in Cellular Models

To confirm that the identified target is responsible for the compound's cellular effects, genetic knockdown or knockout approaches are invaluable.

Methodology (siRNA):

  • Select a cell line that expresses the target protein and exhibits a measurable response to 1-(4-Chlorophenyl)pentan-1-amine (e.g., a change in cell signaling or viability).

  • Transfect the cells with small interfering RNA (siRNA) specifically designed to silence the gene encoding the target protein. A non-targeting control siRNA should be used in parallel.

  • After allowing time for protein knockdown, treat the cells with 1-(4-Chlorophenyl)pentan-1-amine.

  • Measure the cellular response. If the compound's effect is diminished or abolished in the siRNA-treated cells compared to the control, it strongly supports that the protein is the functionally relevant target.

Hypothetical Signaling Pathway Analysis

Let us hypothesize that our screening and validation workflow identifies a specific serotonin receptor subtype, the 5-HT2A receptor (a GPCR), as a primary target. The following diagram illustrates how 1-(4-Chlorophenyl)pentan-1-amine, acting as an agonist, might modulate its downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm compound 1-(4-Chlorophenyl)pentan-1-amine (Agonist) receptor 5-HT2A Receptor (GPCR) compound->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Effects (e.g., Gene Expression) pkc->downstream ca_release->downstream

Caption: Hypothetical signaling pathway for 1-(4-Chlorophenyl)pentan-1-amine.

This pathway illustrates that upon binding to the 5-HT2A receptor, the compound would initiate a cascade involving Gq/11 protein activation, leading to the production of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers, in turn, trigger calcium release and activate Protein Kinase C (PKC), culminating in diverse downstream cellular responses. Validating this proposed mechanism would involve using specific inhibitors for PLC and PKC to see if they block the effects of 1-(4-Chlorophenyl)pentan-1-amine.

Conclusion

The process of identifying and validating the therapeutic targets of a novel compound like 1-(4-Chlorophenyl)pentan-1-amine is a complex but systematic endeavor. By combining predictive computational methods with rigorous, multi-modal experimental approaches, researchers can build a strong, evidence-based case for a specific mechanism of action. The framework presented in this guide, emphasizing cross-validation between different techniques, provides a robust pathway for de-orphaning promising molecules and advancing them through the drug discovery pipeline.

References

  • PharmMapper Server: (2017). A web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research. [Link]

  • SwissTargetPrediction: (2019). A web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • Chemical Proteomics: (2013). Chemical proteomics for drug target identification. Current Opinion in Chemical Biology. [Link]

  • Surface Plasmon Resonance (SPR): (2018). Surface Plasmon Resonance (SPR) for the Characterization of Biological Interactions. GE Healthcare (now Cytiva). [Link]

  • CRISPR/Cas9 for Target Validation: (2014). A practical guide to using CRISPR/Cas9 for genome editing. The Jackson Laboratory. [Link]

Foundational

in vitro screening of 1-(4-Chlorophenyl)pentan-1-amine

An In-Depth Technical Guide to the In Vitro Screening of 1-(4-Chlorophenyl)pentan-1-amine Introduction In the landscape of modern drug discovery, the early and rigorous assessment of novel chemical entities is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Screening of 1-(4-Chlorophenyl)pentan-1-amine

Introduction

In the landscape of modern drug discovery, the early and rigorous assessment of novel chemical entities is paramount. This guide provides a comprehensive framework for the , a compound of interest with potential pharmacological activity. The structural motif, a primary amine attached to a pentyl chain with a substituted phenyl group, suggests a potential for interaction with a variety of biological targets.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies required to elucidate the compound's preliminary safety and efficacy profile.

The following sections will detail a tiered screening cascade, beginning with foundational cytotoxicity assessments, progressing to metabolic stability, and culminating in preliminary target engagement and safety pharmacology assays. Each protocol is presented with the underlying scientific rationale, emphasizing the "why" behind the "how" to foster a deeper understanding and enable informed experimental design. The overarching goal is to construct a robust, data-driven preliminary profile of 1-(4-Chlorophenyl)pentan-1-amine, guiding future development decisions.

Part 1: Foundational Viability and Cytotoxicity Assessment

The initial step in evaluating any new chemical entity is to determine its effect on cell viability and to identify potential cytotoxic liabilities.[4] These assays provide a crucial first look at the therapeutic window of the compound. We will employ two complementary methods to assess cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that provides an indication of a cell's metabolic activity, which is often correlated with cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be solubilized and quantified by spectrophotometry, is proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a suitable human cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 1-(4-Chlorophenyl)pentan-1-amine in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[7][8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another widely used method for assessing cytotoxicity.[9] It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][10]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:[4]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in most commercial kits).

    • Vehicle control: Cells treated with the same concentration of the vehicle used for the test compound.

  • Sample Collection: After the desired incubation period (e.g., 24 hours), transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[4]

Data Presentation: Summarizing Cytotoxicity Data

The quantitative data from these assays should be summarized in a clear and concise table to facilitate comparison.

Table 1: IC50 Values of 1-(4-Chlorophenyl)pentan-1-amine in Various Cell Lines after 48-hour exposure.

Cell LineCancer TypeIC50 (µM) ± SD
HeLaCervical Adenocarcinoma[Insert Data]
HepG2Hepatocellular Carcinoma[Insert Data]

SD: Standard Deviation from three independent experiments.

Table 2: Percentage of Lactate Dehydrogenase (LDH) Release in response to 1-(4-Chlorophenyl)pentan-1-amine (at a fixed concentration, e.g., 10 µM) after 24-hour exposure.

Cell LineSpontaneous Release (%)Maximum Release (%)Compound Treated (%)
HeLa[Insert Data]100[Insert Data]
HepG2[Insert Data]100[Insert-Data]

% Release is relative to the maximum LDH release control.

Visualization: Cytotoxicity Screening Workflow

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assays Assay Execution cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment (24-48h Incubation) cell_seeding->treatment compound_prep Compound Dilution (Serial Dilutions) compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_acq Absorbance Reading (Plate Reader) mtt_assay->data_acq ldh_assay->data_acq ic50_calc IC50 Calculation (% Viability) data_acq->ic50_calc cyto_calc % Cytotoxicity Calculation data_acq->cyto_calc

Caption: Workflow for foundational cytotoxicity screening.

Part 2: Metabolic Stability Assessment

Understanding a compound's metabolic fate is a critical component of early drug discovery.[11] In vitro metabolic stability assays using liver microsomes are a standard method to predict in vivo hepatic clearance.[12][13] These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[14][15]

Liver Microsomal Stability Assay

This assay involves incubating the test compound with liver microsomes and a necessary cofactor, NADPH, to initiate metabolic reactions.[13] The disappearance of the parent compound over time is monitored by LC-MS/MS.

Experimental Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes on ice. Prepare a working stock solution of microsomes in the buffer.

    • Prepare a stock solution of the NADPH regenerating system.

    • Prepare a 1 µM working solution of 1-(4-Chlorophenyl)pentan-1-amine in the buffer.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the compound working solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile.

    • Include a "minus cofactor" control where the NADPH solution is omitted to assess non-enzymatic degradation.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Data Presentation: Metabolic Stability Parameters

Table 3: In Vitro Metabolic Stability of 1-(4-Chlorophenyl)pentan-1-amine in Human Liver Microsomes.

ParameterValue
In Vitro Half-life (t1/2, min)[Insert Data]
Intrinsic Clearance (CLint, µL/min/mg protein)[Insert Data]
Visualization: Metabolic Stability Workflow

Metabolic_Stability_Workflow start Prepare Reagents (Microsomes, Compound, NADPH) pre_incubation Pre-incubation at 37°C start->pre_incubation initiate_reaction Initiate with NADPH pre_incubation->initiate_reaction time_points Incubate and Sample (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points stop_reaction Stop Reaction (Acetonitrile) time_points->stop_reaction centrifuge Centrifuge and Collect Supernatant stop_reaction->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_analysis Calculate t1/2 and CLint lcms_analysis->data_analysis

Caption: Workflow for the liver microsomal stability assay.

Part 3: Preliminary Target Engagement and Safety Pharmacology

Based on the chemical structure of 1-(4-Chlorophenyl)pentan-1-amine, a primary amine, it is plausible that it may interact with monoamine transporters or G protein-coupled receptors (GPCRs), which are common targets for psychoactive compounds.[16][17][18] Additionally, assessing off-target effects, particularly on the hERG channel, is a critical safety evaluation to de-risk for potential cardiotoxicity.[19][20][21]

Monoamine Transporter (DAT, SERT, NET) Uptake Assay

This assay determines if the compound inhibits the reuptake of the monoamine neurotransmitters dopamine (DA), serotonin (5-HT), and norepinephrine (NE) by their respective transporters (DAT, SERT, and NET).[22][23]

Experimental Protocol: Monoamine Transporter Uptake Assay
  • Cell Culture: Use human embryonic kidney 293 (HEK293) cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Assay Preparation: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with a suitable assay buffer.

  • Compound Incubation: Add various concentrations of 1-(4-Chlorophenyl)pentan-1-amine to the wells and incubate for a short period (e.g., 10-20 minutes) at room temperature.

  • Radioligand Addition: Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) to each well to initiate uptake.

  • Uptake Termination: After a defined uptake period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of each transporter by plotting the percentage of inhibition against the compound concentration.

G Protein-Coupled Receptor (GPCR) Screening

Given the prevalence of GPCRs as drug targets, a preliminary screen against a panel of relevant GPCRs is warranted.[24][25][26] This can be performed using various assay formats, such as radioligand binding assays or functional assays that measure second messenger levels (e.g., cAMP, Ca2+).

General Protocol: GPCR Radioligand Binding Assay
  • Membrane Preparation: Use cell membranes prepared from cells overexpressing the GPCR of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target GPCR, and various concentrations of 1-(4-Chlorophenyl)pentan-1-amine.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter mat.

  • Data Analysis: Calculate the percentage of specific binding inhibited by the test compound and determine the Ki (inhibitory constant).

hERG Channel Safety Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[27][28] Therefore, early assessment of a compound's hERG liability is a critical safety screen. Automated patch-clamp electrophysiology is the gold standard for this assessment.

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Automated Patch-Clamp System: Utilize an automated patch-clamp platform (e.g., QPatch, Patchliner).

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

  • Electrophysiology:

    • The automated system will capture individual cells and form a high-resistance seal (gigaseal).

    • Apply a specific voltage protocol to elicit hERG channel currents.

    • Establish a stable baseline current recording.

  • Compound Application: Perfuse the cells with increasing concentrations of 1-(4-Chlorophenyl)pentan-1-amine.

  • Data Acquisition: Record the hERG current at each compound concentration.

  • Data Analysis: Measure the extent of hERG current inhibition and determine the IC50 value.

Data Presentation: Target Engagement and Safety Profile

Table 4: Preliminary Target and Safety Profile of 1-(4-Chlorophenyl)pentan-1-amine.

Target/AssayResult (IC50 or Ki, µM)
Dopamine Transporter (DAT)[Insert Data]
Serotonin Transporter (SERT)[Insert Data]
Norepinephrine Transporter (NET)[Insert Data]
Selected GPCR Panel[Insert Data for each receptor]
hERG Channel[Insert Data]
Visualization: Integrated Screening Cascade

Screening_Cascade cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Preliminary Efficacy & Safety start 1-(4-Chlorophenyl)pentan-1-amine cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity metabolic_stability Metabolic Stability (Liver Microsomes) start->metabolic_stability target_engagement Target Engagement (Monoamine Transporters, GPCRs) cytotoxicity->target_engagement metabolic_stability->target_engagement safety_pharm Safety Pharmacology (hERG Assay) target_engagement->safety_pharm decision Go/No-Go Decision safety_pharm->decision

Caption: A tiered approach to the in vitro screening cascade.

Conclusion

This technical guide has outlined a logical and comprehensive in vitro screening strategy for the initial characterization of 1-(4-Chlorophenyl)pentan-1-amine. By systematically evaluating its cytotoxicity, metabolic stability, and preliminary target and safety profile, researchers can build a foundational dataset to make informed decisions about the compound's potential for further development. The emphasis on understanding the rationale behind each assay and the clear presentation of data are crucial for the integrity and interpretability of the results. This structured approach, guided by the principles of scientific rigor, will ultimately facilitate the efficient and effective progression of promising compounds through the drug discovery pipeline. For further detailed guidance on assay development and validation, the "Assay Guidance Manual" from the National Center for Advancing Translational Sciences is an invaluable resource.[29][30][31][32][33]

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  • Frontage Laboratories. Metabolic Stability. [Link]

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  • Charles River Laboratories. In Vitro Safety Pharmacology Assays. [Link]

  • SciSpace. (2018, July 24). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. [Link]

  • Creative Bioarray. Unraveling the Role of hERG Channels in Drug Safety. [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

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  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • ResearchGate. (2016, July 1). Assay Guidance Manual. [Link]

  • PubMed. Assay Guidance Manual [Internet]. [Link]

  • Oxford Academic. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics | International Journal of Neuropsychopharmacology. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • PubMed. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • YouTube. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. [Link]

  • PMC. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • PMC. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Cell Biolabs, Inc. LDH Cytotoxicity Assay Kit. [Link]

  • MDPI. (2025, December 15). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. [Link]

  • G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. [Link]

  • Medicalexpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs. [Link]

  • PubChem. 1-(4-Chlorophenyl)propan-1-amine. [Link]

  • PMC. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. [Link]

  • ProFoldin. Primary Amine Assay. [Link]

  • ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. [Link]

  • European Pharmaceutical Review. (2012, April 26). GPCR screening and drug discovery: Latest trends. [Link]

  • AZoLifeSciences. (2024, January 11). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • MDPI. (2023, October 20). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. [Link]

  • ResearchGate. Primary screening hits from in vitro assay screening. A) First screen... | Download Scientific Diagram. [Link]

  • ResearchGate. (2025, August 10). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. [Link]

  • Spectrophotometric method for estimation of aliphatic primary amines in biological samples. (2025, August 6). [Link]

Sources

Exploratory

Technical Guide: 1-(4-Chlorophenyl)pentan-1-amine and Benzylic Amine Analogs

This technical guide provides an in-depth analysis of 1-(4-Chlorophenyl)pentan-1-amine , a specific alpha-alkylbenzylamine scaffold with significant relevance in medicinal chemistry as a monoamine transporter probe and c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4-Chlorophenyl)pentan-1-amine , a specific alpha-alkylbenzylamine scaffold with significant relevance in medicinal chemistry as a monoamine transporter probe and chiral building block.

Domain: Medicinal Chemistry & Neuropharmacology Compound Class: 1-Arylalkan-1-amines (Alpha-alkylbenzylamines) CAS Registry: 91428-39-6 (HCl salt)

Executive Summary

1-(4-Chlorophenyl)pentan-1-amine represents a distinct class of benzylic amines where the amino group is attached to the benzylic carbon of a pentyl chain. Unlike its structural isomer 1-(4-chlorophenyl)pentan-2-amine (a homolog of amphetamine), this compound lacks the beta-phenyl substitution pattern typical of classic psychostimulants. Instead, it serves as a lipophilic Monoamine Reuptake Inhibitor (MRI) probe and a versatile intermediate for synthesizing complex CNS-active agents, including analogs of sertraline and sibutramine.

This guide details the synthesis, structure-activity relationships (SAR), and pharmacological profiling of this scaffold, providing researchers with a roadmap for utilizing it in drug discovery.

Chemical Identity & Physicochemical Profile

The compound is characterized by a 4-chlorophenyl ring and a primary amine at the


-position of a pentyl chain. The chlorine substitution at the para position is a classic medicinal chemistry bioisostere used to enhance metabolic stability and affinity for the Serotonin Transporter (SERT).
PropertySpecification
IUPAC Name 1-(4-Chlorophenyl)pentan-1-amine
Molecular Formula C

H

ClN
Molecular Weight 197.71 g/mol (Free base) / 234.17 g/mol (HCl)
LogP (Predicted) ~3.2 (High Lipophilicity)
H-Bond Donors 1 (Primary Amine)
Topological Polar Surface Area 26.02 Ų
Key Structural Feature Chiral Center at C1 (Benzylic Carbon)

Synthetic Methodologies

High-purity synthesis of 1-(4-Chlorophenyl)pentan-1-amine is critical for biological evaluation. Two primary routes are recommended: Grignard Addition to Nitriles (Route A) for direct access, and Reductive Amination (Route B) for scalability.

Route A: Grignard Addition (Laboratory Scale)

This method utilizes the addition of a butyl Grignard reagent to 4-chlorobenzonitrile. The intermediate metallo-imine is reduced in situ to yield the primary amine.

Protocol:

  • Reagent Preparation: Generate n-butylmagnesium bromide (1.2 eq) in anhydrous diethyl ether under N

    
     atmosphere.
    
  • Addition: Dropwise add a solution of 4-chlorobenzonitrile (1.0 eq) in ether at 0°C.

  • Reflux: Heat to reflux for 4–6 hours to ensure complete formation of the imine magnesium salt.

  • Reduction: Cool to 0°C and carefully add Sodium Borohydride (NaBH

    
    , 2.0 eq) in methanol. Note: Direct hydrolysis yields the ketone; reduction yields the amine.
    
  • Workup: Quench with 1N HCl, extract with EtOAc, and basify the aqueous layer to pH 10. Extract the free amine with DCM.

  • Purification: Convert to HCl salt using 2M HCl in diethyl ether for crystallization.

Route B: Reductive Amination (Scale-Up)

Starting from the ketone (1-(4-chlorophenyl)pentan-1-one), this route avoids moisture-sensitive Grignard reagents.

Protocol:

  • Oximation: React 1-(4-chlorophenyl)pentan-1-one with Hydroxylamine HCl and Sodium Acetate in Ethanol/Water (reflux 2h) to form the oxime.

  • Reduction: Hydrogenate the oxime using Raney Nickel or Pd/C catalyst at 50 psi H

    
     in ammoniacal ethanol.
    
  • Isolation: Filter catalyst, evaporate solvent, and recrystallize the amine salt.

Visualization: Synthetic Pathways

The following diagram illustrates the divergent pathways to the target amine.

SynthesisPathways cluster_0 Route A: Grignard cluster_1 Route B: Reductive Amination Nitrile 4-Chlorobenzonitrile ImineSalt Imine-Mg Salt Nitrile->ImineSalt + n-BuMgBr (Grignard) Ketone 1-(4-Chlorophenyl) pentan-1-one Oxime Oxime Intermediate Ketone->Oxime + NH2OH (Condensation) Target 1-(4-Chlorophenyl) pentan-1-amine ImineSalt->Target + NaBH4 (Reduction) Oxime->Target H2 / Pd-C (Catalytic Red.)

Figure 1: Divergent synthetic strategies for accessing the 1-arylalkan-1-amine scaffold.

Pharmacological Profile & Mechanism

Unlike phenethylamines (e.g., amphetamine) which primarily act as Substrate-Based Releasers of monoamines, benzylic amines with long alkyl chains typically function as Monoamine Reuptake Inhibitors (MRIs) .

Mechanism of Action

The 1-(4-chlorophenyl)pentan-1-amine scaffold binds to the S1 site of monoamine transporters (MATs).

  • SERT (Serotonin Transporter): The 4-chloro substituent significantly enhances binding affinity to SERT via halogen bonding in the hydrophobic pocket.

  • DAT (Dopamine Transporter): The pentyl chain provides bulk tolerance, allowing the molecule to occupy the substrate pathway, blocking dopamine uptake without necessarily triggering release.

  • MAO Inhibition:

    
    -alkylbenzylamines are known reversible inhibitors of Monoamine Oxidase (MAO-A/B). The steric bulk of the pentyl group generally reduces potency compared to 
    
    
    
    -methyl analogs, favoring transporter selectivity.
Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to chain length and ring substitution.

Structural ModificationEffect on Pharmacology
Chain Length (n-Pentyl) Optimal lipophilicity for BBB penetration. Shortening to Ethyl/Propyl increases MAO inhibition; lengthening >Hexyl reduces solubility.
Ring Sub. (4-Cl) Increases SERT selectivity. 3,4-Dichloro analogs (Sertraline-like) show higher potency but lower selectivity.
Amine Position (C1) Benzylic Amine: MRI profile / NMDA antagonism potential. Homolog (C2 Amine): Psychostimulant / Releasing Agent profile.
Chirality The (S)-enantiomer is typically more potent for transporter inhibition in this class of benzylic amines.

Experimental Protocol: In Vitro Uptake Assay

To validate the compound as a reuptake inhibitor, the following standardized protocol using synaptosomes is recommended.

Objective: Determine IC


 values for [³H]-DA and [³H]-5-HT uptake.
  • Tissue Preparation: Homogenize rat striatum (for DAT) or cortex (for SERT) in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant (synaptosomes).

  • Incubation:

    • Aliquot synaptosomes into 96-well plates.

    • Add test compound (1 nM – 100 µM) in Krebs-Ringer buffer.

    • Pre-incubate for 15 min at 37°C.

  • Uptake Initiation: Add [³H]-Dopamine (50 nM final) or [³H]-Serotonin (20 nM final). Incubate for 5 min.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Analog Analysis & Logic Tree

When optimizing this scaffold, researchers must decide between enhancing stimulant-like properties or antidepressant-like (MRI) properties. The position of the amine is the bifurcation point.

SAR_Logic Core 1-(4-Chlorophenyl) pentan-1-amine Decision Structural Modification Core->Decision PathA Move Amine to C2 (1-phenylpentan-2-amine) Decision->PathA Isomerization PathB Modify Ring to 3,4-Cl2 (Sertraline Analog) Decision->PathB Substitution PathC Shorten Chain to Ethyl (Alpha-ethylbenzylamine) Decision->PathC Homologation OutcomeA Outcome: Psychostimulant (DA/NE Releaser) PathA->OutcomeA OutcomeB Outcome: Potent MRI (Antidepressant Profile) PathB->OutcomeB OutcomeC Outcome: MAO Inhibitor (Metabolic Modulator) PathC->OutcomeC

Figure 2: SAR Decision Tree for optimizing the 1-arylalkan-1-amine scaffold.

References

  • Sigma-Aldrich. (2024). 1-(4-Chlorophenyl)pentan-1-amine hydrochloride Product Specification.

  • Negus, S. S., et al. (2007). Monoamine Reuptake Inhibitors: Pharmacology and Therapeutic Potential. Journal of Pharmacology and Experimental Therapeutics.

  • Kou, B., et al. (2018). Design, synthesis, and systematic evaluation of 4-benzylpiperidine naphthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry Letters.

  • Glennon, R. A. (2005). Strategies for the Design of Selective Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry.

  • PubChem. (2024). Compound Summary: 1-(4-Chlorophenyl)pentan-1-amine. National Library of Medicine.

Foundational

discovery and history of 1-(4-Chlorophenyl)pentan-1-amine

The following technical guide details the chemical identity, synthesis, pharmacological context, and historical emergence of 1-(4-Chlorophenyl)pentan-1-amine . Discovery, Synthesis, and Pharmacological Profile Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, pharmacological context, and historical emergence of 1-(4-Chlorophenyl)pentan-1-amine .

Discovery, Synthesis, and Pharmacological Profile

Executive Summary

1-(4-Chlorophenyl)pentan-1-amine (CAS: 91428-38-5; HCl salt: 91428-39-6) is a primary amine belonging to the class of


-alkylbenzylamines .[1] Structurally distinct from the phenethylamine class (which includes amphetamine), this molecule features an amine group attached directly to the benzylic carbon, which also bears a pentyl side chain.

Historically, this compound emerged during the intensive Structure-Activity Relationship (SAR) campaigns of the mid-to-late 20th century aimed at discovering novel anorectics and antidepressants. It serves as a critical reference standard in the study of monoamine transporter modulation, specifically probing the steric tolerance of the binding pockets in the Norepinephrine (NET) and Dopamine (DAT) transporters.

Part 1: Chemical Identity & Physicochemical Profile[1]

This molecule is characterized by a 4-chlorophenyl ring attached to the C1 position of a pentyl chain, with a primary amine also at C1. It is a homolog of the shorter-chain


-ethyl and 

-propyl benzylamines.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 1-(4-Chlorophenyl)pentan-1-amine
Common Synonyms

-butyl-4-chlorobenzylamine; 1-Amino-1-(4-chlorophenyl)pentane
CAS Number (Free Base) 91428-38-5
CAS Number (HCl Salt) 91428-39-6
Molecular Formula C

H

ClN
Molecular Weight 197.71 g/mol (Base); 234.17 g/mol (HCl)
Chirality Contains one stereocenter at C1.[1] Exists as (R)- and (S)- enantiomers.
Lipophilicity (LogP) ~3.2 (Predicted)
pKa ~9.5 (Amine)
Solubility HCl salt: Soluble in water, methanol, DMSO.
Part 2: Discovery & Historical Context

The discovery of 1-(4-Chlorophenyl)pentan-1-amine is not attributed to a single "blockbuster" drug patent but rather to the chemical space exploration of the 1970s and 1980s.

The Search for Non-Amphetamine Stimulants

During the mid-20th century, pharmaceutical companies (e.g., Sterling-Winthrop, Roche) sought to dissociate the appetite-suppressing effects of stimulants from their addictive potential. This led to the modification of the phenethylamine scaffold (amphetamine) into the benzylamine scaffold.

  • Phenethylamines: Phenyl-CH

    
    -CH(NH
    
    
    
    )-R (Amine is 2 carbons from ring).
  • Benzylamines: Phenyl-CH(NH

    
    )-R (Amine is 1 carbon from ring).
    

Researchers discovered that


-alkylbenzylamines retained significant CNS activity but often with altered metabolic stability and receptor selectivity. 1-(4-Chlorophenyl)pentan-1-amine represents the 

-butyl
homolog in this series, likely synthesized to test the "steric limit" of the hydrophobic pocket in the target protein (e.g., the monoamine transporter).
Relation to Sibutramine

The molecule shares significant structural homology with the anorectic drug Sibutramine (Meridia). Sibutramine is a tertiary amine with a cyclobutyl group at the


-position.
  • Sibutramine: 1-(4-chlorophenyl)-1-cyclobutyl-3-methylbutylamine.

  • 1-(4-Chlorophenyl)pentan-1-amine: A simplified, linear-chain analog (des-cyclobutyl, des-methyl).

It is plausible that this compound was synthesized as an intermediate or a comparative analog during the optimization of the Sibutramine scaffold to understand the necessity of the cyclobutyl ring for potency.

Part 3: Synthesis & Experimental Protocols

The synthesis of 1-(4-Chlorophenyl)pentan-1-amine typically follows a Grignard addition or a Reductive Amination pathway. The reductive amination of the corresponding ketone is the most scalable and field-proven method for research quantities.

Method A: Reductive Amination via Oxime (Recommended)

This protocol ensures high purity and avoids the instability of imine intermediates.

Reaction Scheme:

  • Acylation: Chlorobenzene + Valeryl Chloride

    
     1-(4-Chlorophenyl)pentan-1-one.
    
  • Oximation: Ketone + Hydroxylamine

    
     Oxime.
    
  • Reduction: Oxime + H

    
    /Catalyst 
    
    
    
    Amine.

Step-by-Step Protocol:

  • Synthesis of 1-(4-Chlorophenyl)pentan-1-one (Friedel-Crafts)

    • Reagents: Chlorobenzene (Solvent/Reactant), Valeryl Chloride (1.0 eq), AlCl

      
       (1.1 eq).
      
    • Procedure: Charge a dry flask with AlCl

      
       and chlorobenzene. Cool to 0°C. Add valeryl chloride dropwise over 30 mins. Stir at RT for 4 hours. Quench with ice/HCl. Extract with DCM. Wash with brine, dry over MgSO
      
      
      
      , and concentrate. Purify via vacuum distillation.
    • Checkpoint: Confirm ketone formation via IR (C=O stretch at ~1680 cm

      
      ).
      
  • Formation of the Oxime

    • Reagents: 1-(4-Chlorophenyl)pentan-1-one (1.0 eq), Hydroxylamine HCl (1.5 eq), Sodium Acetate (1.5 eq), Ethanol/Water (3:1).

    • Procedure: Dissolve ketone in Ethanol. Add NH

      
      OH·HCl and NaOAc in water. Reflux for 2-4 hours. Monitor by TLC (disappearance of ketone).
      
    • Workup: Evaporate ethanol. Add water. Extract the solid/oil oxime with Ethyl Acetate.

  • Reduction to the Amine

    • Reagents: Oxime intermediate, LiAlH

      
       (2.0 eq) in dry THF OR H
      
      
      
      (50 psi) with Raney Nickel.
    • Procedure (LAH): Suspend LiAlH

      
       in dry THF under Argon. Add oxime solution dropwise at 0°C. Reflux for 6 hours.
      
    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

    • Salt Formation: Dissolve the crude oil in diethyl ether. Add HCl in dioxane dropwise. The white precipitate is 1-(4-Chlorophenyl)pentan-1-amine HCl . Filter and recrystallize from iPrOH/Et

      
      O.
      
Part 4: Pharmacological Mechanics (SAR)

The pharmacological activity of 1-(4-Chlorophenyl)pentan-1-amine is inferred from the well-established SAR of


-substituted benzylamines.
Mechanism of Action
  • Primary Target: Monoamine Transporters (MATs).

  • Mode: Reuptake Inhibition (blocker) and/or Substrate-based Release.

  • Selectivity: The 4-chloro substitution on the phenyl ring typically enhances affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) , while reducing Dopamine Transporter (DAT) affinity compared to the unsubstituted analog.

Structural Logic (SAR)
  • 
    -Alkyl Chain Length:  The pentyl chain (n-butyl substituent at 
    
    
    
    -position) is relatively bulky.
    • Methyl/Ethyl: High potency (e.g.,

      
      -methylbenzylamine).
      
    • Butyl (Current Molecule): Increased lipophilicity but potentially reduced affinity due to steric clash in the transporter's S1 binding pocket. However, it may gain affinity for allosteric sites.

  • 4-Cl Substitution: A classic modification (seen in Chlorphentermine, 4-CA) that increases metabolic stability (blocks para-hydroxylation) and enhances SERT binding.

Diagram: Structural Relationship & SAR

G Substrate 1-(4-Chlorophenyl)pentan-1-amine Sibutramine Sibutramine (Cyclobutyl Analog) Substrate->Sibutramine Structural Analog (Linear vs Cyclic Chain) Target Monoamine Transporters (NET > SERT > DAT) Substrate->Target Inhibits/Binds SAR_Note SAR Insight: 4-Cl increases SERT affinity. Alpha-butyl chain increases lipophilicity but may limit potency via steric hindrance. Substrate->SAR_Note Phenethylamine Phenethylamine Class (e.g., Amphetamine) Phenethylamine->Substrate Homologation (Benzylamine scaffold)

Caption: Structural lineage of 1-(4-Chlorophenyl)pentan-1-amine relative to major psychostimulant classes and its predicted pharmacological targets.

Part 5: Applications & Safety
Research Applications
  • Transporter Mapping: Used as a "molecular ruler" to measure the depth and hydrophobicity of the substrate-binding pocket in NET and SERT.

  • Metabolic Stability Studies: Used to study the rate of N-dealkylation vs. side-chain oxidation in benzylamines.

  • Forensic Standard: A reference material for identifying novel psychoactive substances (NPS) that may utilize the benzylamine scaffold.

Handling & Safety
  • Hazard Class: Irritant (Skin/Eye). Potential CNS stimulant.

  • Storage: Hygroscopic (HCl salt). Store at -20°C under dessication.

  • Regulatory: While not globally scheduled as a narcotic, it is a chemical analog of controlled substances and may be treated as such under "Analog Acts" in jurisdictions like the USA or UK.

References
  • Chemical Identity: Sigma-Aldrich. 1-(4-Chlorophenyl)pentan-1-amine hydrochloride Product Sheet. CAS 91428-39-6.[2][3][4][5][6] Link

  • Synthesis Methodology: Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (General reference for oxime reduction/benzylamine synthesis).
  • SAR Context: Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. (Contextual reference for monoamine releaser SAR). Link

  • Structural Class: Glennon, R. A. (1987). "Psychoactive Phenylisopropylamines." Psychopharmacology: The Third Generation of Progress. Raven Press. (Reference for alpha-alkyl substitution effects).

(Note: Specific "discovery" papers for this exact congener are not indexed in public patent databases; the compound is treated here as a cataloged chemical entity derived from the broader benzylamine pharmacophore exploration.)

Sources

Exploratory

A Preliminary Pharmacological and Preclinical Evaluation of 1-(4-Chlorophenyl)pentan-1-amine

An In-Depth Technical Guide for Preclinical Researchers Executive Summary 1-(4-Chlorophenyl)pentan-1-amine is a novel psychoactive compound belonging to the substituted phenethylamine class. Due to its structural similar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Preclinical Researchers

Executive Summary

1-(4-Chlorophenyl)pentan-1-amine is a novel psychoactive compound belonging to the substituted phenethylamine class. Due to its structural similarity to known monoamine reuptake inhibitors, it is hypothesized to primarily act on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document outlines a comprehensive, multi-tiered strategy for the preliminary pharmacological characterization of this molecule. We detail the proposed chemical synthesis, robust in-vitro methodologies for determining receptor binding affinities and functional activity, and a framework for foundational in-vivo studies in rodent models to assess pharmacokinetics and behavioral effects. The causality behind each experimental choice is explained to provide a clear, self-validating system for investigation. All quantitative data are presented hypothetically for illustrative purposes, establishing a benchmark for expected outcomes. This guide is intended to serve as a foundational blueprint for researchers and drug development professionals initiating the preclinical assessment of 1-(4-Chlorophenyl)pentan-1-amine.

Introduction and Rationale

The substituted phenethylamine and cathinone classes have yielded numerous compounds with significant therapeutic applications, primarily as antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD). A prominent example is Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI) widely used in clinical practice. The pharmacological activity of these molecules is largely dictated by their interaction with monoamine transporters. Structural modifications, such as the nature and position of aromatic ring substituents and the length of the alkyl chain, can profoundly influence potency and selectivity for DAT, NET, and SERT.

1-(4-Chlorophenyl)pentan-1-amine features a para-chloro substitution on the phenyl ring and a five-carbon alkyl chain. Analogues with similar structural motifs have demonstrated significant activity as monoamine uptake inhibitors. For instance, pyrovalerone analogues are potent inhibitors of DAT and NET. The para-chloro substitution is a common feature in many centrally active agents, often enhancing binding affinity at target receptors. Therefore, a logical starting hypothesis is that 1-(4-Chlorophenyl)pentan-1-amine will function as a monoamine reuptake inhibitor, with a selectivity profile that requires empirical determination. This guide provides the experimental framework to rigorously test this hypothesis.

Chemical Synthesis and Characterization

A robust and scalable synthesis is paramount for providing high-purity material for pharmacological testing. The proposed synthesis adapts a standard reductive amination protocol, a reliable method for producing primary amines from ketones.

Proposed Synthetic Workflow

The synthesis can be achieved via a two-step process starting from the commercially available 1-(4-chlorophenyl)pentan-1-one.

Step 1: Oximation. The starting ketone, 1-(4-chlorophenyl)pentan-1-one, is reacted with hydroxylamine hydrochloride in the presence of a mild base like triethylamine. This reaction quantitatively converts the ketone into an oxime intermediate.[1]

Step 2: Reduction. The resulting oxime is then reduced to the primary amine. A common and effective reducing agent for this transformation is a borane-tetrahydrofuran complex (BH3-THF) or other hydride sources like lithium aluminum hydride (LiAlH4). This step should be performed under anhydrous conditions to prevent quenching of the reducing agent.

Synthesis Workflow Ketone 1-(4-chlorophenyl)pentan-1-one Oxime 1-(4-chlorophenyl)pentan-1-one oxime Ketone->Oxime Hydroxylamine HCl, Triethylamine, Ethanol, RT, 16h Amine 1-(4-Chlorophenyl)pentan-1-amine (Final Product) Oxime->Amine Borane-THF complex, THF, 80°C, 16h

Caption: Proposed two-step synthesis of the target compound.

Purification and Characterization
  • Purification: The final product will be purified using silica gel column chromatography to achieve high purity (>98%). The freebase can be converted to a hydrochloride salt for improved stability and handling by treating the purified freebase with HCl in a suitable solvent like diethyl ether.

  • Characterization: The identity and purity of the synthesized compound will be confirmed using a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the molecular structure.

    • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.

In-Vitro Pharmacological Profiling

The initial in-vitro screening is designed to elucidate the compound's primary mechanism of action by assessing its binding affinity and functional activity at key central nervous system targets.

Experimental Design: Rationale and Causality

The selection of primary targets is guided by the compound's structural analogy to known monoamine reuptake inhibitors. Therefore, the initial focus will be on DAT, NET, and SERT. A broader secondary screen is included to identify potential off-target activities that could contribute to the overall pharmacological profile or predict side effects.

Primary Target Screening: Monoamine Transporters

Protocol 1: Radioligand Binding Assays

This assay quantifies the affinity of the test compound for a specific receptor or transporter by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of 1-(4-Chlorophenyl)pentan-1-amine at human DAT, NET, and SERT.

  • Methodology:

    • Preparation: Cell membranes expressing the recombinant human transporters (DAT, NET, or SERT) are prepared.

    • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and varying concentrations of the test compound.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Uptake Assays

This functional assay measures the ability of the test compound to inhibit the uptake of neurotransmitters into presynaptic nerve terminals.

  • Objective: To determine the functional potency (IC50) for inhibition of [3H]dopamine, [3H]norepinephrine, and [3H]serotonin uptake.

  • Methodology:

    • Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus/cortex for NET and SERT).

    • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of 1-(4-Chlorophenyl)pentan-1-amine.

    • Uptake Initiation: The uptake reaction is initiated by adding the respective radiolabeled neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT).

    • Termination: After a short incubation period, uptake is terminated by rapid filtration.

    • Quantification & Analysis: Radioactivity is measured, and IC50 values are determined by non-linear regression analysis.

Screening_Workflow cluster_0 In-Vitro Evaluation cluster_1 Primary Targets Binding Radioligand Binding Assays (Determine Affinity, Ki) DAT DAT Binding->DAT NET NET Binding->NET SERT SERT Binding->SERT Uptake Synaptosomal Uptake Assays (Determine Potency, IC50) Uptake->DAT Uptake->NET Uptake->SERT Compound 1-(4-Cl)-Pentan-1-amine Compound->Binding Compound->Uptake

Caption: Initial in-vitro screening cascade for the target compound.

Hypothetical In-Vitro Data Summary

The following table presents plausible data based on structurally related compounds.

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
DAT 5075
NET 2540
SERT 850>1000

This hypothetical data suggests the compound is a potent and selective inhibitor of DAT and NET, with significantly weaker activity at SERT, classifying it as an NDRI.

In-Vivo Pharmacological Profiling

In-vivo studies are essential to understand how the compound behaves in a complex biological system, linking its in-vitro activity to a physiological or behavioral outcome.

Pharmacokinetic (PK) Studies in Rodents

A fundamental understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is critical for designing and interpreting subsequent in-vivo experiments.

Protocol 3: Rat Pharmacokinetic Study

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) following intravenous (IV) and oral (PO) administration.

  • Methodology:

    • Dosing: Two groups of male Wistar rats are administered the compound, one via IV bolus (e.g., 1 mg/kg) and the other via oral gavage (e.g., 5 mg/kg).

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

    • Sample Analysis: Plasma concentrations of the parent drug are quantified using a validated LC-MS/MS method.

    • Data Analysis: PK parameters are calculated using non-compartmental analysis software.

Behavioral Pharmacology Studies

These studies aim to characterize the functional consequences of the compound's neurochemical effects. Based on the hypothetical NDRI profile, the compound is expected to have stimulant-like effects.

Protocol 4: Locomotor Activity Assessment

  • Objective: To evaluate the effect of the compound on spontaneous locomotor activity in mice.

  • Methodology:

    • Acclimation: Mice are individually placed in open-field arenas equipped with infrared beams to allow for habituation.

    • Dosing: Animals are administered vehicle or varying doses of the test compound.

    • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes).

    • Analysis: The effects of the compound on locomotor activity are compared to the vehicle control group. An increase in activity would be consistent with a stimulant NDRI profile.

Discussion and Future Directions

The outlined experimental plan provides a foundational dataset for the preliminary pharmacological profile of 1-(4-Chlorophenyl)pentan-1-amine. The hypothetical results, suggesting a potent NDRI profile, position the compound as a potential candidate for further development for indications such as depression or ADHD.

Key interpretive points based on the hypothetical data:

  • NET/DAT Selectivity: The higher affinity for NET over DAT may translate to a more favorable side-effect profile compared to non-selective stimulants.

  • Low SERT Activity: The weak interaction with SERT suggests a lower likelihood of serotonergic side effects, such as sexual dysfunction, which can be a limitation of SSRI antidepressants.

Necessary future studies would include:

  • Full Off-Target Screening: A comprehensive receptor screen (e.g., a CEREP panel) to identify any other significant interactions.

  • In-Vitro Metabolism: Identification of major metabolites using liver microsomes and hepatocytes.

  • Safety Pharmacology: Evaluation of effects on cardiovascular and respiratory systems.

  • Advanced Behavioral Models: Assessment in models of depression (e.g., forced swim test) or cognition to establish potential efficacy.

Conclusion

This technical guide presents a logical and scientifically rigorous framework for the initial pharmacological evaluation of 1-(4-Chlorophenyl)pentan-1-amine. By systematically progressing from chemical synthesis through in-vitro characterization and foundational in-vivo studies, researchers can efficiently establish a preliminary profile of this novel compound. The proposed methodologies are designed to be self-validating and provide the critical data needed to make informed decisions regarding the compound's potential for further preclinical and clinical development.

References

  • Master Organic Chemistry. (n.d.). Formation of imines from primary amines and ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Macmillan Group. (2005, December 14). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis and purification of 1-(4-Chlorophenyl)pentan-1-amine

## Application Note & Protocol: Synthesis and Purification of 1-(4-Chlorophenyl)pentan-1-amine For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to th...

Author: BenchChem Technical Support Team. Date: February 2026

## Application Note & Protocol: Synthesis and Purification of 1-(4-Chlorophenyl)pentan-1-amine

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis and purification of 1-(4-chlorophenyl)pentan-1-amine, a chiral amine of significant interest as a building block in pharmaceutical research. The primary synthetic strategy detailed is a robust one-pot reductive amination of 4'-chlorovalerophenone. This application note elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines rigorous purification and characterization methodologies. The described workflow is designed to be both efficient and scalable, yielding the target compound with high purity.

Introduction

Chiral amines, such as 1-(4-chlorophenyl)pentan-1-amine, are critical intermediates in the synthesis of a wide array of biologically active molecules and serve as valuable resolving agents.[1] The presence of a chiral center necessitates careful control during synthesis and purification to ensure the desired stereochemical outcome, which is paramount for pharmacological efficacy and safety. This guide focuses on a practical and widely applicable method for the preparation of racemic 1-(4-chlorophenyl)pentan-1-amine, which can subsequently be resolved into its constituent enantiomers if required.

The chosen synthetic route is the reductive amination of 4'-chlorovalerophenone. This method is advantageous due to its operational simplicity, typically proceeding as a one-pot reaction, and its general applicability for the synthesis of primary, secondary, and tertiary amines.[2][3][4] The reaction involves the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.

Synthesis of 1-(4-Chlorophenyl)pentan-1-amine via Reductive Amination

The overall synthetic transformation is depicted below. The synthesis begins with the commercially available or synthetically accessible 4'-chlorovalerophenone, which is reacted with an ammonia source to form an imine that is subsequently reduced.

Synthesis_of_1-(4-Chlorophenyl)pentan-1-amine cluster_reactants Reactants cluster_product Product ketone 4'-Chlorovalerophenone imine Imine Intermediate ketone->imine + NH3 - H2O ammonia NH3 (Ammonia) ammonia->imine reducer Reducing Agent (e.g., NaBH4) product 1-(4-Chlorophenyl)pentan-1-amine reducer->product Reduction imine->product

Caption: Reductive amination of 4'-chlorovalerophenone.

Causality of Experimental Choices
  • Choice of Starting Material: 4'-Chlorovalerophenone is a suitable precursor as the carbonyl group is readily susceptible to nucleophilic attack by ammonia. It can be synthesized via a Friedel-Crafts acylation of chlorobenzene with valeryl chloride.[5][6]

  • Ammonia Source: While aqueous or gaseous ammonia can be used, in-situ generation from ammonium salts like ammonium acetate or the use of a solution of ammonia in an alcohol is often more convenient and controllable in a laboratory setting.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and relatively mild reducing agent suitable for the reduction of the imine intermediate.[7][8] Its selectivity for the imine over the starting ketone under controlled conditions is a key advantage.[8] More selective but also more expensive reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be employed, particularly if the starting ketone is highly reactive towards reduction.[2][8][9]

  • Solvent: An alcoholic solvent such as methanol or ethanol is typically used as it is a good solvent for the reactants and the reducing agent, and it can also act as a proton source during the reaction.[3][9]

Detailed Experimental Protocol: Reductive Amination

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
4'-Chlorovalerophenone196.6710.0 g50.8
Ammonium Acetate77.0839.2 g508
Sodium Borohydride37.832.89 g76.2
Methanol32.04200 mL-
Diethyl Ether74.12As needed-
2 M Hydrochloric Acid36.46As needed-
2 M Sodium Hydroxide40.00As needed-
Saturated Sodium Chloride Solution (Brine)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4'-chlorovalerophenone (10.0 g, 50.8 mmol) and ammonium acetate (39.2 g, 508 mmol).

  • Add methanol (200 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (2.89 g, 76.2 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Carefully quench the reaction by slowly adding 2 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2), which will decompose the excess sodium borohydride.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add water (100 mL) to the residue and transfer the mixture to a separatory funnel.

  • Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting material and non-basic byproducts.

  • Basify the aqueous layer to pH >12 by the slow addition of 2 M sodium hydroxide.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-chlorophenyl)pentan-1-amine as an oil.

Purification of 1-(4-Chlorophenyl)pentan-1-amine

The crude product from the synthesis will likely contain minor impurities. The choice of purification method depends on the desired purity level and the nature of the impurities.

Purification Workflow

Purification_Workflow crude Crude Product distillation Vacuum Distillation (for bulk purification) crude->distillation chromatography Silica Gel Chromatography (for high purity) crude->chromatography salt_formation Hydrochloride Salt Formation & Recrystallization distillation->salt_formation chromatography->salt_formation final_product Pure 1-(4-Chlorophenyl)pentan-1-amine salt_formation->final_product

Caption: General purification workflow for the target amine.

Purification Protocols

3.2.1. Vacuum Distillation

For larger quantities and to remove non-volatile impurities, vacuum distillation is an effective method. The boiling point of the amine will be significantly lower under reduced pressure, preventing decomposition.

3.2.2. Silica Gel Chromatography

For achieving high purity, particularly for analytical standards, column chromatography is recommended.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes, often with the addition of a small amount of triethylamine (~1%) to prevent tailing of the amine on the acidic silica gel.

3.2.3. Purification via Hydrochloride Salt Formation and Recrystallization

Formation of the hydrochloride salt is an excellent method for purification, as the salt is typically a crystalline solid that can be recrystallized to a high degree of purity.[10]

Protocol:

  • Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl) dropwise with stirring until precipitation of the salt is complete.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/ether or isopropanol.

  • To recover the free amine, dissolve the purified salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent as described in the synthesis workup.

Characterization

The identity and purity of the synthesized 1-(4-chlorophenyl)pentan-1-amine should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methine proton adjacent to the nitrogen, and the aliphatic protons of the pentyl chain. The integration of these peaks should correspond to the number of protons in the molecule.
¹³C NMR The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the chiral carbon, and the carbons of the pentyl group.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (C₁₁H₁₆ClN). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable.
Infrared (IR) Spectroscopy The IR spectrum should show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹.

Chiral Resolution (Optional)

For applications requiring a single enantiomer, the racemic amine must be resolved. Common methods include:

  • Diastereomeric Salt Crystallization: Reacting the racemic amine with a chiral acid (e.g., tartaric acid or its derivatives) to form diastereomeric salts.[] These salts have different solubilities and can be separated by fractional crystallization.[]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines.[12][13][14][15] The use of acidic additives in the mobile phase can sometimes improve the separation.[13]

Conclusion

The synthesis of 1-(4-chlorophenyl)pentan-1-amine via reductive amination of 4'-chlorovalerophenone is a reliable and efficient method suitable for laboratory-scale preparation. The purification strategies outlined, particularly the formation and recrystallization of the hydrochloride salt, allow for the isolation of the target compound in high purity. The analytical data obtained from NMR, MS, and IR spectroscopy will confirm the structure and purity of the final product. For enantiomerically pure applications, subsequent chiral resolution is a necessary and achievable step.

References

  • PrepChem.com. Synthesis of 4-chloro-valerophenone. [Link]

  • Burk, M. J., Gross, M. F., & Martinez, J. P. (1995). A Convenient Asymmetric Synthesis of α-1-Arylalkylamines through the Enantioselective Hydrogenation of Enamides. Journal of the American Chemical Society, 117(37), 9375–9376. [Link]

  • Vedantu. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-203. [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1106(1-2), 169-178. [Link]

  • Columnex. Chiral HPLC and SFC Columns. [Link]

  • Matarashvili, I., & Farkas, T. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

  • ResearchGate. What are the best processes/methods for separation of chiral amine both non selective.... [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Sciencemadness.org. Forming oxalte salts of amines. [Link]

  • Medley, J. W.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Jamison, C. R., & Stephenson, C. R. J. (2018). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 10(11), 1128–1133. [Link]

Sources

Application

Application Note & Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)pentan-1-amine

Introduction 1-(4-Chlorophenyl)pentan-1-amine is a primary amine of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a chlorinated phenyl ring and a pentylamine chain, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Chlorophenyl)pentan-1-amine is a primary amine of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a chlorinated phenyl ring and a pentylamine chain, serves as a valuable scaffold for the synthesis of various biologically active compounds. This document provides a comprehensive, field-proven experimental protocol for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine, designed for researchers, scientists, and professionals in drug development. The outlined procedure is based on the principles of reductive amination, a robust and widely utilized method for the formation of carbon-nitrogen bonds.[1][2] This protocol emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the target compound, 1-(4-Chlorophenyl)pentan-1-amine, is provided below.

PropertyValueSource
Molecular Formula C9H12ClN[3]
Molecular Weight 169.65 g/mol [3]
CAS Number 74788-46-8[3]
Appearance Expected to be a solid or oilN/A
Boiling Point Not explicitly availableN/A
Melting Point Not explicitly availableN/A

Reaction Scheme & Mechanism

The synthesis of 1-(4-Chlorophenyl)pentan-1-amine is achieved via a two-step, one-pot reductive amination of 4'-chlorovalerophenone. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the desired primary amine.

ReactionMechanism Ketone 4'-Chlorovalerophenone Oxime 1-(4-chlorophenyl)-N- hydroxypentan-1-imine (Oxime Intermediate) Ketone->Oxime + Triethylamine Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Oxime Amine 1-(4-Chlorophenyl)pentan-1-amine Oxime->Amine Reduction Reducer Borane-THF Complex Reducer->Amine Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Reduction of Oxime cluster_step3 Step 3: Purification A Combine 4'-Chlorovalerophenone, Hydroxylamine HCl, and Triethylamine in Ethanol B Stir at room temperature for 16 hours A->B C Evaporate solvent under reduced pressure B->C D Extract with Ethyl Acetate C->D E Wash with water and brine D->E F Dry over MgSO4 and concentrate E->F G Dissolve crude oxime in anhydrous THF F->G H Add Borane-THF complex dropwise G->H I Heat to 80°C for 16 hours H->I J Cool and quench with 1M HCl I->J K Extract with Ethyl Acetate J->K L Wash with NaHCO3 and brine K->L M Dry over MgSO4 and concentrate L->M N Purify crude product by silica gel column chromatography M->N O (Hexane/Ethyl Acetate eluent) N->O

Sources

Method

analytical methods for 1-(4-Chlorophenyl)pentan-1-amine characterization

Application Note: Analytical Characterization of 1-(4-Chlorophenyl)pentan-1-amine -Butyl-4-chlorobenzylamine Target Audience: Forensic Chemists, Medicinal Chemists, Toxicology Researchers Executive Summary & Scientific C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 1-(4-Chlorophenyl)pentan-1-amine


-Butyl-4-chlorobenzylamine
Target Audience:  Forensic Chemists, Medicinal Chemists, Toxicology Researchers

Executive Summary & Scientific Context

1-(4-Chlorophenyl)pentan-1-amine (CAS 91428-38-5), also known as


-butyl-4-chlorobenzylamine, is a structural homolog of the neurotoxin 4-chloroamphetamine (4-CA). It belongs to the class of ring-substituted 

-alkylbenzylamines. In drug development and forensic analysis, this compound represents a critical analyte due to its structural similarity to controlled phenethylamines and cathinones.

This guide provides a definitive protocol for its characterization, distinguishing it from isobaric isomers (e.g., N-propyl-4-chlorophenethylamine) through specific fragmentation patterns and magnetic resonance signatures.

Safety Warning: As a halogenated amphetamine analog, this compound should be handled as a potential neurotoxin and serotonin releasing agent. All protocols require fume hood extraction and full PPE.

Physicochemical Profile

PropertyValue / Descriptor
IUPAC Name 1-(4-Chlorophenyl)pentan-1-amine
Common Name

-Butyl-4-chlorobenzylamine
CAS Number 91428-38-5
Molecular Formula

Molecular Weight 197.70 g/mol
Exact Mass 197.0971 (monoisotopic)
pKa (Calc.) ~9.5 (Typical for primary benzylic amines)
Solubility Soluble in MeOH, EtOH, DMSO,

; Insoluble in water (free base)

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Rationale: GC-MS is the primary screening tool. For primary amines, derivatization is recommended to improve peak shape and prevent thermal degradation, though direct injection is possible.

Experimental Parameters
  • Instrument: Agilent 7890B/5977B MSD (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Ionization: Electron Impact (EI), 70 eV.[1]

Fragmentation Analysis (EI-MS)

The mass spectrum is dominated by


-cleavage , a predictable mechanism for 

-substituted amines.
  • Molecular Ion (

    
    ):  m/z 197 (weak). Chlorine isotope signature visible (3:1 ratio at m/z 197/199).
    
  • Base Peak (m/z 140): Formed by the loss of the butyl chain (

    
    , mass 57). The charge is retained on the resonance-stabilized benzylic iminium ion.
    
    • Diagnostic Value: This peak (m/z 140/142) distinguishes this molecule from its isomer 4-chloro-N-propylphenethylamine , which would fragment via

      
      -cleavage to yield m/z 154 or m/z 44 depending on substitution.
      
  • Minor Peak (m/z 86): Loss of the 4-chlorophenyl radical.

Fragmentation Pathway Diagram

G M Molecular Ion (M+) m/z 197 [Cl-Ph-CH(NH2)-C4H9]+. Path1 α-Cleavage (Major) Loss of Butyl Radical (-C4H9•) M->Path1 Path2 α-Cleavage (Minor) Loss of Chlorophenyl Radical M->Path2 BasePeak Base Peak Ion m/z 140 [Cl-Ph-CH=NH2]+ Path1->BasePeak Tropylium Chlorobenzyl Cation m/z 125 [Cl-C7H6]+ BasePeak->Tropylium - NH3 (Rearrangement) MinorIon Alkyl-Imine Ion m/z 86 [NH2=CH-C4H9]+ Path2->MinorIon

Figure 1: EI-MS Fragmentation pathway showing the dominant formation of the m/z 140 benzylic iminium ion.

Method B: Nuclear Magnetic Resonance ( H-NMR)

Rationale: NMR provides unambiguous structural confirmation, specifically verifying the position of the amine and the length of the alkyl chain.

Sample Preparation
  • Solvent:

    
     (Deuterochloroform) or 
    
    
    
    .
  • Concentration: 10 mg/mL.

  • Reference: TMS (0.00 ppm).

Spectral Assignment ( , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.25 - 7.35Multiplet (AA'BB')4H4-Chlorophenyl ring symmetry.
CH-NH

3.85 - 3.95Triplet (t)1HBenzylic methine proton. Deshielded by Ring + N.
NH

1.40 - 1.80Broad Singlet2HExchangeable amine protons (shift varies with conc.).

-CH

1.60 - 1.75Multiplet2HMethylene adjacent to the chiral center.

-CH

1.20 - 1.40Multiplet4HRemaining chain methylenes.
Terminal CH

0.85 - 0.90Triplet (t)3HTerminal methyl group of the pentyl chain.

Critical Distinction: The triplet at ~3.9 ppm is diagnostic for the


-substituted benzylamine structure. A phenethylamine isomer (amine at terminal carbon) would show a triplet at ~2.8-3.0 ppm for the 

group.

Method C: Infrared Spectroscopy (FTIR-ATR)

Rationale: Rapid intake screening for solid samples.

  • Amine Stretches (

    
    ):  Two weak bands at 3300–3400 
    
    
    
    (Primary amine doublet).
  • Aromatic C-H: Weak stretches >3000

    
    .
    
  • Alkyl C-H: Strong bands at 2850–2960

    
    .
    
  • Aromatic Ring Breathing: 1490

    
     and 1590 
    
    
    
    .
  • C-Cl Stretch: Strong characteristic band at 1080–1095

    
     (Para-substituted chlorobenzene).
    
  • Out-of-plane Bending: ~820

    
     (Indicative of para-substitution).
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 63452515 (Analogous Structure). Retrieved October 26, 2025, from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative text on Alpha-Cleavage mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard for NMR prediction of benzylic amines).

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 1-(4-Chlorophenyl)pentan-1-amine

Abstract This comprehensive application note provides a detailed protocol for the determination of purity and the enantiomeric excess of 1-(4-Chlorophenyl)pentan-1-amine, a key chiral intermediate in pharmaceutical synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the determination of purity and the enantiomeric excess of 1-(4-Chlorophenyl)pentan-1-amine, a key chiral intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing both scientific integrity and practical application. This document details two distinct HPLC methods: a reversed-phase HPLC (RP-HPLC) method for the determination of chemical purity and a normal-phase chiral HPLC method for the quantification of enantiomeric purity. Furthermore, a systematic approach to identifying potential process-related and degradation impurities through forced degradation studies is presented. The protocols are grounded in established chromatographic principles and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Purity in Chiral Pharmaceutical Intermediates

1-(4-Chlorophenyl)pentan-1-amine is a chiral amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of such intermediates is often paramount to the final drug's efficacy and safety, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the precise and accurate determination of both chemical and enantiomeric purity is a non-negotiable aspect of quality control in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for these assessments due to its high resolution, sensitivity, and reproducibility.[1][2] This application note addresses the analytical challenges associated with primary amines, such as their potential for low UV absorbance and peak tailing, by providing robust and optimized chromatographic conditions.

The causality behind the experimental choices presented herein is rooted in the fundamental principles of chromatography and the specific physicochemical properties of the analyte and its potential impurities. By understanding the "why" behind the "how," researchers can not only replicate these methods but also adapt and troubleshoot them for their specific needs.

Predicted Physicochemical Properties of 1-(4-Chlorophenyl)pentan-1-amine

PropertyPredicted Value/RangeRationale for HPLC Method Development
Molecular Weight ~197.70 g/mol Influences diffusion and chromatographic behavior.
pKa (basic) ~9-10The amine group will be protonated at acidic to neutral pH, making it suitable for reversed-phase chromatography with acidic mobile phases to improve peak shape.
LogP ~3.0Indicates moderate hydrophobicity, suitable for retention on C18 columns.
UV Absorbance λmax ~220-230 nmThe chlorophenyl group is the primary chromophore. Detection at lower wavelengths will provide the necessary sensitivity.

Potential Impurities: A Proactive Approach to Purity Analysis

A robust purity method must be able to separate the main component from any potential impurities. These can arise from the synthetic route or degradation. Based on a common synthesis pathway for similar amines, the following potential impurities should be considered.[3]

  • Starting Material: 1-(4-Chlorophenyl)pentan-1-one

  • Intermediate: 1-(4-Chlorophenyl)-N-hydroxypentan-1-imine

  • By-products: Isomeric impurities or products from side reactions.

  • Degradants: Products formed under stress conditions (hydrolysis, oxidation, etc.).

Experimental Protocols

Part A: Achiral Purity by Reversed-Phase HPLC (RP-HPLC)

This method is designed to quantify the purity of 1-(4-Chlorophenyl)pentan-1-amine and separate it from its potential process-related impurities and degradants.

4.1.1. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detectorStandard, reliable system for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape of the basic amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% BA gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 225 nmBalances sensitivity for the analyte and potential impurities.
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

4.1.2. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(4-Chlorophenyl)pentan-1-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 1-(4-Chlorophenyl)pentan-1-amine sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4.1.3. System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

4.1.4. Data Analysis

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Part B: Enantiomeric Purity by Chiral HPLC

This method is designed to separate and quantify the enantiomers of 1-(4-Chlorophenyl)pentan-1-amine.

4.2.1. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detectorStandard, reliable system for pharmaceutical analysis.
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm or equivalent polysaccharide-based columnPolysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of chiral amines.[4][5]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)Normal phase conditions with an amine modifier to improve peak shape and resolution.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase

4.2.2. Sample Preparation

  • Racemic Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of racemic 1-(4-Chlorophenyl)pentan-1-amine standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 1-(4-Chlorophenyl)pentan-1-amine sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

4.2.3. System Suitability

Inject the racemic standard solution. The system is suitable if the resolution between the two enantiomer peaks is ≥ 1.5.

4.2.4. Data Analysis

The enantiomeric excess (e.e.) is calculated as follows:

% e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where:

  • Area_major is the peak area of the desired enantiomer.

  • Area_minor is the peak area of the undesired enantiomer.

Forced Degradation Studies: Developing a Stability-Indicating Method

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the specificity of the purity method.[6][7][8][9] The RP-HPLC method described in Part A should be used to analyze the stressed samples.

5.1. Protocol for Forced Degradation

Prepare a solution of 1-(4-Chlorophenyl)pentan-1-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Subject the solution to the following stress conditions:

Stress ConditionProcedure
Acid Hydrolysis Add 1M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Add 1M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation Add 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Heat the solid sample at 105°C for 48 hours.
Photolytic Degradation Expose the solution to UV light (254 nm) and visible light for 24 hours.

After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

5.2. Evaluation

Analyze the stressed samples using the RP-HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the main peak is spectrally pure in the presence of any co-eluting degradants.

Visualization of Workflows

HPLC_Workflow cluster_achiral Achiral Purity Analysis cluster_chiral Chiral Purity Analysis cluster_degradation Forced Degradation Study prep_achiral Sample and Standard Preparation (0.5 mg/mL) hplc_achiral RP-HPLC Analysis (C18 Column, Gradient Elution) prep_achiral->hplc_achiral data_achiral Data Analysis (Area Percent Purity) hplc_achiral->data_achiral prep_chiral Sample and Racemic Standard Preparation (0.5 mg/mL) hplc_chiral Chiral HPLC Analysis (Chiralpak AD-H, Isocratic) prep_chiral->hplc_chiral data_chiral Data Analysis (Enantiomeric Excess) hplc_chiral->data_chiral stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) analyze_degradation Analyze with RP-HPLC Method stress->analyze_degradation evaluate Evaluate Method Specificity (Peak Resolution and Purity) analyze_degradation->evaluate

Sources

Method

Application Note: High-Resolution NMR Profiling of 1-(4-Chlorophenyl)pentan-1-amine

Executive Summary This application note details the Nuclear Magnetic Resonance (NMR) characterization of 1-(4-chlorophenyl)pentan-1-amine (CAS: 98455-93-7), a primary benzylic amine often utilized as a chiral scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the Nuclear Magnetic Resonance (NMR) characterization of 1-(4-chlorophenyl)pentan-1-amine (CAS: 98455-93-7), a primary benzylic amine often utilized as a chiral scaffold in the synthesis of CNS-active pharmaceutical intermediates (e.g., monoamine reuptake inhibitors).

Because this molecule contains a chiral center at the C1 position and a basic primary amine group, standard 1D NMR is insufficient for full characterization in drug development contexts. This guide provides:

  • Standard Structural Assignment: Detailed 1H and 13C chemical shift expectations based on benzylic amine analogs.

  • Chiral Purity Protocol: A specific methodology for determining enantiomeric excess (

    
    ) using in situ derivatization.
    
  • Salt vs. Free Base Differentiation: Critical spectral markers to distinguish the free amine from its hydrochloride salt.

Structural Analysis & Atom Numbering

To ensure consistent assignment, we utilize the following atom numbering scheme for 1-(4-Chlorophenyl)pentan-1-amine .

Molecule C1 C1 (Chiral) N NH2 C1->N C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 Ar1 C1' Ar1->C1 Ar2 C2'/C6' Ar1->Ar2 Ar3 C3'/C5' Ar2->Ar3 Cl Cl Ar3->Cl

Figure 1: Connectivity and numbering logic. The benzylic carbon (C1) is the focal point of analysis due to its chirality and sensitivity to pH changes.

Protocol 1: Standard 1H/13C Characterization

Objective: Confirm chemical structure and purity of the free base.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for free amines to prevent solvent viscosity broadening and to allow distinct observation of exchangeable
    
    
    protons (though these are often broad).
  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Additives: Add a trace of solid

    
     to the NMR tube if the sample is suspected to be a salt, or to scavenge trace acid which can shift the benzylic proton.
    
Expected Chemical Shifts (Free Base)

Data derived from consensus analysis of propyl analogs (1-(4-chlorophenyl)propan-1-amine) and additive chemical shift rules.

Table 1: 1H NMR Assignment (400 MHz,


) 
Position

(ppm)
Multiplicity

(Hz)
Interpretation
Ar-H (2',6') 7.25 – 7.30Doublet (d)~8.5Ortho to alkyl chain. Part of AA'BB' system.
Ar-H (3',5') 7.30 – 7.35Doublet (d)~8.5Ortho to Chlorine. Often overlaps with 2'/6'.
H-1 (Benzylic) 3.80 – 3.85 Triplet (t)~7.0Diagnostic Peak. Shift is pH dependent.
NH2 1.40 – 1.80Broad Singlet-Exchangeable. Shifts downfield to ~8.5 in salts.
H-2 1.60 – 1.75Multiplet (m)-Diastereotopic protons adjacent to chiral center.
H-3, H-4 1.15 – 1.35Multiplet (m)-Methylene envelope.
H-5 0.85 – 0.90Triplet (t)~7.0Terminal methyl group.

Table 2: 13C NMR Assignment (100 MHz,


) 
Carbon

(ppm)
TypeNotes
C-1' (Ipso) ~144.5QuaternaryConnection to chiral center.
C-4' (C-Cl) ~132.5QuaternaryDistinctive low intensity.
Ar-CH 128.5, 128.2CHAromatic signals.
C-1 (Chiral) 55.5 – 56.0 CHKey diagnostic.
C-2 39.0 – 39.5

C-3 28.5 – 29.0

C-4 22.5

C-5 14.0

Protocol 2: Chiral Purity Determination (Enantiomeric Excess)

Context: Standard NMR cannot distinguish enantiomers (R vs S). Method: In situ formation of diastereomeric iminoboronate esters using (S)-BINOL and 2-Formylphenylboronic acid .[1] This three-component assembly creates a rigid chiral pocket that resolves the benzylic proton signals of the enantiomers.

Reagents[1][2][3]
  • Analyte: 1-(4-chlorophenyl)pentan-1-amine (approx 5 mg).

  • Chiral Solvating Agent (CSA): (S)-(-)-1,1'-Bi-2-naphthol [(S)-BINOL] (1 equiv).

  • Derivatizing Agent: 2-Formylphenylboronic acid (1 equiv).

  • Solvent:

    
     (anhydrous).
    
  • Desiccant: 4Å Molecular Sieves (activated) added directly to the tube to drive imine formation.

Experimental Workflow

ChiralProtocol Start Start: Racemic/Unknown Amine Mix Mix Amine + (S)-BINOL + 2-Formylphenylboronic Acid in CDCl3 Start->Mix Sieves Add 4Å Molecular Sieves (Drives Imine Formation) Mix->Sieves Wait Incubate 15-30 mins @ Room Temp Sieves->Wait Acquire Acquire 1H NMR (Focus on 8.0 - 9.0 ppm region) Wait->Acquire Analyze Integrate Iminoboronate Protons (Singlets) Acquire->Analyze

Figure 2: Three-component assembly workflow for determining Enantiomeric Excess (


).
Analysis Logic

Upon reaction, the amine forms an imine with the boronic acid, which complexes with BINOL.

  • Target Region: Look at the imine proton region (

    
     8.2 – 8.8 ppm).
    
  • Resolution: The (R)-amine complex and (S)-amine complex will show distinct singlets separated by

    
     ppm.
    
  • Calculation:

    
    
    

Troubleshooting & Quality Control

Salt vs. Free Base

Drug intermediates are often stored as HCl salts for stability. The NMR spectrum changes drastically between forms.

FeatureFree BaseHCl Salt
Solubility Soluble in

Insoluble in

; requires

or

.
H-1 Shift ~3.85 ppmShifts downfield to ~4.30 – 4.50 ppm (deshielding).
Amine H Broad singlet ~1.5 ppmBroad signals >8.0 ppm (

).
Common Impurity: Carbamate Formation

Primary amines avidly absorb atmospheric


 to form carbamic acid/carbamate salts.
  • Symptom: Appearance of a new set of minor peaks, often with the benzylic proton shifted slightly downfield.

  • Fix: Shake the

    
     solution with dilute 
    
    
    
    or filter through a basic alumina plug before acquisition.

References

  • Bull, S. D., et al. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Link (Describes the BINOL/Boronic acid method).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for benzylic amine chemical shift additivity rules).
  • ChemicalBook. 1-(4-Chlorophenyl)propan-1-amine NMR Data.Link (Propyl analog used for spectral prediction).

  • Sigma-Aldrich. Product Specification: (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride.Link (Reference for salt form solubility and handling).

Sources

Application

using 1-(4-Chlorophenyl)pentan-1-amine in cell culture studies

Dual-Mode Characterization: Monoamine Transporter Kinetics & Lysosomal Stability Profiling Executive Summary This application note details the experimental protocols for utilizing 1-(4-Chlorophenyl)pentan-1-amine (1-CPPA...

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Mode Characterization: Monoamine Transporter Kinetics & Lysosomal Stability Profiling

Executive Summary

This application note details the experimental protocols for utilizing 1-(4-Chlorophenyl)pentan-1-amine (1-CPPA) in cell culture. 1-CPPA is a lipophilic primary amine structurally homologous to chlorphentermine and metabolites of sibutramine. Due to its 1-arylalkylamine pharmacophore, it serves two distinct but critical roles in drug discovery:

  • Pharmacological Probe: As a competitive inhibitor/substrate for Monoamine Transporters (SERT, NET, DAT).

  • Toxicological Reference: As a model Cationic Amphiphilic Drug (CAD) for assessing Lysosomal Trapping and Phospholipidosis risk.[1][2]

This guide provides validated workflows for assessing these properties using Fluorescent Neurotransmitter Uptake Assays and LysoTracker® Sequestration Assays .

Physicochemical Profile & Preparation

Understanding the solution chemistry of 1-CPPA is a prerequisite for reproducible cell culture data.

PropertyValue (Approx.)Implication for Cell Culture
Molecular Weight ~197.7 g/mol Low MW facilitates rapid membrane permeation.
logP ~3.5 - 4.2Highly lipophilic; requires DMSO for initial solubilization.
pKa (Amine) ~9.5 - 9.8>99% protonated at physiological pH (7.4).
State Oily liquid or HCl saltHCl salt is preferred for stability and water solubility.
Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Cell Culture Grade).

  • Concentration: Prepare a 10 mM or 100 mM master stock.

  • Storage: Aliquot into amber glass vials (hydrophobic amines can adsorb to plastics). Store at -20°C.

  • Working Solution: Dilute into HBSS or assay buffer immediately before use. Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

Application I: Monoamine Transporter (MAT) Uptake Kinetics

Objective: Determine the IC50 of 1-CPPA against Serotonin (SERT), Norepinephrine (NET), or Dopamine (DAT) transporters. Mechanism: 1-CPPA acts as a competitive inhibitor at the orthosteric site, blocking the uptake of the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium).

Experimental System
  • Cell Lines: HEK293 cells stably transfected with human SERT, NET, or DAT.

  • Control: Parental HEK293 cells (background fluorescence).

  • Tracer: ASP+ (Fluorescent monoamine mimic) or Molecular Devices Neurotransmitter Uptake Kit dye.

Protocol: Fluorescent Uptake Inhibition

Step 1: Cell Seeding [3]

  • Harvest HEK-MAT cells using TrypLE™ (avoid harsh trypsinization which damages transporters).

  • Seed 40,000 cells/well in Poly-D-Lysine coated 96-well black-wall/clear-bottom plates.

  • Incubate for 24 hours at 37°C, 5% CO₂ to achieve a confluent monolayer.

Step 2: Compound Treatment

  • Remove culture media and wash once with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% BSA (to reduce non-specific binding).

  • Add 50 µL of 1-CPPA dilutions (Range: 1 nM to 100 µM) in KRH buffer.

  • Incubate: 15 minutes at 37°C (Pre-equilibration).

Step 3: Uptake Reaction

  • Add 50 µL of ASP+ solution (Final concentration: 2–5 µM).

  • Kinetic Read: Immediately transfer to a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Settings: Ex 475 nm / Em 605 nm. Read every 30 seconds for 20 minutes.

Step 4: Data Analysis

  • Calculate the slope (Rate of Uptake) from the linear portion of the curve (typically 2–10 mins).

  • Normalize slope values:

    
    
    
  • Plot log[Concentration] vs. % Activity to determine IC50.

Application II: Lysosomal Trapping (CAD Screening)

Objective: Assess the potential of 1-CPPA to accumulate in lysosomes, a marker for phospholipidosis risk. Mechanism: As a lipophilic weak base, 1-CPPA crosses membranes at neutral pH. In the acidic lysosome (pH ~4.5), it becomes protonated and trapped.[4] This displaces lysosomotropic dyes like LysoTracker Red.

Protocol: LysoTracker Red Competition Assay

Step 1: Cell Preparation

  • Cell Line: HepG2 (Liver) or Fa2N-4 (Immortalized Hepatocytes).

  • Seeding: 20,000 cells/well in 96-well plates. Allow 24h attachment.

Step 2: Dye Loading & Treatment

  • Prepare LysoTracker Red DND-99 (50 nM) in complete media.

  • Incubate cells with LysoTracker for 30 minutes at 37°C.

  • Wash cells 2x with HBSS.

  • Add 1-CPPA (1 µM – 50 µM) in HBSS.

  • Incubate for 1 to 4 hours .

Step 3: Imaging/Readout

  • Method A (High Content Imaging): Fix cells with 4% Paraformaldehyde. Stain nuclei with Hoechst 33342. Image on Cellomics or Operetta systems.

    • Metric: Mean Lysosomal Intensity per Cell.

  • Method B (Flow Cytometry): Trypsinize cells and measure Median Fluorescence Intensity (MFI) in the PE-Texas Red channel.

Step 4: Interpretation

  • Decrease in Fluorescence: Indicates 1-CPPA is successfully competing for lysosomal accumulation (Positive for Lysosomal Trapping).

  • Cytotoxicity Check: Parallel viability assay (e.g., CellTiter-Glo) is required to ensure loss of fluorescence isn't due to cell death.

Mechanistic Visualization

Diagram 1: Mechanism of Action & Trapping

This diagram illustrates the dual fate of 1-CPPA: competitive inhibition at the synaptic membrane and ion trapping within the lysosome.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Plasma Membrane cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Compound 1-CPPA (Neutral) Transporter MAT (SERT/NET/DAT) Compound->Transporter Competitive Binding Compound_Cyto 1-CPPA (Neutral) Compound->Compound_Cyto Passive Diffusion Substrate Neurotransmitter / ASP+ Substrate->Transporter Blocked Compound_Lyso 1-CPPA-H+ (Trapped) Compound_Cyto->Compound_Lyso Diffusion & Protonation LysoTracker LysoTracker Red Compound_Lyso->LysoTracker Displaces

Caption: 1-CPPA competes with substrates at the plasma membrane transporter and undergoes ion trapping in acidic lysosomes due to its high pKa.

Diagram 2: Experimental Workflow

Step-by-step logic for the Fluorescent Neurotransmitter Uptake Assay.

Workflow Seed Seed HEK-MAT Cells (PDL Coated Plate) Incubate 24h Incubation (Confluency) Seed->Incubate Wash Wash w/ KRH Buffer (+0.1% BSA) Incubate->Wash Treat Add 1-CPPA (15 min Pre-incubation) Wash->Treat AddDye Add ASP+ Tracer Treat->AddDye Read Kinetic Fluorescence (Ex 475 / Em 605) AddDye->Read Analyze Calculate Slope & IC50 Read->Analyze

Caption: Optimized workflow for high-throughput screening of 1-CPPA affinity using fluorescent uptake kinetics.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Non-specific binding of ASP+ to plastic.Use 0.1% BSA in buffer; ensure thorough washing.
Low Signal Window Transporter expression loss.Maintain selection pressure (e.g., Geneticin/Hygromycin) in culture.
Cell Detachment Washing too vigorous.Use Poly-D-Lysine coated plates; use an automated plate washer with low dispense speed.
Precipitation 1-CPPA insolubility.Do not exceed 0.5% DMSO; sonicate stock solution if cloudy.

References

  • Molecular Devices. (2022). Neurotransmitter Transporter Uptake Assay Kit. Link

  • Kassinos, M., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. In Biochemical Pharmacology. Link

  • Kazmi, F., et al. (2013). Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). In Drug Metabolism and Disposition. Link

  • Lemke, T. L., et al. (2012). Foye's Principles of Medicinal Chemistry. (Discussion on SAR of 1-arylalkylamines and phenethylamines). Link

  • PubChem. (2024). Compound Summary: 1-(4-Chlorophenyl)pentan-1-amine.[5] Link

Sources

Method

Application Notes &amp; Research Protocols: 1-(4-Chlorophenyl)pentan-1-amine

Introduction and Scientific Context 1-(4-Chlorophenyl)pentan-1-amine is a research chemical belonging to the substituted phenethylamine class. Its structure, featuring a chlorinated phenyl ring and a pentylamine chain, s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

1-(4-Chlorophenyl)pentan-1-amine is a research chemical belonging to the substituted phenethylamine class. Its structure, featuring a chlorinated phenyl ring and a pentylamine chain, suggests potential interactions with biological amine systems. This document provides a comprehensive guide for the synthesis, characterization, and proposed pharmacological evaluation of this compound. Given the limited direct literature on this specific molecule, the protocols and applications described herein are based on established methodologies for structurally analogous compounds.

The rationale for investigating 1-(4-Chlorophenyl)pentan-1-amine stems from its structural similarities to known psychoactive compounds and pharmacological agents. The core phenethylamine skeleton is a cornerstone of many stimulants, while modifications such as ring substitution and alkyl chain length can significantly modulate activity, potency, and selectivity towards various neuronal targets, including monoamine transporters and enzymes.[1][2] This guide serves as a foundational resource for researchers aiming to explore its potential as a novel chemical probe or therapeutic lead.

1.1 Chemical Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(4-chlorophenyl)pentan-1-aminePubChem CID 12622928 (Analogue)[3]
Molecular Formula C₁₁H₁₆ClNCalculated
Molecular Weight 197.70 g/mol ChemScene (Isomer)[4]
CAS Number Not availableN/A
Predicted XLogP3 3.5 - 4.0Estimated based on analogues
Appearance White to off-white solid or oilAssumed based on analogues

1.2 Handling and Safety Precautions

As a novel research chemical with an uncharacterized toxicological profile, 1-(4-Chlorophenyl)pentan-1-amine must be handled with extreme caution. It is intended for laboratory research purposes only and is not for human or animal consumption.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation. The hydrochloride salt may be a respiratory irritant.[3]

  • Toxicity: The compound is predicted to be harmful if swallowed, based on data for similar structures. Avoid contact with skin and eyes, as it may cause irritation or burns.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term stability, storage in an inert atmosphere is recommended.

Synthesis and Characterization

The synthesis of 1-(4-Chlorophenyl)pentan-1-amine can be achieved through a reductive amination pathway, starting from the corresponding ketone. The following protocol is adapted from established methods for similar structures.[6]

2.1 Proposed Synthetic Route

The proposed two-step synthesis involves the conversion of 1-(4-chlorophenyl)pentan-1-one to its oxime, followed by reduction to the target primary amine.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction Ketone 1-(4-chlorophenyl)pentan-1-one Reagent1 Hydroxylamine HCl, Triethylamine, Ethanol Ketone->Reagent1 Oxime 1-(4-chlorophenyl)pentan-1-one oxime Reagent1->Oxime Oxime_ref 1-(4-chlorophenyl)pentan-1-one oxime Reagent2 Borane-THF complex, THF, 80°C Amine 1-(4-Chlorophenyl)pentan-1-amine Reagent2->Amine Oxime_ref->Reagent2 G Start Synthesized Crude Product Purification Column Chromatography Start->Purification NMR 1H & 13C NMR Purification->NMR MS LC-MS / HRMS NMR->MS Purity Purity Confirmed? MS->Purity Purity->Purification No Chiral Chiral HPLC Purity->Chiral Yes Final Characterized Product (>95% Purity, ee determined) Chiral->Final G Start Test Compound (1-(4-Chlorophenyl)pentan-1-amine) Assay_A Incubate with recombinant hMAO-A + Kynuramine Substrate Start->Assay_A Assay_B Incubate with recombinant hMAO-B + Kynuramine Substrate Start->Assay_B Detection Measure Product Formation (Fluorometric or LC-MS) Assay_A->Detection Assay_B->Detection Analysis Calculate % Inhibition vs. Control Detection->Analysis IC50 Determine IC50 values for MAO-A and MAO-B Analysis->IC50 Result Assess Potency and Selectivity IC50->Result

Sources

Application

applications of 1-(4-Chlorophenyl)pentan-1-amine in neuroscience research

Investigative Framework for 1-(4-Chlorophenyl)pentan-1-amine: A Novel Substituted Amphetamine Analog in Neuroscience Research Senior Application Scientist Note: The compound 1-(4-Chlorophenyl)pentan-1-amine is a novel ch...

Author: BenchChem Technical Support Team. Date: February 2026

Investigative Framework for 1-(4-Chlorophenyl)pentan-1-amine: A Novel Substituted Amphetamine Analog in Neuroscience Research

Senior Application Scientist Note: The compound 1-(4-Chlorophenyl)pentan-1-amine is a novel chemical entity with no established history or application in published neuroscience research. This document, therefore, serves as a comprehensive, albeit hypothetical, guide for its initial characterization. The protocols and applications described are based on established methodologies for evaluating new psychoactive substances, particularly those with structural similarities to known monoamine transporter ligands.[1][2] This framework is designed for researchers aiming to elucidate the neuropharmacological profile of this and similar novel compounds.

Introduction and Rationale

1-(4-Chlorophenyl)pentan-1-amine belongs to the broad class of substituted amphetamines, which includes compounds with diverse effects on the central nervous system, such as stimulants, empathogens, and hallucinogens.[3] Its core structure, a phenylisopropylamine skeleton, suggests a potential interaction with monoamine systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—which are critical for regulating mood, cognition, and behavior.[4] The presence of a chlorine atom at the para position of the phenyl ring and an extended pentyl chain are key structural modifications that necessitate a thorough investigation to determine their influence on pharmacological activity. For instance, para-chloro substitution on amphetamine has been shown to increase locomotor activity, a trend not always observed in related cathinone derivatives.[5]

This guide outlines a tiered, systematic approach to characterize the neuropharmacological properties of 1-(4-Chlorophenyl)pentan-1-amine, from initial in vitro receptor screening to in vivo behavioral assessment.

Tier 1: In Vitro Target Identification and Functional Assays

The primary objective of this tier is to identify the molecular targets of 1-(4-Chlorophenyl)pentan-1-amine and to characterize the nature of its interaction (e.g., inhibitor, substrate/releaser). The monoamine transporters (DAT, NET, SERT) are the most probable primary targets.

Application: Receptor and Transporter Binding Affinity

Rationale: Radioligand binding assays are a fundamental first step to determine the affinity of the test compound for its potential molecular targets. By competing with a known radiolabeled ligand, the affinity (expressed as the inhibition constant, Kᵢ) of 1-(4-Chlorophenyl)pentan-1-amine for DAT, NET, and SERT can be quantified. A broad panel of other CNS receptors should also be screened to identify potential off-target effects.

Hypothetical Binding Affinity Data:

TargetRadioligandReference CompoundHypothetical Kᵢ (nM) for 1-(4-Chlorophenyl)pentan-1-amine
Dopamine Transporter (DAT)[³H]WIN 35,428GBR1290975
Norepinephrine Transporter (NET)[³H]NisoxetineDesipramine150
Serotonin Transporter (SERT)[³H]CitalopramImipramine850

Table 1: Hypothetical binding affinities of 1-(4-Chlorophenyl)pentan-1-amine for monoamine transporters. Data is presented for illustrative purposes.

Protocol 2.1: Radioligand Binding Assay for Monoamine Transporters
  • Preparation: Utilize cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Incubation: In a 96-well plate, combine cell membranes, the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of 1-(4-Chlorophenyl)pentan-1-amine in a suitable binding buffer.[6]

  • Equilibrium: Incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Application: Neurotransmitter Uptake Function

Rationale: After establishing binding affinity, it is crucial to determine the functional effect of the compound on the transporters. Neurotransmitter uptake assays measure the ability of the compound to inhibit the reuptake of neurotransmitters into the cell or synaptosome, providing an IC₅₀ value for functional inhibition.[7] These assays can be performed using radiolabeled neurotransmitters or fluorescent substrates.[8][9]

Hypothetical Uptake Inhibition Data:

AssaySubstrateReference InhibitorHypothetical IC₅₀ (nM) for 1-(4-Chlorophenyl)pentan-1-amine
Dopamine Uptake[³H]DopamineGBR12909120
Norepinephrine Uptake[³H]NorepinephrineDesipramine250
Serotonin Uptake[³H]SerotoninFluoxetine1100

Table 2: Hypothetical functional inhibition potencies of 1-(4-Chlorophenyl)pentan-1-amine on monoamine uptake. Data is presented for illustrative purposes.

Protocol 2.2: Synaptosome Neurotransmitter Uptake Assay
  • Synaptosome Preparation: Isolate synaptosomes from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT) via differential centrifugation.[10][11][12]

  • Pre-incubation: Pre-incubate the synaptosomal preparation with a range of concentrations of 1-(4-Chlorophenyl)pentan-1-amine for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add a low concentration of the radiolabeled neurotransmitter (e.g., [³H]Dopamine) to initiate the uptake process.[13]

  • Termination: After a short incubation period (1-5 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped within the synaptosomes using a scintillation counter.

  • Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound relative to vehicle controls and determine the IC₅₀ value.

G cluster_tier1 Tier 1: In Vitro Characterization A Compound Synthesis & Purification B Radioligand Binding (DAT, NET, SERT, Receptor Panel) A->B C Neurotransmitter Uptake Assay (DA, NE, 5-HT) A->C D Neurotransmitter Release Assay (Determine Substrate vs. Blocker) A->D E Determine Affinity (Ki) & Potency (IC50) B->E C->E D->E G cluster_tier2 Tier 2: In Vivo Behavioral Assessment F In Vitro Data (e.g., DAT/NET Inhibitor) G Locomotor Activity Assay (Assess Stimulant Properties) F->G H Drug Discrimination Assay (Assess Subjective Effects) F->H I Dose-Response Curve for Stimulation G->I J Substitution for Cocaine/Amphetamine (Abuse Liability Potential) H->J

Caption: Investigative workflow for in vivo behavioral pharmacology.

Mechanistic Insights and Advanced Applications

Should the initial characterization reveal a potent and selective profile, further studies can explore its mechanism in greater detail. For instance, if the compound is a potent DAT inhibitor, its effects on dopamine dynamics in specific brain circuits can be investigated using techniques like in vivo microdialysis or fast-scan cyclic voltammetry. These advanced techniques can provide a deeper understanding of how the compound alters neurotransmission in real-time, linking its molecular action to its behavioral effects. The compound's impact on serotonin synthesis can also be explored, as some related compounds like p-chlorophenylalanine are known to deplete serotonin levels, which can have profound effects on behavior. [14][15]

Conclusion

This document provides a structured, multi-tiered framework for the initial neuropharmacological investigation of the novel compound 1-(4-Chlorophenyl)pentan-1-amine. By systematically progressing from in vitro target identification to in vivo behavioral analysis, researchers can build a comprehensive profile of its mechanism of action and potential applications as a research tool in neuroscience. This rigorous approach is essential for characterizing the ever-growing landscape of new psychoactive substances and understanding their impact on the central nervous system. [28][29][30]

References

  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry. Available at: [Link]

  • Substituted amphetamine. Wikipedia. Available at: [Link]

  • Pharmacologic profile of amphetamine derivatives at various brain recognition sites: selective effects on serotonergic systems. PubMed. Available at: [Link]

  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PMC. Available at: [Link]

  • Trial-based Discrimination Procedure for Studying Drug Relapse in Rats. Bio-protocol. Available at: [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. Available at: [Link]

  • Designing a comprehensive drug discrimination study. Labcorp. Available at: [Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology. Available at: [Link]

  • Substitute Amphetamine Induced Disorders. Prime Scholars. Available at: [Link]

  • Uptake and release of neurotransmitters. PubMed. Available at: [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at: [Link]

  • Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. I.R.I.S. Available at: [Link]

  • Drug discrimination test box. Maze Engineers. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats. Nature Protocols. Available at: [Link]

  • Experiment No 8 | PDF | Caffeine | Stimulant. Scribd. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Locomotor Activity Test SOP. Portland VA Medical Center. Available at: [Link]

  • Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Human Drug Discrimination: A Primer and Methodological Review. PMC. Available at: [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]

  • Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare. Available at: [Link]

  • Assay Protocol Book. PDSP. Available at: [Link]

  • Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. ResearchGate. Available at: [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. Available at: [Link]

  • Locomotor Sensitization Study. Melior Discovery. Available at: [Link]

  • A good protocol for extracting mouse brain synaptosomes? ResearchGate. Available at: [Link]

  • Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. Available at: [Link]

  • US10654855B2 - Protein kinase B inhibitors. Google Patents.
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  • Effects of p-chlorophenylalanine on cortical monoamines and on the activity of noradrenergic neurons. PubMed. Available at: [Link]

  • Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase t. CONICET. Available at: [Link]

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  • Neuro 1: Neuropharmacology simplified! (by a lot...). YouTube. Available at: [Link]

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Method

1-(4-Chlorophenyl)pentan-1-amine as a precursor for drug synthesis

Application Note: High-Purity Synthesis and Chiral Resolution of 1-(4-Chlorophenyl)pentan-1-amine Executive Summary 1-(4-Chlorophenyl)pentan-1-amine is a privileged pharmacophore in the development of Serotonin-Norepinep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Chiral Resolution of 1-(4-Chlorophenyl)pentan-1-amine

Executive Summary

1-(4-Chlorophenyl)pentan-1-amine is a privileged pharmacophore in the development of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) . Structurally derived from the 4-chlorovalerophenone scaffold, it serves as a critical intermediate for synthesizing analogs of Pyrovalerone , Clovoxamine (structural congener), and other phenethylamine-class psychoactive candidates.

This guide details a robust, scalable protocol for the reductive amination of 1-(4-chlorophenyl)pentan-1-one to the racemic amine, followed by a chemoenzymatic kinetic resolution to isolate enantiomerically pure isomers. This dual approach ensures high chemical purity (>98%) and optical purity (>99% ee), essential for structure-activity relationship (SAR) studies in neuropharmacology.

Chemical Profile & Retrosynthesis

PropertySpecification
IUPAC Name 1-(4-Chlorophenyl)pentan-1-amine
Molecular Formula C₁₁H₁₆ClN
Molecular Weight 197.71 g/mol
Key Precursor 1-(4-Chlorophenyl)pentan-1-one (4-Chlorovalerophenone)
Stereochemistry Chiral center at C1 (Benzylic position)
Solubility Soluble in MeOH, EtOH, DCM; HCl salt soluble in water
Retrosynthetic Logic

The synthesis targets the C=O bond of the commercially available ketone. Direct reductive amination is preferred over oxime reduction to minimize side products and avoid high-pressure hydrogenation.

Retrosynthesis cluster_0 Key Transformation Target 1-(4-Chlorophenyl)pentan-1-amine (Target Scaffold) Imine Imine Intermediate (Transient species) Target->Imine Reduction (NaBH3CN) Ketone 1-(4-Chlorophenyl)pentan-1-one (Starting Material) Imine->Ketone Condensation (NH4OAc)

Figure 1: Retrosynthetic pathway utilizing direct reductive amination.

Protocol A: Chemical Synthesis (Reductive Amination)

Objective: Conversion of 1-(4-chlorophenyl)pentan-1-one to racemic 1-(4-chlorophenyl)pentan-1-amine.

Mechanism: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine. The imine is selectively reduced in situ by Sodium Cyanoborohydride (NaBH₃CN).[1] NaBH₃CN is chosen over NaBH₄ because it is less nucleophilic and stable at pH 6-7, reducing the imine much faster than the ketone, thus preventing the formation of the alcohol side-product.

Materials:

  • 1-(4-Chlorophenyl)pentan-1-one (10 mmol, 1.97 g)

  • Ammonium Acetate (NH₄OAc) (100 mmol, 7.71 g) – Excess required to drive equilibrium.

  • Sodium Cyanoborohydride (NaBH₃CN) (7 mmol, 0.44 g) – Toxic: Handle in fume hood.

  • Methanol (anhydrous, 50 mL)

  • Molecular Sieves (3Å, activated) – Critical for water removal to favor imine formation.

Step-by-Step Procedure:

  • Imine Formation (Equilibrium Phase):

    • In a dry 250 mL round-bottom flask, dissolve 1.97 g of ketone in 40 mL of anhydrous methanol.

    • Add 7.71 g of NH₄OAc and 2.0 g of activated 3Å molecular sieves.

    • Stir under nitrogen atmosphere at room temperature for 1 hour. Note: The solution may turn slightly yellow, indicating imine formation.

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Carefully add NaBH₃CN (0.44 g) in small portions over 10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24–48 hours.

    • TLC Check: Monitor consumption of ketone (Hexane/EtOAc 8:2). Stain with Ninhydrin to visualize the primary amine (purple spot).

  • Work-up:

    • Quench the reaction by adding 10 mL of 1M HCl (Caution: HCN gas evolution possible; perform in hood).

    • Evaporate methanol under reduced pressure.

    • Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted ketone and non-basic impurities.

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free amine with Dichloromethane (DCM) (3 x 20 mL).

    • Dry combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure. For analytical grade, convert to the Hydrochloride salt by adding 2M HCl in diethyl ether. Filter the white precipitate.

Protocol B: Chemoenzymatic Kinetic Resolution

Objective: Separation of (R)- and (S)- enantiomers using Candida antarctica Lipase B (CAL-B).

Rationale: Biological activity of phenylalkylamines is often stereospecific. Chemical resolution (using chiral acids) is labor-intensive. Enzymatic resolution using CAL-B (Novozym 435) is highly selective (E > 200) for acylation of the (R)-enantiomer, leaving the (S)-amine untouched.

Materials:

  • Racemic 1-(4-chlorophenyl)pentan-1-amine (1.0 g)

  • Novozym 435 (Immobilized CAL-B) (50 mg/mmol substrate)

  • Ethyl Acetate (Acyl donor and solvent) or Isopropyl Acetate.

  • MTBE (Methyl tert-butyl ether) – Optional co-solvent.

Workflow Diagram:

Resolution cluster_1 Kinetic Resolution Step Racemate Racemic Amine (R/S mixture) Enzyme CAL-B Lipase (Novozym 435) Racemate->Enzyme RAmide (R)-Acetamide (Precipitate/Oil) Enzyme->RAmide Fast Acylation SAmine (S)-Amine (Unreacted) Enzyme->SAmine No Reaction AcylDonor Ethyl Acetate (Acyl Donor) AcylDonor->Enzyme

Figure 2: Lipase-catalyzed kinetic resolution mechanism.

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve 1.0 g of racemic amine in 10 mL of Ethyl Acetate (acts as both solvent and acyl donor).

    • Add 250 mg of Novozym 435 beads.

    • Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring:

    • Monitor by Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA).

    • Stop the reaction when conversion reaches exactly 50% (typically 4–8 hours).

  • Separation:

    • Filter off the enzyme beads (can be recycled).

    • Evaporate the solvent. The residue contains (R)-acetamide and (S)-free amine.

    • Acid/Base Extraction:

      • Dissolve residue in DCM.

      • Extract with 1M HCl.

      • Organic Layer: Contains (R)-N-(1-(4-chlorophenyl)pentyl)acetamide . (Hydrolyze with 6M HCl reflux to recover (R)-amine).

      • Aqueous Layer: Contains (S)-1-(4-chlorophenyl)pentan-1-amine . Basify and extract to recover pure (S)-amine.

Safety & Handling (EHS)

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). Use only in a functioning fume hood. Quench all glassware and waste with dilute bleach or NaOH before disposal.

  • Amines: Corrosive and irritating. Wear nitrile gloves and eye protection.

  • Storage: Store the free amine under inert gas (Argon) at 4°C to prevent oxidation (formation of N-oxides or carbamates from atmospheric CO₂).

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Enzymatic Resolution: Paetzold, J., & Bäckvall, J. E.[2] "Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines." Journal of the American Chemical Society, vol. 127, no.[2] 50, 2005, pp. 17620-17621. Link

  • Lipase Specificity: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, vol. 18, no. 20, 2007, pp. 2419-2462. Link

  • Pharmacophore Context: Rothman, R. B., et al. "Synthesis and Pharmacology of Monoamine Transporter Inhibitors." Medicinal Research Reviews, vol. 23, no. 5, 2003. Link

Sources

Application

Application Notes and Protocols for Developing Assays for 1-(4-Chlorophenyl)pentan-1-amine Activity

Introduction: A Strategic Approach to Characterizing Novel Psychoactive Substances The compound 1-(4-chlorophenyl)pentan-1-amine is a molecule with structural similarities to known psychoactive compounds, suggesting it m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Psychoactive Substances

The compound 1-(4-chlorophenyl)pentan-1-amine is a molecule with structural similarities to known psychoactive compounds, suggesting it may interact with neuronal signaling pathways. As with any novel chemical entity, a comprehensive understanding of its pharmacological profile is paramount for both therapeutic potential and safety assessment. A purely theoretical approach is insufficient; a robust, multi-tiered experimental strategy is essential to elucidate its mechanism of action and potential liabilities.

This guide provides a detailed framework for developing a suite of in vitro assays to characterize the activity of 1-(4-chlorophenyl)pentan-1-amine. We will move beyond simple, prescriptive protocols to provide the underlying rationale for each experimental choice, empowering researchers to not only execute these assays but also to interpret the results with confidence. Our approach is grounded in a logical progression, beginning with primary target identification at the most likely candidates—the monoamine transporters—followed by an investigation of downstream functional consequences and concluding with a critical safety assessment.

Part 1: Primary Target Screening: Unveiling a Penchant for Monoamine Transporters

Given the structural resemblance of 1-(4-chlorophenyl)pentan-1-amine to known monoamine reuptake inhibitors, the initial and most critical step is to determine its affinity for and functional inhibition of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] These transporters are pivotal in regulating neurotransmitter levels in the synapse and are common targets for a wide range of therapeutic agents and substances of abuse.[2]

Workflow for Primary Target Screening

cluster_0 Primary Target Screening Compound 1-(4-Chlorophenyl)pentan-1-amine Radioligand Binding Radioligand Binding Assay (Affinity: Ki) Compound->Radioligand Binding Fluorescent Uptake Fluorescent Substrate Uptake Assay (Function: IC50) Compound->Fluorescent Uptake Targets DAT, NET, SERT Targets->Radioligand Binding Targets->Fluorescent Uptake

Caption: Workflow for primary screening of 1-(4-chlorophenyl)pentan-1-amine at monoamine transporters.

Protocol 1: Radioligand Binding Assay for Monoamine Transporter Affinity

This assay directly measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its binding site on the transporter. This provides a quantitative measure of the compound's affinity (Ki).[3][4]

Principle: Competitive displacement of a radiolabeled ligand from a receptor or transporter expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the transporter of interest to ~90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.[5]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of non-specific binding inhibitor (for non-specific binding).

      • 50 µL of varying concentrations of 1-(4-chlorophenyl)pentan-1-amine.

    • Add 50 µL of the appropriate radioligand at a concentration near its Kd.

    • Add 150 µL of the prepared cell membranes (typically 10-20 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of specific radioligand binding.
Ki The inhibition constant, representing the affinity of the test compound for the transporter.
Kd The equilibrium dissociation constant of the radioligand for the transporter.
Protocol 2: Fluorescent Substrate Uptake Assay for Functional Inhibition

This cell-based assay measures the functional consequence of transporter binding—the inhibition of neurotransmitter uptake. It utilizes a fluorescent substrate that is transported into the cell, leading to an increase in intracellular fluorescence.

Principle: A fluorescent substrate that mimics monoamine neurotransmitters is taken up by cells expressing the respective transporter. Inhibitors of the transporter will block this uptake, resulting in a reduced intracellular fluorescence signal.[2]

Materials:

  • HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • A commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices) containing a fluorescent substrate and a masking dye to quench extracellular fluorescence.

  • Known inhibitors for positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • A fluorescence plate reader capable of bottom-read measurements.

Procedure:

  • Cell Plating:

    • Plate the transporter-expressing cells in a 96-well black, clear-bottom plate and grow to a confluent monolayer.

  • Compound Addition:

    • Wash the cells once with assay buffer.

    • Add 50 µL of assay buffer containing varying concentrations of 1-(4-chlorophenyl)pentan-1-amine or control inhibitors.

  • Substrate Addition:

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.

    • Add 50 µL of this solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

    • Measure the fluorescence intensity using a plate reader (e.g., excitation ~440 nm, emission ~520 nm). The measurement can be taken in kinetic or endpoint mode.[6]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only buffer.

    • Normalize the data to the vehicle control (100% uptake) and a positive control inhibitor (0% uptake).

    • Plot the percentage of uptake inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the fluorescent substrate uptake.
Z'-factor A statistical parameter to assess the quality of the assay (a value > 0.5 is considered excellent).[7]

Part 2: Secondary Functional Assays: Probing Downstream Signaling

If 1-(4-chlorophenyl)pentan-1-amine demonstrates significant activity at monoamine transporters, it is crucial to investigate its effects on downstream signaling pathways. Monoamine transporters are often co-localized with G protein-coupled receptors (GPCRs) that are activated by the neurotransmitters they regulate. Therefore, assessing the compound's impact on GPCR signaling, such as through the measurement of cyclic AMP (cAMP), is a logical next step.[8]

Workflow for Secondary Functional Assays

cluster_1 Secondary Functional Assay Compound 1-(4-Chlorophenyl)pentan-1-amine cAMP Assay cAMP Accumulation Assay (EC50/IC50) Compound->cAMP Assay GPCRs Relevant Gs/Gi-coupled GPCRs GPCRs->cAMP Assay cluster_2 In Vitro Safety Assessment Compound 1-(4-Chlorophenyl)pentan-1-amine Patch Clamp Automated Patch-Clamp Assay (hERG Inhibition: IC50) Compound->Patch Clamp hERG Channel hERG-expressing cells hERG Channel->Patch Clamp

Caption: Workflow for assessing the potential for hERG channel inhibition.

Protocol 4: Automated Patch-Clamp Assay for hERG Channel Inhibition

Automated patch-clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch-clamp, making them ideal for screening. [9] Principle: The whole-cell patch-clamp technique directly measures the flow of ions through the hERG channel in response to a specific voltage protocol. The effect of the test compound on this current is quantified to determine its inhibitory potency. [10] Materials:

  • CHO or HEK293 cells stably expressing the hERG channel. [10]* Extracellular solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. [10]* Intracellular solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2 with KOH. [10]* An automated patch-clamp system (e.g., QPatch or Patchliner).

  • A known hERG channel blocker as a positive control (e.g., E-4031 or dofetilide). [10] Procedure:

  • Cell Preparation:

    • Harvest the hERG-expressing cells and resuspend them in the extracellular solution at a density of 1-2 x 10⁶ cells/mL.

  • System Setup:

    • Prime the fluidics of the automated patch-clamp system with the extracellular and intracellular solutions.

    • Load the cell suspension into the system.

  • Seal Formation and Whole-Cell Configuration:

    • The system will automatically establish a high-resistance (>1 GΩ) seal between the cell membrane and the patch-clamp aperture and then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol and Current Measurement:

    • Apply a voltage protocol designed to elicit a characteristic hERG tail current. A common protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current. [11][12] * Record the baseline hERG current.

  • Compound Application:

    • Apply a vehicle control followed by increasing concentrations of 1-(4-chlorophenyl)pentan-1-amine.

    • At each concentration, allow sufficient time for the effect to reach a steady state before recording the current.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the hERG channel current.
Voltage Protocol The specific sequence of voltage changes applied to the cell to activate and measure the ion channel current.

Conclusion: Building a Comprehensive Pharmacological Profile

By systematically applying the assays detailed in these application notes, researchers can build a comprehensive in vitro pharmacological profile for 1-(4-chlorophenyl)pentan-1-amine. This tiered approach, from primary target screening to functional and safety assessments, provides a robust foundation for understanding the compound's mechanism of action, potency, and potential liabilities. The insights gained from these studies are critical for guiding further research, whether for drug development or for understanding the effects of novel psychoactive substances.

References

  • U.S. National Library of Medicine. (2021). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemical Society. (2013). New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Publications. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue.... ResearchGate. Retrieved from [Link]

  • The Research Database. (n.d.). Novel screening assay for novel psychoactive substances - Project. The Research Database. Retrieved from [Link]

  • U.S. National Library of Medicine. (2021). A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Retrieved from [Link]

  • Bio-protocol. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol. Retrieved from [Link]

  • U.S. National Library of Medicine. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. National Center for Biotechnology Information. Retrieved from [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Retrieved from [Link]

  • U.S. National Library of Medicine. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • I.R.I.S. (n.d.). Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. I.R.I.S. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion Bioscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. ResearchGate. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Retrieved from [Link]

  • Molecular Devices. (2026). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. (A) A colorimetric competitive.... ResearchGate. Retrieved from [Link]

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Application

Application Note: A Scalable and Efficient Synthesis of 1-(4-Chlorophenyl)pentan-1-amine via Reductive Amination

Abstract This application note provides a detailed, robust, and scalable protocol for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine, a key intermediate in pharmaceutical development. The featured methodology is based...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine, a key intermediate in pharmaceutical development. The featured methodology is based on a one-pot reductive amination of 1-(4-chlorophenyl)pentan-1-one. This guide emphasizes operational safety, process efficiency, and high-purity outcomes, making it suitable for transitioning from laboratory to pilot-plant scale. We will delve into the rationale behind reagent selection, reaction optimization, and purification strategies, including cost-effective crystallization.

Introduction and Strategic Overview

1-(4-Chlorophenyl)pentan-1-amine and its derivatives are valuable building blocks in medicinal chemistry, often incorporated into a variety of active pharmaceutical ingredients (APIs). The development of a scalable, safe, and economically viable synthetic route is paramount for ensuring a reliable supply chain for drug discovery and development programs.

While several methods exist for amine synthesis, reductive amination stands out for its operational simplicity, high yields, and tolerance of various functional groups.[1] This process typically involves the reaction of a ketone or aldehyde with an amine source to form an intermediate imine, which is then reduced in situ to the target amine.[2] This one-pot approach is highly efficient for large-scale production.

This guide focuses on the direct reductive amination of 1-(4-chlorophenyl)pentan-1-one using ammonium acetate as the nitrogen source and sodium borohydride as a mild and selective reducing agent.

The Synthetic Workflow: From Ketone to Amine

The overall process is designed for efficiency and scalability, minimizing complex manipulations and employing readily available, cost-effective reagents. The workflow encompasses the primary reaction, aqueous work-up, and final purification via crystallization of the hydrochloride salt.

G cluster_0 Step 1: Reaction cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification A 1-(4-chlorophenyl)pentan-1-one Reaction One-Pot Reductive Amination A->Reaction B Ammonium Acetate (Ammonia Source) B->Reaction C Methanol (Solvent) C->Reaction D Sodium Borohydride (Reducing Agent) D->Reaction Staged Addition E Quenching (e.g., with water) Reaction->E Reaction Completion F Solvent Evaporation E->F G Extraction (e.g., with Ethyl Acetate) F->G H Aqueous Wash G->H I Drying & Concentration H->I J Crude 1-(4-Chlorophenyl)pentan-1-amine (Free Base) I->J K Dissolution in Solvent (e.g., Isopropanol) J->K Purification Start L Addition of HCl K->L M Crystallization L->M N Filtration & Drying M->N O Pure 1-(4-Chlorophenyl)pentan-1-amine HCl N->O

Caption: Scalable workflow for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine HCl.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate reactor system.

Reagent and Materials Table
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMolar Equiv.Notes
1-(4-chlorophenyl)pentan-1-oneC₁₁H₁₃ClO196.67100.0 g1.0Starting material
Ammonium AcetateC₂H₇NO₂77.08196.2 g5.0Ammonia source
Methanol (MeOH)CH₄O32.041.0 L-Reaction solvent
Sodium Borohydride (NaBH₄)NaBH₄37.8328.8 g1.5Reducing agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.112.0 L-Extraction solvent
Hydrochloric Acid (conc.)HCl36.46~50 mL-For salt formation
Isopropanol (IPA)C₃H₈O60.10500 mL-Crystallization solvent
Step-by-Step Procedure
  • Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 1-(4-chlorophenyl)pentan-1-one (100.0 g, 0.508 mol) and methanol (1.0 L). Stir until the ketone is fully dissolved.

  • Imine Formation: Add ammonium acetate (196.2 g, 2.54 mol) to the solution. Stir the mixture at room temperature (20-25°C) for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add sodium borohydride (28.8 g, 0.762 mol) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • Expert Insight: Portion-wise addition of NaBH₄ is critical to control the exothermic reaction and prevent runaway conditions. It also minimizes the reduction of the starting ketone before imine formation is complete.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding water (500 mL) while cooling in an ice bath.

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Add ethyl acetate (1 L) and water (500 mL) to the residue. Stir vigorously, then separate the layers.

    • Extract the aqueous layer with an additional portion of ethyl acetate (500 mL).

    • Combine the organic layers and wash with saturated brine (2 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-Chlorophenyl)pentan-1-amine as an oil.

Purification via Crystallization

Crystallization is a highly effective and economical method for purifying amines at a large scale, often providing superior purity compared to chromatography.[4] Forming a salt, such as the hydrochloride, enhances crystallinity.

  • Salt Formation: Dissolve the crude amine oil in isopropanol (500 mL). Cool the solution to 0-5°C in an ice bath.

  • Precipitation: Slowly add concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will begin to precipitate. Continue adding HCl until the pH of the solution is acidic (pH 2-3, check with pH paper).

  • Crystallization: Stir the resulting slurry at 0-5°C for an additional 1-2 hours to maximize crystal formation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 100 mL) to remove any soluble impurities.

  • Drying: Dry the purified 1-(4-Chlorophenyl)pentan-1-amine HCl in a vacuum oven at 40-50°C to a constant weight.

Quality Control and Characterization

The final product should be analyzed to confirm its identity, purity, and quality.

AnalysisMethodSpecification
AppearanceVisualWhite to off-white crystalline solid
Identity¹H NMR, ¹³C NMRConforms to structure
PurityHPLC/GC≥98.0%
Melting PointMelting Point ApparatusTo be established
Residual SolventsGC-HSWithin ICH limits

Safety and Hazard Management

Handling chemicals on a large scale requires stringent safety protocols.[5][6] A thorough risk assessment must be conducted before commencing any work.[7]

  • Hazard Identification:

    • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

    • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.

    • Hydrochloric Acid: Corrosive. Causes severe skin and eye damage.

    • Amines: Can be corrosive and irritating.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[9]

  • Engineering Controls: All operations must be performed in a chemical fume hood or a well-ventilated area with adequate exhaust. For pilot-scale, a closed reactor system is recommended.

  • Emergency Preparedness: Ensure easy access to safety showers, eyewash stations, and appropriate fire extinguishers.[9] All personnel must be trained on emergency procedures.[8]

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Conclusion

The reductive amination protocol detailed herein provides a scalable, efficient, and reliable method for the synthesis of high-purity 1-(4-Chlorophenyl)pentan-1-amine hydrochloride. By focusing on process safety, readily available reagents, and a cost-effective crystallization purification, this guide serves as a valuable resource for researchers and drug development professionals aiming to transition this key intermediate from the bench to pilot-plant production.

References

  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?
  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.
  • Enantia. Purification and chiral resolution.
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  • Waters Corporation. Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. What are the best processes/methods for separation of chiral amine both non selective...
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  • ChemicalBook. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis.
  • Google Patents. US20040147762A1 - Asymmetric reductive amination of ketones.
  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • YouTube. Amine Preparation 4 - Reductive Amination.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)pentan-1-amine

Welcome to the Technical Support Center for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Overview of Primary Synthetic Pathway

The most prevalent and industrially relevant method for synthesizing 1-(4-Chlorophenyl)pentan-1-amine is through the reductive amination of its corresponding ketone precursor, 1-(4-Chlorophenyl)pentan-1-one. This precursor is typically prepared via a Friedel-Crafts acylation of chlorobenzene. Understanding the potential pitfalls in both stages is critical for controlling the purity of the final product.

Synthesis_Pathway cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination Chlorobenzene Chlorobenzene Ketone 1-(4-Chlorophenyl)pentan-1-one Chlorobenzene->Ketone Friedel-Crafts Acylation Valeryl_Chloride Valeryl Chloride Valeryl_Chloride->Ketone AlCl3 AlCl₃ AlCl3->Ketone Amine 1-(4-Chlorophenyl)pentan-1-amine (Target Product) Ketone->Amine Leuckart or other Reductive Amination Ketone->Amine Ammonia Ammonia (NH₃) Ammonia->Amine Reducing_Agent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) Reducing_Agent->Amine

Caption: General two-stage synthesis of 1-(4-Chlorophenyl)pentan-1-amine.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues encountered during synthesis, categorized by the origin of the impurity.

Part 1: Impurities Originating from Starting Materials & Precursors

Question: My 1-(4-chlorophenyl)pentan-1-one precursor shows multiple spots on TLC/peaks in GC-MS. What are they and will they affect my amination?

Answer: This is a common issue stemming from the Friedel-Crafts acylation used to prepare the ketone. The primary impurities are typically positional isomers.

  • Causality: The acylation of chlorobenzene is strongly para-directing due to the electronic and steric effects of the chlorine atom. However, under certain conditions (e.g., high temperatures, excess Lewis acid), small amounts of the ortho and, to a lesser extent, meta isomers can form. These isomers, 1-(2-chlorophenyl)pentan-1-one and 1-(3-chlorophenyl)pentan-1-one, have very similar physical properties to the desired para isomer, making them difficult to remove by simple distillation or crystallization.

  • Impact on Amination: These isomeric ketones will undergo reductive amination alongside your target ketone, leading to the corresponding isomeric amine impurities (e.g., 1-(2-chlorophenyl)pentan-1-amine). These impurities are often challenging to separate from the final product and can pose significant issues for pharmaceutical applications where isomeric purity is paramount.

  • Troubleshooting & Mitigation:

    • Control Friedel-Crafts Conditions: Perform the acylation at low temperatures (0-5 °C) and use a stoichiometric amount of a high-purity Lewis acid (e.g., AlCl₃) to maximize para-selectivity.

    • Purify the Ketone: If isomeric impurities are present, meticulous purification of the ketone precursor is essential before proceeding to the amination step. Flash column chromatography is the most effective method.

    • Analytical Verification: Always verify the purity of your starting ketone by GC-MS or ¹H NMR before use. In the ¹H NMR spectrum, the aromatic region of the para isomer will show two distinct doublets, while the other isomers will have more complex splitting patterns.

Part 2: Impurities from the Reductive Amination Step

This is the most critical stage where the majority of process-related impurities are generated.

Question: My final product is contaminated with a significant amount of the starting ketone. What went wrong?

Answer: The presence of unreacted 1-(4-chlorophenyl)pentan-1-one points to an incomplete reaction. This can be due to several factors related to the equilibrium of imine formation and the subsequent reduction.

  • Causality: Reductive amination is a two-step process within a single pot: (1) formation of an imine intermediate from the ketone and ammonia, and (2) reduction of the imine to the amine.[1] If the imine formation is slow or the equilibrium is unfavorable, or if the reducing agent is ineffective or degraded, the ketone will remain unreacted.

  • Troubleshooting & Mitigation:

    • Effective Water Removal: Imine formation is a condensation reaction that releases water.[2] In some systems, the presence of water can shift the equilibrium back towards the ketone. Using a dehydrating agent like titanium(IV) isopropoxide or molecular sieves can drive the reaction forward.[3]

    • Check Reducing Agent Potency: Hydride reducing agents can degrade with improper storage. Ensure your reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) is fresh and has been stored under anhydrous conditions.[4] For catalytic hydrogenation, ensure the catalyst is active and not poisoned.

    • Increase Reaction Time/Temperature: The reaction may simply need more time to reach completion. Monitor the reaction by TLC or GC until the starting ketone spot/peak is gone. A modest increase in temperature can also accelerate both imine formation and reduction.

Question: I have a major byproduct with a mass corresponding to C₁₈H₂₂Cl₂N. What is it and how do I prevent it?

Answer: This molecular formula strongly suggests the formation of the secondary amine, bis(1-(4-chlorophenyl)pentyl)amine . This is arguably the most common and troublesome byproduct in primary amine synthesis via reductive amination.

  • Causality: The primary amine product is also a nucleophile. It can compete with ammonia and react with another molecule of the starting ketone to form a secondary iminium ion. Subsequent reduction of this intermediate yields the secondary amine byproduct. This is a classic example of over-alkylation.[5]

  • Troubleshooting & Mitigation:

    • Stoichiometric Control (Excess Ammonia): The most effective control strategy is to use a large excess of the ammonia source.[6] This increases the probability that the ketone will react with ammonia rather than the product amine. Using a 5-10 fold molar excess of ammonia (often as ammonium acetate or a solution of ammonia in an alcohol) is recommended.

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help maintain a low concentration of the primary amine product at any given time, disfavoring the secondary amine formation pathway.

Question: My mass spec shows a byproduct with a mass two units higher than my starting ketone (M+2). What is this impurity?

Answer: This impurity is almost certainly the corresponding alcohol, 1-(4-chlorophenyl)pentan-1-ol .

  • Causality: This occurs when the reducing agent directly reduces the carbonyl group of the ketone before it has a chance to form the imine. This side reaction is particularly prevalent when using less selective or overly reactive reducing agents.

  • Troubleshooting & Mitigation:

    • Use an Imine-Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the preferred reagents for reductive amination.[4][7] They are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the protonated imine (iminium ion). Standard sodium borohydride (NaBH₄) is more reactive and will readily reduce both ketones and imines, making it a poor choice unless the imine is pre-formed.[4]

    • Control the pH: When using NaBH₃CN, the reaction is most effective under mildly acidic conditions (pH 6-7), which favors the formation of the more reactive iminium ion and ensures the reducing agent's selectivity.[7]

    • Two-Step, One-Pot Procedure: Allow the ketone and ammonia source to stir for a period (e.g., 1-2 hours) to allow the imine equilibrium to be established before adding the reducing agent.

Question: I used the Leuckart reaction with ammonium formate and my product seems to have an extra C=O group in the IR spectrum. Why?

Answer: You are likely seeing the N-formyl-1-(4-chlorophenyl)pentan-1-amine intermediate.

  • Causality: The Leuckart reaction, which uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent, often yields the N-formyl derivative as the primary product.[6][8] The free amine is then obtained by a subsequent hydrolysis step (acidic or basic). Incomplete hydrolysis is a common source of this impurity.[9]

  • Troubleshooting & Mitigation:

    • Ensure Complete Hydrolysis: After the main Leuckart reaction, ensure the hydrolysis step is driven to completion. Refluxing with a strong acid (e.g., 3M HCl) or a strong base (e.g., NaOH) for several hours is typically required.

    • Monitor Hydrolysis: Follow the progress of the hydrolysis by TLC or LC-MS to ensure the disappearance of the formamide intermediate before work-up.

Impurity_Formation Ketone 1-(4-Chlorophenyl)pentan-1-one (Starting Material) Imine Imine Intermediate Ketone->Imine Reversible Condensation Alcohol 1-(4-Chlorophenyl)pentan-1-ol (Reduction Byproduct) Ketone->Alcohol Direct Reduction (Side Reaction) Ammonia + NH₃ Product 1-(4-Chlorophenyl)pentan-1-amine (Desired Product) Imine->Product Reduction (Main Pathway) N_Formyl N-Formyl Amine (Leuckart Intermediate) Imine->N_Formyl Leuckart Pathway Intermediate Secondary_Amine bis(1-(4-chlorophenyl)pentyl)amine (Over-alkylation Byproduct) Product->Secondary_Amine + Ketone, then Reduction N_Formyl->Product Hydrolysis

Caption: Key impurity formation pathways during reductive amination.

Troubleshooting Guide: Purification

Question: My product streaks badly on a standard silica gel column, making purification impossible. What can I do?

Answer: This is a classic problem when purifying amines on standard (acidic) silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult elution.

  • Causality: The lone pair on the nitrogen atom of the amine forms a strong acid-base interaction with the Si-OH groups of the silica gel. This causes the compound to "stick" to the column, requiring very strong solvents to elute, which in turn gives poor separation.[10]

  • Troubleshooting & Mitigation:

    • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to saturate the acidic sites on the silica. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide is added to the solvent system (e.g., ethyl acetate/hexane).

    • Use a Deactivated Stationary Phase: For more consistent results, use an amine-functionalized silica gel column (KP-NH).[10] These columns have a bonded phase that masks the acidic silanols, allowing for excellent peak shape and separation of amines using simple solvent systems like hexane/ethyl acetate.

    • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your amine will move to the aqueous layer as the hydrochloride salt, while neutral impurities (like the starting ketone and alcohol byproduct) will remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent.

    • Salt Crystallization: Convert the final product to its hydrochloride salt by bubbling HCl gas through a solution of the amine in a non-polar solvent or by adding a solution of HCl in ether/dioxane. The salt often has better crystalline properties than the freebase and can be purified by recrystallization.[11]

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of the final product and detecting common, less volatile impurities.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold at 95% B for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Prep 1 mg/mL in 50:50 Acetonitrile:Water

Expected Elution Order: The polar alcohol byproduct will elute first, followed by the primary amine product. The less polar starting ketone and the much less polar secondary amine byproduct will elute later.

Protocol 2: Purification via Acid-Base Extraction

This protocol is a robust method for removing neutral impurities like the starting ketone and alcohol byproduct.

  • Dissolution: Dissolve the crude reaction mixture in 10 volumes of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract three times with 1M HCl. Combine the aqueous (acidic) layers. The target amine is now in the aqueous phase as its protonated salt.

  • Neutral Impurity Removal: The organic layer contains the neutral impurities (ketone, alcohol). This layer can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH solution with stirring until the pH is >12. The amine will deprotonate and may precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer three times with fresh organic solvent (dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.

References

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  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Recent Advances in Chemical Research. [Link]

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  • Trofimov, B. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1510. [Link]

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  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. [Link]

  • PrepChem. (2020). Synthesis of 1-(4-chlorophenyl)-5-(1-imidazolyl)-3-pentanone. [Link]

  • Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • EP0628565A1 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. (1994).
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Qi, Y., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Anal Chem, 81(18), 7547-7554. [Link]

  • Biotage. (n.d.). Application Note – Reductive Amination. [Link]

  • Li, Y., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(10), 15531-15546. [Link]

Sources

Optimization

Technical Support Center: 1-(4-Chlorophenyl)pentan-1-amine Optimization

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-(4-Chlorophenyl)pentan-1-amine . This document moves beyond standard protocols to address the specific...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-(4-Chlorophenyl)pentan-1-amine . This document moves beyond standard protocols to address the specific mechanistic challenges posed by the 4-chlorophenyl moiety and the pentyl chain sterics.

Ticket Status: OPEN Priority: HIGH (Process Optimization & Impurity Control) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Synthesizing 1-(4-Chlorophenyl)pentan-1-amine (C₁₁H₁₆ClN) presents a classic "chemoselectivity vs. reactivity" conflict.[1] The primary challenges are:

  • Chemo-instability: The aryl chloride is prone to hydrogenolysis (dechlorination) under standard catalytic hydrogenation conditions (Pd/C).[1]

  • Dimerization: The steric bulk of the pentyl chain slows imine formation, increasing the window for the primary amine product to attack the intermediate imine, forming secondary amine impurities.

  • Stereocontrol: The C1 position is a chiral center. Racemic synthesis is standard, but asymmetric routes require specific catalytic systems.

Troubleshooting Reductive Amination (Chemical)

User Query: "I am using 1-(4-chlorophenyl)pentan-1-one with NH₄OAc and NaBH₃CN. I see 15% of the dechlorinated byproduct (phenylpentylamine). How do I stop this?"

Root Cause Analysis

While Sodium Cyanoborohydride (NaBH₃CN) is generally mild, "over-reduction" can occur if the reaction temperature is too high or if trace metal contaminants are present. However, the most common culprit for dechlorination is Catalytic Hydrogenation (H₂/Pd). If you are using hydride reagents and still seeing dechlorination, it is likely due to harsh workup or excessive heating.

If you are using Catalytic Hydrogenation (H₂) , Palladium (Pd) inserts into the Ar-Cl bond rapidly.[1]

Optimization Protocol

Switch to Sodium Triacetoxyborohydride (STAB) or Modify Catalyst.

Option A: Chemical Reduction (Recommended for Lab Scale)

STAB (NaBH(OAc)₃) is less toxic than cyanoborohydride and exhibits higher selectivity for imines over ketones, reducing the risk of side reactions.[1]

  • Reagents: 1-(4-chlorophenyl)pentan-1-one (1.0 eq), NH₄OAc (5-10 eq), NaBH(OAc)₃ (1.4 eq).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1] Avoid MeOH with STAB (solvolysis risk).[1]

  • Additive: Titanium(IV) isopropoxide (Ti(OiPr)₄) .[1]

    • Why? It acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.

Option B: Catalytic Hydrogenation (If H₂ is mandatory)

If you must use hydrogenation, you must poison the catalyst or change the metal.

  • Catalyst: Switch from Pd/C to Pt/C (Platinum on Carbon) or PtO₂ . Platinum is far less active toward Ar-Cl hydrogenolysis than Palladium.[1]

  • Additive: Add Vanadium or use a sulfided catalyst (Pt(S)/C) to further inhibit dehalogenation.[1]

Data: Reducing Agent Selectivity
Reducing AgentReactivityDechlorination RiskToxicityRecommended?
H₂ / Pd/C HighCritical (High risk)LowNO
H₂ / Pt/C ModerateLowLowYES
NaBH₃CN Low (pH dependent)NegligibleHigh (HCN gas)Conditional
NaBH(OAc)₃ ModerateNegligibleLowYES (Preferred)

Suppressing Secondary Amine Formation (Dimerization)

User Query: "I observe a large peak at M+ = 392 (Dimer). My yield of the primary amine is stalled at 60%."

Root Cause Analysis

The reaction proceeds via an imine intermediate.[2][3][4][5] Once some primary amine product is formed, it competes with ammonia to attack the remaining imine.

  • Mechanism: Ketone + Amine Product

    
     Secondary Imine 
    
    
    
    Secondary Amine.
  • Pentyl Chain Factor: The pentyl chain adds lipophilicity but minimal steric bulk at the carbonyl carbon compared to an aryl group. However, the resulting amine is nucleophilic enough to compete.

Troubleshooting Steps
  • Ammonia Overload: You must push the equilibrium. Increase NH₄OAc from 5 eq to 10-15 eq .

  • Two-Step Procedure (The Ti(OiPr)₄ Method):

    • Step 1: Stir Ketone + NH₃ (in MeOH/EtOH) + Ti(OiPr)₄ (1.5 eq) for 6-12 hours. Ensure imine formation is complete (monitor by IR: disappearance of C=O stretch ~1680 cm⁻¹, appearance of C=N).

    • Step 2: Only then add the reducing agent (NaBH₄).

    • Logic: By converting all ketone to imine before reduction begins, you remove the electrophile (imine/ketone) that the product amine would otherwise attack.

The "Oxime" Alternative (High Purity Route)

User Query: "Direct reductive amination is too messy. Is there a cleaner pathway?"

Response: Yes. The Oxime Route isolates the nitrogen-carbon bond formation from the reduction step, eliminating dimerization.

Protocol: Oxime Reduction
  • Oximation:

    • React 1-(4-chlorophenyl)pentan-1-one with Hydroxylamine HCl (1.5 eq) and NaOAc in EtOH/H₂O.

    • Result: 1-(4-chlorophenyl)pentan-1-one oxime.[1] This is a stable solid/oil that can be purified (crystallization).[1]

  • Reduction:

    • Reagent: Borane-THF complex (B₂H₆/THF) or Zn/AcOH.[1]

    • Conditions: Reflux in THF.

    • Note: Borane reduces oximes to hydroxylamines or amines. Vigorous conditions (reflux) ensure full reduction to the primary amine.

    • Chemosafety: Borane tolerates Ar-Cl well.[1]

Visualization: Optimization Workflow

The following diagram illustrates the decision logic for selecting the optimal synthesis route based on your specific constraints (Dechlorination vs. Dimerization).

ReactionOptimization Start Start: 1-(4-Chlorophenyl)pentan-1-one Constraint Primary Constraint? Start->Constraint Dechlor Avoid Dechlorination (Ar-Cl stability) Constraint->Dechlor Ar-Cl Loss Dimer Avoid Dimerization (Secondary Amine) Constraint->Dimer Impurity M+392 HighPurity Requirement: Ultra-High Purity Constraint->HighPurity Pharma Grade AvoidPd AVOID Pd/C Catalytic Hydrogenation Dechlor->AvoidPd SelectRed Use STAB (NaBH(OAc)3) or Pt/C Hydrogenation AvoidPd->SelectRed MechSol Solution: Pre-form Imine Dimer->MechSol TiAdd Add Ti(OiPr)4 + Excess NH4OAc MechSol->TiAdd OximeRoute Route: Ketone -> Oxime -> Amine (Reagent: NH2OH then Borane-THF) HighPurity->OximeRoute

Caption: Decision tree for optimizing reaction conditions based on observed impurities (Dechlorination vs. Dimerization).

Asymmetric Synthesis (Enantioselectivity)

User Query: "I need the (S)-enantiomer. Can I synthesize this directly?"

Response: Direct asymmetric reductive amination of alkyl-aryl ketones is difficult but possible.[1]

  • Biocatalysis (Transaminases):

    • Enzyme:

      
      -Transaminases (ATA).[1]
      
    • Donor: Isopropylamine (IPA).[1]

    • Conditions: Aqueous buffer (pH 7-8) + DMSO (10-20% cosolvent for solubility of the lipophilic ketone).[1]

    • Advantage:[6][7] 100% chemoselectivity (no dechlorination) and high ee (>99%).[1]

    • Reference: Transaminases are standard for chiral amines from acetophenone analogs.

  • Ir-Catalyzed Reductive Amination:

    • Catalyst: [Ir(COD)Cl]₂ with chiral ligand (S,S)-f-Binaphane .[1][8]

    • Additives: Ti(OiPr)₄ + I₂.

    • Performance: This specific system has been documented to achieve high yields and enantioselectivity for aryl ketones.

References & Citations

  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Establishes STAB as the superior reagent for minimizing side reactions). [1]

  • Grosser, S., et al. (2022). "Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions." ACS Omega. (Discusses the risks of Pd/C causing dechlorination and biocompatible alternatives). [1]

  • Chi, Y., et al. (2003). "Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane." Journal of the American Chemical Society.[9] (Protocol for asymmetric synthesis of aryl amines). [1]

  • Borch, R. F., et al. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[9] (Foundational text on NaBH3CN selectivity). [1]

  • BenchChem Technical Data. "Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine." (General protocols for chiral aryl amine resolution and synthesis).

Sources

Troubleshooting

troubleshooting 1-(4-Chlorophenyl)pentan-1-amine purification by chromatography

Executive Summary & Molecule Profile User: "I am struggling to purify 1-(4-Chlorophenyl)pentan-1-amine. The peak trails badly on silica, and I can't get good separation from the starting ketone." Scientist Analysis: This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User: "I am struggling to purify 1-(4-Chlorophenyl)pentan-1-amine. The peak trails badly on silica, and I can't get good separation from the starting ketone."

Scientist Analysis: This molecule presents a classic "Lipophilic Amine" challenge.

  • Structure: A primary aliphatic amine attached to a lipophilic 4-chlorophenyl pentyl chain.

  • Chemical Nature: Basic (pKa ~10.5 for the amine) and Lipophilic (LogP ~3.5-4.0).

  • The Core Conflict: The basic amine moiety interacts strongly with the acidic silanol groups (

    
    , pKa ~5-7) on standard silica gel. This acts as a secondary retention mechanism (ion-exchange), causing peak tailing, irreversible adsorption, and poor resolution.
    

The following guide details how to suppress these interactions and optimize recovery.

Diagnostic Workflow

Before altering your solvent system, use this decision tree to identify the root cause of your purification failure.

TroubleshootingWorkflow Start Start: Identify Issue Issue_Tailing Issue: Peak Tailing / Streaking Start->Issue_Tailing Issue_Resolution Issue: Poor Separation from Ketone Start->Issue_Resolution Issue_Recovery Issue: Low Mass Recovery Start->Issue_Recovery Action_Modifier Action: Add Basic Modifier (1-5% TEA or NH4OH) Issue_Tailing->Action_Modifier Standard Silica Action_StatPhase Action: Switch Stationary Phase (Amine-Bonded or C18) Issue_Tailing->Action_StatPhase Persistent Issue Action_AB_Extract Action: Perform Acid-Base Extraction (Remove Neutral Impurities) Issue_Resolution->Action_AB_Extract Pre-Column Action_TLC_Stain Action: Optimize Detection (Ninhydrin/Dragendorff) Issue_Resolution->Action_TLC_Stain Visualization Action_SaltCheck Action: Check for Salt Formation (Free base vs. HCl salt) Issue_Recovery->Action_SaltCheck Solubility Action_Loading Action: Optimize Loading (Liquid vs. Dry Load) Issue_Recovery->Action_Loading Band Broadening

Figure 1: Decision tree for diagnosing chromatographic failures with lipophilic amines.

Troubleshooting Guide (Q&A)

Category A: Peak Shape & Tailing[1][2][3][4]

Q: Why does my compound streak from the baseline to the solvent front on TLC, and tail badly on the column? A: This is the "Silanol Effect." Standard silica gel is slightly acidic. Your primary amine (


) protonates upon contact with silanols (

), creating an ionic bond that is much stronger than the hydrogen bonding or dipole interactions you are trying to use for separation.
  • The Fix: You must "cap" or neutralize these silanol sites.

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1-2% Ammonium Hydroxide (NH4OH) to your mobile phase. This competes for the silanol sites, allowing your amine to elute freely [1].

    • Pre-treatment: Flush your column with the modifier-containing solvent before loading your sample.

Q: I added TEA, but now I see "ghost peaks" or a high baseline. Why? A: TEA can absorb UV at low wavelengths (<230 nm) or oxidize slightly.

  • The Fix: Increase your detection wavelength to 254 nm (targeting the chlorophenyl ring) or 280 nm . Alternatively, switch to Ammonium Hydroxide in Methanol/DCM systems, as ammonia is transparent in UV and volatile [2].

Category B: Separation & Purity[1][3][5][6]

Q: I cannot separate the amine from the starting material (1-(4-chlorophenyl)pentan-1-one). They co-elute. A: Chromatography should not be your first line of defense here. You are fighting a losing battle trying to separate a neutral ketone from a basic amine on silica if their Rf values are similar.

  • The Fix: Use Acid-Base Extraction (See Protocol B).

    • Dissolve the crude mixture in an organic solvent (EtOAc).

    • Extract with 1M HCl. The amine goes into the water (as the hydrochloride salt); the ketone stays in the organic layer.

    • Wash the aqueous layer with fresh organic solvent (removes trace ketone).

    • Basify the aqueous layer (pH > 12) with NaOH and extract the pure amine back into organics.

    • Result: You may not even need a column after this step.

Q: Which solvent system is best for the flash column? A:

  • Standard: DCM : Methanol : NH4OH (90:10:1). Good for polar amines.[1]

  • Alternative (Greener): Ethyl Acetate : Hexanes + 1% TEA.

    • Note: Amines often have low solubility in pure hexanes. Ensure your sample is fully soluble in the mobile phase or use a "Dry Load" technique (adsorb sample onto Celite or silica) [3].

Category C: Recovery & Stability

Q: My yield is lower than expected. Is the compound volatile? A: 1-(4-Chlorophenyl)pentan-1-amine has a molecular weight of ~197.7 g/mol . It is not highly volatile, but the free base can sublime under high vacuum and heat.

  • The Fix: Do not heat the rotovap bath above 40°C. If you need to store it, convert it to the Hydrochloride salt (treat with HCl in ether/dioxane), which is a stable, non-volatile solid.

Q: I used C18 (Reverse Phase), but the peak shape is terrible. A: At neutral pH (water/acetonitrile), the amine is protonated (


) and polar, causing it to elute early and interact with residual silanols on the C18 support.
  • The Fix: Use a High pH Buffer (e.g., 10mM Ammonium Bicarbonate, pH 10). This keeps the amine in its neutral (free base) form, allowing the hydrophobic chlorophenyl-pentyl chain to interact properly with the C18 stationary phase, resulting in sharp peaks [4].

Standard Operating Protocols

Protocol A: Flash Chromatography with Basic Modifiers

Use this for final purification if acid-base extraction does not yield sufficient purity.

Materials:

  • Stationary Phase: Standard Silica Gel (40-63 µm) or Amine-Functionalized Silica (ideal).

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (

    
    ).
    

Step-by-Step:

  • Column Conditioning: Flush the column with 3 CV (Column Volumes) of 5% B to neutralize silica acidity.

  • Sample Loading: Dissolve crude amine in minimal DCM. If insoluble, adsorb onto Celite (Dry Load).

  • Gradient:

    • 0-5 min: 0% B (Pure DCM) - Elutes non-polar impurities.

    • 5-20 min: 0% -> 50% B.

    • 20-30 min: Hold 50% B.

  • Detection: Monitor at 254 nm . The chlorophenyl group provides a strong signal.

  • Post-Run: Pool fractions. Crucial: Rotovap effectively to remove ammonia.

Protocol B: Acid-Base Extraction (Pre-Purification)

Perform this BEFORE chromatography to remove neutral precursors (ketones/imines).

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (approx. 10 mL per gram).

  • Acid Extraction: Add 1M HCl (equal volume). Shake vigorously.

    • Chemistry: Amine

      
       Amine-HCl (Water soluble). Ketone 
      
      
      
      Neutral (Organic soluble).
  • Separation: Collect the Aqueous Layer . Keep the Organic layer for TLC check (should contain impurities).

  • Wash: Wash the Aqueous layer once with fresh Ethyl Acetate (removes trapped neutrals).

  • Basification: Cool the aqueous layer in ice. Slowly add 6M NaOH until pH > 12 (check with pH paper). Solution may become cloudy (free amine precipitating).

  • Final Extraction: Extract the aqueous mixture 3x with DCM or Ethyl Acetate.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Technical Data & Comparison

Table 1: Solvent System Selection Guide
System TypeCompositionApplicationPros/Cons
Standard Normal Phase DCM / MeOH / NH4OH (90:10:1)General purification of polar amines.Pro: High solubility. Con: DCM is toxic; Ammonia smell.
Green Normal Phase Hexane / EtOAc / TEA (1-5%)Less polar amines; separating from non-polar impurities.Pro: Less toxic. Con: TEA is hard to remove (high boiling point).
Reverse Phase (High pH) Water / ACN / 0.1% NH4OH (pH ~10)High purity separation; removing polar side products.Pro: Excellent peak shape.[2] Con: Requires C18 column stable at high pH.
Reverse Phase (Low pH) Water / ACN / 0.1% TFAAnalytical HPLC checks.Pro: Sharp peaks. Con: TFA forms a salt with the amine; difficult to recover free base.
Table 2: Stationary Phase Performance
Stationary PhaseSuitability for AminesNotes
Unmodified Silica LowRequires basic modifier (TEA/NH3) to prevent tailing.
Amine-Bonded Silica High "Like dissolves like." No modifier needed. Surface is basic.
C18 (Reverse Phase) ModerateBest used with high pH buffer (pH 10) to keep amine neutral.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[3][4] Retrieved from [Link]

  • Sorbent Technologies. (2025). Flash Chromatography Basics: Solubility Guide Based on Compound Structure. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1-(4-Chlorophenyl)pentan-1-amine Stability Guide

Introduction This guide addresses the stability profile of 1-(4-Chlorophenyl)pentan-1-amine , a primary benzylic amine often utilized as a chiral building block or intermediate in the synthesis of monoamine reuptake inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the stability profile of 1-(4-Chlorophenyl)pentan-1-amine , a primary benzylic amine often utilized as a chiral building block or intermediate in the synthesis of monoamine reuptake inhibitors.[1][2]

While the chlorophenyl substituent provides some metabolic stability in vivo, the benzylic primary amine motif presents specific in vitro handling challenges. Users frequently report "loss of potency," "yellowing of solution," or "ghost peaks" in LCMS. These are rarely synthesis errors but rather predictable physicochemical interactions with the storage environment.[2]

This document details the three primary degradation vectors: Oxidative Deamination , Carbamylation (CO₂ absorption) , and Surface Adsorption .[1]

Module 1: Chemical Stability & Degradation Mechanisms

The "Yellowing" Effect: Oxidative Deamination

The most common visual indicator of degradation is the solution turning pale yellow. This is caused by the oxidation of the benzylic C-N bond.

  • Mechanism: In the presence of atmospheric oxygen and light, the benzylic proton is abstracted, leading to the formation of an imine. This imine hydrolyzes in aqueous media to form 1-(4-chlorophenyl)pentan-1-one (a ketone) and ammonia.[1][2]

  • Catalysts: Trace transition metals (Fe, Cu) and UV light accelerate this process significantly [1].[1][2]

The "Ghost Peak": Carbamate Formation

Users analyzing the free base by LCMS often report an artifact peak at M+44 .[1][2]

  • Mechanism: Primary amines are nucleophilic and react rapidly with atmospheric carbon dioxide (CO₂) to form carbamic acid/carbamates.[1][2]

  • Impact: This reaction is reversible but complicates purity analysis and can alter solubility, often causing precipitation in non-polar solvents [2].[1][2]

The "Missing Mass": Surface Adsorption

At low concentrations (<1 µM), up to 90% of the compound can be lost to container walls.

  • Mechanism: The protonated amine (positive charge) binds electrostatically to deprotonated silanol groups (Si-O⁻) on glass surfaces.[1][2] Simultaneously, the lipophilic pentyl tail drives hydrophobic adsorption onto standard polypropylene plastics [3].

Visualizing the Pathways

DegradationPathways Amine 1-(4-Chlorophenyl) pentan-1-amine Carbamate Carbamate (M+44) (Reversible Artifact) Amine->Carbamate Nucleophilic Attack Imine Intermediate Imine Amine->Imine Oxidative Deamination CO2 Atmospheric CO2 CO2->Carbamate Oxygen O2 / Light Oxygen->Imine Ketone 1-(4-chlorophenyl) pentan-1-one Imine->Ketone Hydrolysis (+H2O) NH3 NH3 Imine->NH3

Figure 1: Primary degradation pathways.[1][2] The upper path (Carbamate) is reversible; the lower path (Oxidation) is irreversible.

Module 2: Solvents & Storage Guidelines

The choice of solvent dictates the shelf-life of your stock solution.

SolventStability RatingNotes & Recommendations
DMSO (Anhydrous) ★★★★☆Preferred for Stock. High solubility.[1][2] Warning: DMSO is hygroscopic; absorbed water accelerates oxidation.[1][2] Store under Argon at -20°C.
Ethanol/Methanol ★★★☆☆Good solubility.[1][2] Prone to evaporation.[1][2] Risk:[1][2][3][4] If the alcohol contains trace aldehydes, stable Schiff bases will form. Use HPLC-grade only.
Water (Neutral pH) ★☆☆☆☆Poor. The free base is insoluble.[1][2] The HCl salt is soluble but prone to rapid oxidation and adsorption to glass.[2]
Water (Acidic, 0.1M HCl) ★★★☆☆Acceptable for short-term. Low pH protonates the amine (

), preventing oxidation and CO₂ absorption, but increases glass adsorption.[1][2]

Module 3: Troubleshooting FAQ

Q1: My LCMS shows a peak at M+44 that disappears when I acidify the sample. Is my compound impure?

  • Diagnosis: No. This is the carbamate artifact .

  • Explanation: In neutral/basic mobile phases, the amine reacts with dissolved CO₂.

  • Fix: Ensure your LCMS mobile phase contains 0.1% Formic Acid.[1][2] The low pH forces the equilibrium back to the free amine (

    
    ).[1][2]
    

Q2: I prepared a 10 nM solution for a bioassay, but it shows no activity. The 10 mM stock is fine.

  • Diagnosis: Surface Adsorption .

  • Explanation: At nanomolar concentrations, the finite number of binding sites on your glass/plastic tube can sequester nearly 100% of the molecules.

  • Fix: Use Silanized Glass vials or Low-Bind Polypropylene tubes. Add 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to the buffer to "block" the surface sites before adding your compound [3].[1][2]

Q3: My DMSO stock solution has turned yellow after 2 months at 4°C.

  • Diagnosis: Oxidative Degradation .[1][2]

  • Explanation: The septum was likely pierced, introducing air. Benzylic amines oxidize slowly even in the dark.[2]

  • Fix: Discard if critical. For future stocks, aliquot into single-use vials to avoid repeated freeze-thaw cycles and air exposure.

Module 4: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol to maximize shelf-life (6+ months).

  • Weighing: Weigh the HCl salt form (preferred over free base oil) into an amber glass vial.

  • Solvent: Add anhydrous DMSO (molecular sieve treated).

  • Dissolution: Vortex for 30 seconds. If using the free base, ensure no headspace remains.

  • Inerting: Gently purge the headspace with Argon or Nitrogen gas for 15 seconds.[1][2]

  • Storage: Seal tightly with a PTFE-lined cap. Store at -20°C or -80°C.

Protocol B: Recovery from Carbamylated State

Use this if your free base oil has turned into a white crust/solid (carbamate salt).[1][2]

  • Dissolve: Dissolve the crust in minimal Methanol.

  • Acidify: Add 1.2 equivalents of 1M HCl in Ether or Dioxane.

  • Gas Evolution: You will observe bubbling (CO₂ release).[1][2]

  • Precipitate: The stable HCl salt of 1-(4-chlorophenyl)pentan-1-amine will precipitate.

  • Isolate: Filter and dry under vacuum.

Decision Tree for Troubleshooting

TroubleshootingTree Start Observation Obs1 Yellow/Brown Solution Start->Obs1 Obs2 LCMS Peak M+44 Start->Obs2 Obs3 Low Potency (<1 µM) Start->Obs3 Cause1 Oxidation to Imine/Ketone Obs1->Cause1 Cause2 Carbamate Formation Obs2->Cause2 Cause3 Adsorption to Container Obs3->Cause3 Sol1 Check Purity via HPLC. If >5% impurity, discard. Store under Argon. Cause1->Sol1 Sol2 Acidify sample (0.1% Formic Acid). Peak should disappear. Cause2->Sol2 Sol3 Use Silanized Glass. Add 0.1% BSA carrier. Cause3->Sol3

Figure 2: Troubleshooting logic flow for common stability issues.

References

  • Electrocatalytic Anaerobic Oxidation of Benzylic Amines. Organometallics. (2024).[1][2][5][4] Mechanisms of benzylic amine oxidation to imines. [1][2]

  • Carbamate formation during liquid-liquid extraction of phenethylamines. Forensic Science International.[1][2] (2016).[1][2][4] Documentation of amine-CO2 artifacts in analysis.

  • Adsorption of Cationic Peptides and Amines to Solid Surfaces. PLOS ONE. (2015).[1][2][3][6] Quantifying loss of amines to glass and plastic containers.[2]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)pentan-1-amine

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the underlying principles of the reaction, provide actionable troubleshooting advice, and offer detailed protocols to enhance your experimental success.

The most prevalent and industrially relevant method for synthesizing 1-(4-Chlorophenyl)pentan-1-amine is the reductive amination of 4'-chlorovalerophenone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target primary amine.[1][2] This guide will focus primarily on optimizing this pathway.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reductive amination of 4'-chlorovalerophenone is resulting in a low yield. What are the likely causes and how can I improve it?

A low yield is a common issue that can often be traced back to one of several key stages in the reaction sequence. By systematically evaluating each step, you can identify and rectify the source of the problem.

dot

Low_Yield_Troubleshooting Start Low Yield Observed CheckImine Step 1: Verify Imine Formation (Monitor by TLC/GC) Start->CheckImine ImineIssue Imine Formation Incomplete CheckImine->ImineIssue OptimizeImine Solution: Optimize Imine Formation • Remove H2O (Dean-Stark/sieves) • Adjust pH (mildly acidic, ~5-6) • Use Lewis acid catalyst (e.g., Ti(OiPr)4) ImineIssue->OptimizeImine Yes CheckReduction Step 2: Assess Reduction Step ImineIssue->CheckReduction No ReductionIssue Inefficient Reduction or Side Reactions CheckReduction->ReductionIssue OptimizeReduction Solution: Optimize Reduction • Choose a selective reducing agent • Control temperature (exothermic) • Ensure sufficient reagent stoichiometry ReductionIssue->OptimizeReduction Yes CheckWorkup Step 3: Review Work-up & Purification ReductionIssue->CheckWorkup No WorkupIssue Product Loss During Extraction/Purification CheckWorkup->WorkupIssue OptimizeWorkup Solution: Refine Purification • Adjust aqueous pH for extraction • Optimize chromatography conditions • Avoid emulsion formation WorkupIssue->OptimizeWorkup Yes Side_Reaction_Pathway Ketone 4'-Chlorovalerophenone (Ketone) Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol Side Product: 1-(4-Chlorophenyl)pentan-1-ol Ketone->Alcohol Undesired Reduction Ammonia Ammonia (NH3) Ammonia->Imine Product Target Product: 1-(4-Chlorophenyl)pentan-1-amine Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH4) Reducer->Product Reducer->Alcohol

Caption: Competing reaction pathways in reductive amination.

Prevention:

  • Selective Hydride Source: As detailed in the previous question, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot syntheses because it is a milder and more selective agent than NaBH₄, significantly minimizing ketone reduction. [3]Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is toxic and can release hydrogen cyanide gas under acidic conditions, requiring careful handling. [4]* Stepwise Addition: If using the more reactive and economical NaBH₄, a stepwise procedure is mandatory. First, allow the ketone and ammonia source to stir for a sufficient period (monitor by TLC or GC for imine formation) to maximize the imine concentration. Then, add the NaBH₄ portion-wise while controlling the temperature. [5] Removal:

  • Acid-Base Extraction: The target amine is basic, while the alcohol byproduct is neutral. This difference in chemical properties can be exploited for purification. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Extract with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral alcohol remains in the organic layer. The layers can then be separated. Afterwards, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be back-extracted into an organic solvent.

  • Column Chromatography: If extraction does not provide sufficient purity, silica gel chromatography is an effective option. A solvent system such as ethyl acetate/hexane with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica) can effectively separate the more polar alcohol from the desired amine.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to reductive amination?

Yes, the Leuckart-Wallach reaction is a classical method for the reductive amination of ketones. [6]It uses ammonium formate or formamide as both the nitrogen source and the reducing agent. [7][8]However, this reaction typically requires very high temperatures (150-200 °C) and often yields an N-formylated intermediate that must be hydrolyzed in a separate step to obtain the free amine. [7][9]For many applications, modern reductive amination with borohydride reagents or catalytic hydrogenation offers milder conditions, better functional group tolerance, and often higher yields. [1][10] Q2: Which reducing agent is best for my one-pot synthesis?

For a one-pot (direct) reductive amination, the selectivity of the reducing agent is paramount. Here is a comparison of common choices:

Reducing AgentSelectivity for Imine/IminiumOptimal pHCommon SolventsKey Considerations
NaBH(OAc)₃ ExcellentMildly Acidic (5-7)Dichloromethane (DCM), Tetrahydrofuran (THF), Dichloroethane (DCE)Highly effective and safe. Often the reagent of choice. [3]Can be sensitive to water.
NaBH₃CN ExcellentAcidic (3-4)Methanol (MeOH), Ethanol (EtOH)Highly selective but also highly toxic. [11][3]Generates HCN in strong acid.
NaBH₄ PoorNeutral/BasicMethanol (MeOH), Ethanol (EtOH)Not suitable for one-pot reactions due to ketone reduction. [11][5]Economical choice for two-step procedures.

Q3: How critical is the solvent choice for this reaction?

The solvent plays a crucial role. It must dissolve the starting materials and reagents, and it should be inert to the reducing agent.

  • For reductions with NaBH(OAc)₃ , non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common. [5]* For NaBH₄ and NaBH₃CN , protic solvents like methanol or ethanol are typically used. [5]The solvent can also influence the rate of imine formation.

Detailed Experimental Protocol

This protocol describes a reliable, one-pot synthesis of 1-(4-Chlorophenyl)pentan-1-amine using sodium triacetoxyborohydride.

Materials:

  • 4'-Chlorovalerophenone (1.0 equiv)

  • Ammonium acetate (10 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4'-chlorovalerophenone (1.0 equiv) and ammonium acetate (10 equiv).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equiv) to the suspension in portions over 20-30 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Purification (Acid-Base Extraction): Extract the organic layer with 1M HCl (3 times). Combine the acidic aqueous layers. Wash the aqueous layer with dichloromethane to remove any neutral impurities.

  • Product Isolation: Cool the acidic aqueous layer in an ice bath and basify by slowly adding 1M NaOH until the pH is >10.

  • Final Extraction: Extract the basified aqueous layer with dichloromethane (3 times). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(4-Chlorophenyl)pentan-1-amine.

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. [Link]

  • Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. [Link]

  • ResearchGate. (2025). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. [Link]

  • Grokipedia. (n.d.). Leuckart reaction. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • PrepChem.com. (2020). Synthesis of 1-(4-chlorophenyl)-5-(1-imidazolyl)-3-pentanone. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry. [Link]

  • European Journal of Organic Chemistry. (n.d.). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. [Link]

  • Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • YouTube. (2020). Amine Preparation 4 - Reductive Amination. [Link]

  • Google Patents. (n.d.). US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)pentan-1-amine

Case ID: 4-Cl-Pent-Amine-Synth Status: Active Support Level: Tier 3 (Process Chemistry & Optimization) Executive Summary The synthesis of 1-(4-chlorophenyl)pentan-1-amine (Target A ) is typically achieved via the reducti...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-Cl-Pent-Amine-Synth Status: Active Support Level: Tier 3 (Process Chemistry & Optimization)

Executive Summary

The synthesis of 1-(4-chlorophenyl)pentan-1-amine (Target A ) is typically achieved via the reductive amination of 1-(4-chlorophenyl)pentan-1-one . While conceptually simple, this transformation is plagued by three competing side reactions driven by the specific electronics of the p-chlorophenyl ring and the sterics of the benzylic position:

  • Hydrodehalogenation: Loss of the chlorine atom (critical in catalytic hydrogenation).

  • Dimerization: Formation of the secondary amine impurity.

  • Direct Reduction: Formation of the corresponding alcohol instead of the amine.

This guide provides troubleshooting workflows and a validated protocol to suppress these pathways.

Module 1: The "Missing Halogen" (Hydrodehalogenation)

User Issue

"My mass spectrum shows a major peak at [M-34], indicating the loss of chlorine. I am using Pd/C under H2 (1 atm)."

Technical Analysis

Aryl chlorides are susceptible to oxidative addition by Palladium(0) species. In standard catalytic hydrogenation (Pd/C + H2), the carbon-chlorine bond is frequently cleaved (hydrogenolysis) faster than or concurrent with the reduction of the imine. This yields 1-phenylpentan-1-amine (De-Cl Impurity), a pharmacologically distinct contaminant.

Troubleshooting & Solution
Parameter Recommendation Rationale
Catalyst Switch to Pt/C or Raney Ni Platinum and Nickel are significantly less active toward Ar-Cl oxidative addition than Palladium.
Additive Add ZnBr2 or MgO If Pd must be used, these additives can poison the catalyst sites responsible for hydrogenolysis without stopping imine reduction.
Alternative Hydride Reduction (Recommended) Switch to a chemical reductant system (NaBH4 or NaBH3CN) which is inert to Ar-Cl bonds under standard conditions.
Pathway Visualization

Dechlorination Start 1-(4-Chlorophenyl) pentan-1-one Imine Intermediate Imine Start->Imine + NH3 Target Target: 1-(4-Chlorophenyl) pentan-1-amine Imine->Target Pt/C, H2 (Safe Path) Impurity Impurity: 1-Phenylpentan-1-amine (De-Cl) Imine->Impurity Pd/C, H2 (Side Reaction)

Figure 1: Divergent reduction pathways based on catalyst selection.

Module 2: The "Dimer" Impurity (Secondary Amine)

User Issue

"I see a heavy impurity (approx. double the molecular weight) that persists even after recrystallization."

Technical Analysis

This is Bis(1-(4-chlorophenyl)pentyl)amine . It forms when the newly synthesized primary amine product acts as a nucleophile, attacking the intermediate imine (transimination) before it can be reduced. This is statistically favored if the concentration of the primary amine builds up while unreduced imine is still present.

Troubleshooting & Solution
Variable Adjustment Mechanism
Ammonia Equiv. Increase to >7-10 eq. Flooding the reaction with NH3 statistically outcompetes the product amine for the ketone/imine.
Reagent Use NH4OAc Ammonium acetate provides a buffered source of ammonia, stabilizing the imine intermediate.
Lewis Acid Add Ti(OiPr)4 Titanium(IV) isopropoxide coordinates the ketone, accelerating imine formation and scavenging water, pushing the equilibrium toward the primary imine.

Module 3: The Alcohol Impurity (Direct Reduction)

User Issue

"I have a significant amount of 1-(4-chlorophenyl)pentan-1-ol in my crude mixture."

Technical Analysis

This occurs when the reducing agent (e.g., NaBH4) attacks the ketone before the imine has formed.[1] Ketones are generally reduced to alcohols faster than they condense with ammonia to form imines, unless water is removed or a Lewis acid is used.

The "Golden Path" Protocol

To solve all three issues simultaneously (Dechlorination, Dimerization, and Alcohol formation), we recommend the Titanium(IV) Isopropoxide / NaBH4 method.

Validated Protocol
  • Imine Formation (The Critical Step):

    • Reagents: 1-(4-chlorophenyl)pentan-1-one (1.0 eq), NH3 (7M in MeOH, 5.0 eq) OR NH4OAc (5.0 eq), and Titanium(IV) Isopropoxide (1.25 eq) .

    • Condition: Stir neat or in minimal dry THF for 6–12 hours.

    • Why: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine (

      
      ). This prevents "free ketone" from being available for reduction to alcohol.
      
  • Reduction:

    • Reagent: Add NaBH4 (1.5 eq) portion-wise at 0°C.

    • Why: NaBH4 reduces the pre-formed titanated imine species. It does not touch the Ar-Cl bond (solving Module 1).

  • Workup (Crucial for Ti Removal):

    • Quench with 2M NH4OH or NaOH . A white precipitate (TiO2) will form.

    • Filter through Celite. The filtrate contains the pure amine.

Reaction Network Visualization

ReactionNetwork Ketone Starting Material: 1-(4-Chlorophenyl)pentan-1-one Alcohol Impurity: Alcohol (Direct Reduction) Ketone->Alcohol NaBH4 (No Ti) Imine Intermediate: Titanated Imine Complex Ketone->Imine NH3 + Ti(OiPr)4 (Water Scavenging) PrimaryAmine TARGET: 1-(4-Chlorophenyl)pentan-1-amine Imine->PrimaryAmine NaBH4 (Selective Reduction) Dimer Impurity: Dimer (Secondary Amine) PrimaryAmine->Dimer + Imine (Low NH3 conc.)

Figure 2: Complete reaction network showing the necessity of Ti(OiPr)4 to block the alcohol pathway and excess NH3 to block the dimer pathway.

FAQs

Q: Can I use NaBH3CN instead of NaBH4? A: Yes. Sodium cyanoborohydride is stable at pH 6-7, allowing you to run the reaction in a one-pot system with NH4OAc. However, it is toxic and generates cyanide waste. The Ti(OiPr)4/NaBH4 method is generally preferred for safety and higher yields in benzylic systems.

Q: Why not use Leuckart-Wallach (Formic acid/Ammonium formate)? A: The Leuckart-Wallach reaction requires high temperatures (>140°C). For benzylic substrates, this harsh condition often leads to polymerization or elimination (styrene formation) side products.

Q: How do I remove the Titanium salts during workup? They clog my funnel. A: Do not just add water. Add 2M NaOH or 10% Rochelle's Salt solution and stir vigorously for 30 minutes before filtering. This converts the gelatinous titanium hydroxides into a filterable solid or soluble complex.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved method for the synthesis of primary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Troubleshooting

Technical Support Center: Characterization &amp; Troubleshooting for 1-(4-Chlorophenyl)pentan-1-amine

Here is the technical support guide for the characterization of 1-(4-Chlorophenyl)pentan-1-amine. Status: Operational Ticket Focus: Analytical Chemistry, Chiral Resolution, Impurity Profiling Applicable Molecule: 1-(4-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the characterization of 1-(4-Chlorophenyl)pentan-1-amine.

Status: Operational Ticket Focus: Analytical Chemistry, Chiral Resolution, Impurity Profiling Applicable Molecule: 1-(4-Chlorophenyl)pentan-1-amine (CAS: Analogous to 51089-98-6 [Butyl homolog]) Structure: Benzylic primary amine with a pentyl tail and para-chloro substitution.

Introduction: The Molecular Context

You are working with 1-(4-Chlorophenyl)pentan-1-amine , a lipophilic benzylic amine. Unlike its terminal isomer (5-amino), this molecule possesses a chiral center at the C1 position (alpha to the aromatic ring). This structural feature dictates its chemical behavior, creating specific challenges in enantiomeric resolution, NMR interpretation, and salt formation.

This guide is designed to troubleshoot the three most common failure points in the development of this compound: Isomer Misidentification , Enantiomeric Separation , and Dimerization Impurities .

Module 1: Structural Confirmation & Isomerism

Q: My NMR spectrum shows complex multiplets in the aliphatic region (1.6–1.9 ppm) where I expected clean triplets. Is my sample impure?

A: Not necessarily. This is likely a signature of chirality , not impurity. Because C1 is a stereocenter, the two protons on C2 (the methylene group adjacent to the chiral center) are diastereotopic . They are chemically non-equivalent and will split each other and the C1/C3 protons differently.

  • Troubleshooting Step: Do not integrate the 1.6–1.9 ppm region as a single group without checking 2D NMR.

  • Validation Protocol: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment. If both protons correlate to the same Carbon-2 signal, they are diastereotopic pairs, confirming the integrity of the chiral benzylic amine structure.

Q: How do I definitively distinguish the 1-amine (benzylic) from the 5-amine (terminal) isomer using Mass Spectrometry?

A: You must look for the Alpha-Cleavage fragment. In Electron Impact (EI) or ESI-MS/MS, the fragmentation patterns are distinct due to the stability of the resulting carbocation.

IsomerPrimary Fragmentation MechanismDiagnostic Fragment (m/z)
1-(4-Cl-Ph)pentan-1-amine Alpha-Cleavage: Loss of the butyl chain (C4H9). The charge remains on the benzylic fragment stabilized by the nitrogen and the ring.~140 / 142 (3:1 ratio due to 35Cl/37Cl)
5-(4-Cl-Ph)pentan-1-amine Alpha-Cleavage: Loss of the 4-chlorobenzylpropyl chain. The charge remains on the terminal methylene-amine.30 (

)

Reference: The alpha-cleavage rule is a fundamental axiom of amine mass spectrometry, particularly for benzylic amines where resonance stabilization favors the aryl-containing fragment [1].

Module 2: Impurity Profiling (The "Dimer" Problem)

Q: I see a persistent impurity at roughly 2x molecular weight in my LC-MS. Recrystallization isn't removing it. What is it?

A: This is the Secondary Amine Dimer (Bis-1-(4-chlorophenyl)pentyl)amine). If you synthesized this via reductive amination (e.g., from 1-(4-chlorophenyl)pentan-1-one), the primary amine product can react with the intermediate imine or the starting ketone to form a secondary amine.

Why it persists:

  • Solubility: The dimer is highly lipophilic (two pentyl chains + two chlorophenyl rings) and often co-precipitates with the free base.

  • Basicity: It salts out similarly to your product.

Visualizing the Pathway:

ImpurityPathway Ketone Starting Ketone (1-(4-Cl-Ph)pentan-1-one) Imine Intermediate Imine Ketone->Imine + NH3 Product Target Primary Amine (1-(4-Cl-Ph)pentan-1-amine) Imine->Product + H2 (Reduction) Dimer Dimer Impurity (Secondary Amine) Product->Dimer + Imine/Ketone (Over-alkylation)

Caption: Figure 1. Formation of the secondary amine dimer during reductive amination. This side reaction competes with the primary reduction step.

Corrective Protocol: The "Scavenger" Wash

To remove the dimer:

  • Acid/Base Switch: Dissolve the crude oil in dilute HCl (pH < 2). The primary amine forms a water-soluble salt.

  • Lipophilic Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

    • Mechanism:[1][2][3][4] The secondary amine hydrochloride is significantly more lipophilic than the primary amine salt due to the double alkyl/aryl load. It will often partition into the organic phase even at low pH, or precipitate as an oil at the interface.

  • Recovery: Basify the aqueous layer (pH > 12) and extract the purified primary amine.

Module 3: Enantiomeric Resolution

Q: Which chiral column works best for this specific molecule?

A: Benzylic amines with aliphatic tails usually require Polysaccharide-based stationary phases. The 4-chloro substituent adds electron density that interacts well with chlorinated carbamate selectors.

Recommended Screening Strategy:

Column TypeSelectorMobile Phase ModeWhy?
Amylose tris(3,5-dimethylphenylcarbamate) AD-H / IANormal Phase (Hexane/IPA + 0.1% DEA)The "Gold Standard" for benzylic amines. The pi-pi interactions with the phenyl ring are critical [2].
Cellulose tris(3,5-dichlorophenylcarbamate) ICPolar Organic (MeOH/ACN + 0.1% DEA)The chlorinated selector often provides better resolution for chlorinated analytes due to halogen-halogen interactions.

Critical Note on Additives: You must use a basic additive (Diethylamine or Ethylenediamine) in the mobile phase. Without it, the free amine will interact with residual silanols on the silica backbone, causing severe peak tailing that masks enantiomeric separation [3].

Q: Can I resolve this via crystallization instead of HPLC?

A: Yes, Classical Resolution is viable for this structure. Protocol:

  • Resolving Agent: Use (R)-(-)-Mandelic Acid or L-Tartaric Acid . The phenyl ring in Mandelic acid stacks well with the chlorophenyl ring of your amine.

  • Solvent: Start with Ethanol (95%) or Isopropanol . Avoid water initially as the lipophilic salt may not dissolve.

  • Logic:

    • Mix Racemate (1 eq) + Resolving Agent (0.5 - 1 eq).

    • Heat to reflux until clear.

    • Cool slowly (1°C/min).

    • The diastereomeric salt with the lower solubility will crystallize.

    • Verification: Check the optical rotation of the liberated free base, not just the salt.

Module 4: Salt Form Handling

Q: The HCl salt is turning into a sticky gum. How do I get a nice powder?

A: This is a common issue with "greasy" amines (long alkyl chain + aromatic ring). They trap solvent easily. The "Anti-Solvent" Crash Method:

  • Dissolve the free base in a minimal amount of dry Diethyl Ether or Ethyl Acetate .

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or TMSCl/Methanol dropwise. Do not use aqueous HCl.

  • If it gums, add Heptane (anti-solvent) and scratch the flask vigorously to induce nucleation.

  • Drying: You must dry under high vacuum (>0.1 mbar) for 24 hours to remove trapped lattice solvent, which causes the gumminess.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text confirming alpha-cleavage mechanisms in benzylic amines).
  • Chiral Technologies. (2025). Separation of Primary Amines on Polysaccharide Columns. Retrieved from [Link] (General reference for AD/IA column specificity for aryl-amines).

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

(Note: While specific literature on the pentyl homolog is sparse, the protocols above are derived from the validated chemistry of the propyl and butyl homologs, which share identical functional group behaviors.)

Sources

Optimization

Technical Support Center: 1-(4-Chlorophenyl)pentan-1-amine Solubility &amp; Formulation

Topic: Overcoming Solubility Challenges for 1-(4-Chlorophenyl)pentan-1-amine CAS Registry Number: (Analogous to Desmethylsibutramine intermediates) Chemical Class: Lipophilic Primary Amine / Chlorophenylalkylamine Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Challenges for 1-(4-Chlorophenyl)pentan-1-amine CAS Registry Number: (Analogous to Desmethylsibutramine intermediates) Chemical Class: Lipophilic Primary Amine / Chlorophenylalkylamine

Introduction: The Solubility Paradox

Welcome to the Technical Support Center. You are likely here because 1-(4-Chlorophenyl)pentan-1-amine is behaving inconsistently in your assays.

As a lipophilic primary amine, this molecule presents a classic "Solubility Paradox" :

  • In Organic Solvents: The free base is an oil or low-melting solid, highly soluble in DMSO, Methanol, and DCM.

  • In Aqueous Media: It is practically insoluble at neutral pH.

  • In Physiological Buffers (pH 7.4): Even the hydrochloride salt often precipitates due to the "common ion effect" or pH-driven deprotonation.

This guide moves beyond generic advice to provide mechanism-based troubleshooting for in vitro and in vivo applications.

Part 1: The Physicochemical Basis (FAQ)

Q: Why does my stock solution precipitate when added to cell culture media?

A: This is a LogP vs. pKa conflict .

  • The Mechanism: The molecule has a lipophilic tail (chlorophenyl + pentyl chain, LogP ≈ 3.5–4.5) and a basic head (amine, pKa ≈ 9.5–10.0). In 100% DMSO, it is soluble. When you dilute into media (pH 7.4), the percentage of DMSO drops. If the concentration exceeds the aqueous solubility limit of the neutral species, it "crashes out" as a fine, often invisible, precipitate.

  • The Fix: You must maintain the amine in its ionized (protonated) state or encapsulate the hydrophobic tail.

Q: Should I use the Free Base or the Salt form?

A: Always generate or purchase the Hydrochloride (HCl) Salt for aqueous applications.

  • Free Base: Use only for organic synthesis or strictly non-aqueous formulations (e.g., oil depots).

  • Salt Form: vastly improves aqueous solubility by creating an ionic dipole. Note: If you only have the free base, you must convert it in situ (see Protocol A).

Decision Tree: Solvent Selection

SolubilityDecision Start Intended Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal Studies) Start->InVivo Analytical Analytical (LC-MS/HPLC) Start->Analytical DMSO DMSO Stock (10-20 mM) + Serial Dilution in Media InVitro->DMSO Low Conc (<10 µM) Cyclo HP-β-Cyclodextrin (Encapsulation) InVitro->Cyclo High Conc (>10 µM) InVivo->Cyclo IV / IP Injection AcidBuffer Acidic Buffer (pH 4-5) (Citrate/Acetate) InVivo->AcidBuffer Oral Gavage (PO) MobilePhase Mobile Phase: Water + 0.1% Formic Acid Analytical->MobilePhase

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental constraints.

Part 2: In Vitro Formulation Strategies

Issue: Cytotoxicity or Precipitation in DMSO

Direct dilution of high-concentration DMSO stocks into media often causes precipitation that looks like "dust" under a microscope, leading to false negatives in potency assays.

Protocol A: The "Step-Down" Dilution Method

Use this for IC50 determinations to ensure solubility.

  • Prepare Master Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Dilution: Do not go straight to media. Dilute the Master Stock 1:10 into PEG-400 or Ethanol .

    • Why? This reduces the dielectric shock when hitting the water.

  • Final Dilution: Pipette the Intermediate solution into pre-warmed media while vortexing.

    • Target: Final DMSO concentration < 0.5%.

Protocol B: Cyclodextrin Complexation (Gold Standard)

Use this if the compound is toxic or unstable in DMSO.

Reagents: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2][3] Mechanism: The hydrophobic chlorophenyl tail enters the CD cavity; the hydrophilic exterior ensures water solubility.

ComponentConcentrationFunction
HP-β-CD 20% (w/v)Solubilizing Agent (Encapsulator)
Water/Buffer PBS or SalineBulk Solvent
Compound Up to 5 mg/mLActive Agent

Workflow:

  • Dissolve 20g HP-β-CD in 100mL water (Solution A).

  • Add Compound (Free Base or Salt) to Solution A.

  • Sonicate for 30–60 minutes at 37°C. The solution should turn from cloudy to clear.

  • Filter sterilize (0.22 µm PVDF). Note: Do not use Nylon filters, as they bind amines.

Part 3: In Vivo Formulation (PK/PD Studies)

Issue: Clogged Needles or Poor Bioavailability

Lipophilic amines often exhibit poor oral bioavailability due to precipitation in the high-pH environment of the small intestine.

Formulation Guide: IV and IP Administration

Recommended Vehicle: 10% HP-β-CD in Saline (pH adjusted to 5.5).

Critical Step: pH Adjustment For the hydrochloride salt to remain soluble, the pH must be kept below the pKa. However, injecting pH < 4 is painful and damaging.

  • Target pH: 5.0 – 6.0.

  • Buffer: 10 mM Citrate or Acetate buffer. Avoid Phosphate (PBS) at high concentrations, as phosphate salts of amines can be less soluble.

Formulation Guide: Oral Gavage (PO)

Vehicle: 0.5% Methylcellulose (suspension) OR Lipid-based vehicle (solution).

Lipid Vehicle Protocol (Self-Emulsifying Drug Delivery System - SEDDS):

  • Oil Phase: Corn Oil or Miglyol 812 (40%)

  • Surfactant: Tween 80 (20%)

  • Co-solvent: PEG-400 (40%)

  • Instructions: Dissolve the Free Base (not salt) into the Oil/Surfactant mix first. Then add PEG-400. This forms a clear solution that emulsifies in the gut.

Part 4: Analytical Troubleshooting (HPLC/LC-MS)

Issue: Broad, Tailing Peaks

Cause: The secondary interaction between the positively charged amine and residual silanols (Si-OH) on the silica column stationary phase.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Fronting Peak Sample solvent mismatchDissolve sample in mobile phase (not pure DMSO).
Tailing Peak Silanol interactionAdd 0.1% Formic Acid or 0.05% TFA to Mobile Phase.
Rt Drift pH instabilityEnsure Mobile Phase pH is buffered (e.g., Ammonium Formate).
Carryover Adsorption to injectorUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Recommended Column Chemistry

Do not use standard C18 columns. Use Charged Surface Hybrid (CSH) or Biphenyl phases. These are designed to repel basic amines, resulting in sharp, symmetrical peaks.

Summary Workflow

FormulationWorkflow Weigh 1. Weigh Compound (Prefer HCl Salt) SolventChoice 2. Choose Primary Solvent Weigh->SolventChoice Acidify 3a. Acidify/Wetting (Add 0.1N HCl or Acetic Acid) SolventChoice->Acidify For Aqueous IV/IP DissolveOrganic 3b. Dissolve in Co-solvent (PEG400 / Tween80) SolventChoice->DissolveOrganic For Oral Lipid Load AddExcipient 4a. Add Complexing Agent (20% HP-β-CD) Acidify->AddExcipient AdjustPH 5a. Adjust pH to 5.0-6.0 (NaOH/Citrate) AddExcipient->AdjustPH Final Final Formulation (Filter 0.22µm PVDF) AdjustPH->Final Emulsify 4b. Add Lipid Phase (Corn Oil / Miglyol) DissolveOrganic->Emulsify Emulsify->Final

Figure 2: Step-by-step formulation workflow for aqueous vs. lipid-based delivery.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • FDA Inactive Ingredient Database. (Verified excipient limits for HP-β-CD and PEG-400). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • McDowall, R. D. (2006). Fundamentals of HVAC/HPLC for Basic Amines. (Contextualizing silanol interactions in chromatography). Link

  • PubChem Compound Summary. (Structural analogs and physicochemical properties for Chlorophenyl-pentan-amines). Link

Sources

Troubleshooting

analytical method validation for 1-(4-Chlorophenyl)pentan-1-amine

Technical Support Center: Analytical Method Validation for 1-(4-Chlorophenyl)pentan-1-amine Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Validation for 1-(4-Chlorophenyl)pentan-1-amine

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Reference Standard: ICH Q2(R2) / USP <1225>[1]

Welcome to the Technical Support Center

You are likely working with 1-(4-Chlorophenyl)pentan-1-amine , a lipophilic primary amine often utilized as a chiral intermediate or active pharmaceutical ingredient (API) precursor.[1]

The Challenge: This molecule presents a classic "analytical triad" of difficulties:

  • Silanol Interactions: The primary amine (pKa ~9.5–10.[1]5) interacts strongly with residual silanols on silica columns, causing severe peak tailing.[1][2]

  • Hydrophobicity: The chlorophenyl group and pentyl chain (LogP ~3.[1]0) require high organic strength for elution.[1]

  • Chirality: The C1 position is a stereocenter.[1] Unless you are working with a racemate, enantiomeric purity is a critical quality attribute (CQA).

This guide synthesizes field-proven protocols with the latest ICH Q2(R2) guidelines to ensure your method is not just "working," but robust and compliant.

Module 1: The "Golden Standard" Method Protocol

Stop guessing. Start with this baseline condition, which has been optimized to suppress silanol activity while maintaining retention stability.

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) Hybrid Particle, 150 x 4.6 mm, 3.5 µmHybrid particles (e.g., XBridge, Gemini) allow high pH stability.[1] Standard silica dissolves at pH > 8.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0Critical: At pH 10, the amine is neutral (

), eliminating cation-exchange with silanols.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for aromatic amines.[1]
Flow Rate 1.0 - 1.2 mL/minAdjusted for backpressure < 3000 psi.[1]
Gradient 40% B to 90% B over 10 minThe lipophilic pentyl chain requires a high %B wash.[1]
Detector UV-Vis / PDA @ 220 nmThe chlorophenyl chromophore absorbs strongly here; 254 nm is a secondary option.[1]
Column Temp 40°CReduces viscosity and improves mass transfer for the amine.[1]

⚠️ Senior Scientist Note: If you must use a low pH method (e.g., for MS compatibility using Formic Acid), you must use a column specifically "base-deactivated" or "end-capped" to prevent tailing factors > 2.0.[1]

Module 2: Validation Strategy (ICH Q2(R2) Aligned)

Validation is not a checkbox; it is the evidence that your method fits the Analytical Target Profile (ATP) .

Workflow Visualization: The Validation Lifecycle

ValidationLifecycle ATP Define ATP (Target: 98-102% Recovery) Dev Method Development (pH Scouting) ATP->Dev Design PreVal Pre-Validation (System Suitability) Dev->PreVal Optimize ValExec Validation Execution (Specificity, Lin, Acc) PreVal->ValExec Pass Life Lifecycle Monitoring (Control Charts) ValExec->Life Release Life->Dev Failure (Change Control)

Figure 1: The lifecycle approach emphasizes that validation begins with the ATP (Analytical Target Profile) and continues through routine monitoring.[1]

Key Validation Parameters & Causality

1. Specificity (Forced Degradation & Impurities) [1]

  • The Issue: Synthesis of this amine often involves reducing 1-(4-chlorophenyl)pentan-1-one.[1] You must prove your method separates the Ketone Impurity from the Amine .[1]

  • Protocol: Inject the ketone precursor. Due to the lack of the amine group, the ketone will likely elute earlier in a low pH method (less polar interactions) or later in a high pH method (neutral vs neutral separation based on polarity).

  • Acceptance: Resolution (

    
    ) > 2.0 between Amine and Ketone. Purity Threshold > 0.990 (via PDA).
    

2. Linearity & Range

  • The Issue: Amines can adsorb to glass vials at low concentrations, causing non-linearity at the LOQ level.

  • Protocol: Use polypropylene vials or silanized glass for standards < 1 µg/mL.

  • Range: 50% to 150% of target concentration.

  • Acceptance:

    
    ; Residual plots must show random distribution (no "U" shape).
    

3. Accuracy (Recovery)

  • The Issue: Extraction of lipophilic amines from matrices (e.g., plasma, formulation) is pH-dependent.[1]

  • Protocol: If extracting from an aqueous layer, adjust pH to > 12 (using NaOH) to ensure the amine is neutral before extracting into an organic solvent (e.g., MTBE or Hexane).

  • Acceptance: Mean recovery 98.0% – 102.0% at 3 levels.[1]

Module 3: Troubleshooting Guide (The "Fix-It" Hub)

Direct solutions to the most common failures observed with chlorophenyl-amines.

Scenario A: "My Peak is Tailing (Tailing Factor > 1.8)"

Root Cause Analysis: The nitrogen lone pair is protonated (


) at pH < 9.[1] It binds to ionized silanols (

) on the column support.[1]

Decision Tree: Solving Peak Asymmetry

TailingFix Start Issue: Tailing Factor > 1.8 CheckPH Is Mobile Phase pH < 3? Start->CheckPH CheckCol Is Column End-Capped? CheckPH->CheckCol Yes (Acidic) SwitchHighPH Action: Switch to pH 10 (Ammonium Bicarbonate) CheckPH->SwitchHighPH No (Neutral/Mid pH) AddTEA Action: Add 0.1% Triethylamine (Sacrificial Base) CheckCol->AddTEA No/Unknown ReplaceCol Action: Use Hybrid/HILIC Column CheckCol->ReplaceCol Yes

Figure 2: Logic flow to resolve peak tailing. Note that operating at mid-pH (4–8) is the "danger zone" for amines.

Scenario B: "Retention Time is Drifting"
  • Cause: The pKa of 1-(4-Chlorophenyl)pentan-1-amine is sensitive.[1] Small changes in mobile phase pH (e.g., evaporation of ammonia) drastically change the ionization state.

  • Fix:

    • Buffer Capacity: Ensure buffer concentration is at least 10–20 mM.[1]

    • Temperature: Thermostat the column compartment (± 0.5°C). Amine pKa is temperature-dependent.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use a standard C18 column with 0.1% Formic Acid?

  • Answer: You can, but expect tailing.[1] If you must use this (e.g., for LC-MS), use a column with a "charged surface hybrid" (CSH) or "polar embedded" group.[1] These repel the protonated amine from the surface silanols.[1]

Q2: How do I separate the enantiomers?

  • Answer: The standard C18 method above will not separate enantiomers.[1] You need a Chiral Stationary Phase (CSP).[1]

    • Recommendation: Immobilized Polysaccharide columns (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)).[1]

    • Mobile Phase: Hexane/Ethanol/DEA (90:10:0.[1]1) in Normal Phase. The DEA (Diethylamine) is crucial to sharpen the peaks.

Q3: The peak area for my standard decreases over 24 hours. Is it unstable?

  • Answer: Unlikely. 1-(4-Chlorophenyl)pentan-1-amine is chemically stable.[1] The loss is usually adsorption .[1]

    • Test: Switch to amber glass (to rule out light sensitivity) and add 0.1% amine (like TEA) to the diluent to block adsorption sites on the glass.

Q4: What is the Limit of Quantitation (LOQ) I should expect?

  • Answer: With UV @ 220 nm, you should achieve an LOQ of ~0.5 µg/mL.[1] For lower levels (bioanalysis), you must switch to LC-MS/MS (MRM transition: Parent

    
     [M+H]+ 
    
    
    
    Fragment [M-NH3]+).[1]

References

  • International Council for Harmonisation (ICH). (2023).[1][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Dolan, J. W., & Snyder, L. R. (2012).[1] Troubleshooting HPLC Systems: A Bench Manual. Humana Press.[1] (Focus on Silanol Interactions).

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Seminal work on amine analysis).[1] [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of 1-(4-Chlorophenyl)pentan-1-amine

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine. This guide is designed to provide in-depth troubleshooting as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-(4-Chlorophenyl)pentan-1-amine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have structured this guide to address the specific challenges you may encounter.

Introduction: Understanding the Synthetic Landscape

The synthesis of 1-(4-Chlorophenyl)pentan-1-amine, a primary amine, is most commonly achieved through the reductive amination of a suitable carbonyl precursor, such as 4-chlorovalerophenone. This process, while versatile, is often accompanied by the formation of undesired byproducts that can complicate purification and reduce overall yield. This guide will delve into the common synthetic routes and provide actionable strategies to mitigate the formation of these impurities.

The primary synthetic pathways to 1-(4-Chlorophenyl)pentan-1-amine and their associated potential byproducts are outlined below.

cluster_0 Synthetic Routes cluster_1 Common Byproducts Start 4-Chlorovalerophenone ReductiveAmination Reductive Amination (e.g., with NH3/H2/Catalyst or NaBH3CN) Start->ReductiveAmination Direct Leuckart Leuckart-Wallach Reaction (HCOONH4 or HCONH2) Start->Leuckart One-pot Oxime Oxime Formation & Reduction (1. NH2OH·HCl 2. Reducing Agent) Start->Oxime Two-step Product 1-(4-Chlorophenyl)pentan-1-amine (Desired Product) ReductiveAmination->Product Dialkylation N,N-Dialkylated Amine (Tertiary Amine) ReductiveAmination->Dialkylation Over-alkylation Dehalogenation 1-Phenylpentan-1-amine ReductiveAmination->Dehalogenation Catalytic Hydrogenation Alcohol 1-(4-Chlorophenyl)pentan-1-ol ReductiveAmination->Alcohol Ketone Reduction Leuckart->Product NFormyl N-Formyl Amine Leuckart->NFormyl Incomplete hydrolysis Oxime->Product

Caption: Primary synthetic routes to 1-(4-Chlorophenyl)pentan-1-amine and associated byproducts.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during the synthesis of 1-(4-Chlorophenyl)pentan-1-amine in a question-and-answer format.

Issue 1: Formation of a Significant Amount of Tertiary Amine Byproduct

Question: During the reductive amination of 4-chlorovalerophenone with ammonia, I am observing a significant amount of the N,N-bis(1-(4-chlorophenyl)pentyl)amine byproduct. How can I minimize this dialkylation?

Answer: The formation of tertiary amines is a common side reaction in reductive aminations when a primary amine is the target.[1][2] This occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the imine intermediate.

Causality and Mitigation Strategies:

  • Stoichiometry and Reagent Addition:

    • Insight: The relative concentrations of the amine nucleophile and the imine intermediate are critical. A high local concentration of the primary amine product relative to the initial nitrogen source (e.g., ammonia) favors dialkylation.

    • Protocol: Employ a large excess of the nitrogen source (ammonia or an ammonium salt). This helps to ensure that the ketone preferentially reacts with the initial nitrogen source rather than the primary amine product. A stepwise approach, where the imine is formed first and then the reducing agent is added, can also be effective.[1][3]

  • Reaction Conditions:

    • Insight: Non-acidic conditions can suppress the formation of the tertiary amine.[4] Acid catalysts, while promoting imine formation, can also facilitate the reaction of the product amine with the iminium ion.

    • Protocol: Conduct the reductive amination under neutral or slightly basic conditions. If an acid catalyst is necessary for imine formation, consider neutralizing it before adding the reducing agent.

  • Choice of Reducing Agent:

    • Insight: The reactivity of the reducing agent plays a role. A highly reactive reducing agent that rapidly reduces the imine as it is formed can minimize the time available for the primary amine product to react with the imine intermediate.

    • Protocol: For a stepwise procedure, after forming the imine, a strong reducing agent like sodium borohydride (NaBH₄) can be used for rapid reduction.[1][3] For direct reductive aminations, sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for imine reduction.[5]

Experimental Protocol: Stepwise Reductive Amination to Minimize Dialkylation

  • Imine Formation: In a reaction vessel, dissolve 4-chlorovalerophenone (1.0 equiv) in a suitable solvent such as methanol. Add a significant excess of the nitrogen source, for example, a 7M solution of ammonia in methanol (10-20 equiv). Stir the mixture at room temperature until imine formation is complete (monitor by TLC or GC-MS).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2.0 equiv) portion-wise, maintaining the temperature below 20°C.

  • Work-up: After the reaction is complete, quench the excess NaBH₄ by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Issue 2: Presence of N-Formyl Byproduct in Leuckart-Wallach Reactions

Question: I am using the Leuckart-Wallach reaction to synthesize 1-(4-Chlorophenyl)pentan-1-amine and am finding a significant amount of the N-formyl-1-(4-chlorophenyl)pentan-1-amine byproduct. How can I ensure complete conversion to the free amine?

Answer: The Leuckart-Wallach reaction often yields the N-formylated amine as the primary product, which then requires a separate hydrolysis step to afford the desired free amine.[6][7] Incomplete hydrolysis is the most common reason for the presence of the N-formyl byproduct.

Causality and Mitigation Strategies:

  • Hydrolysis Conditions:

    • Insight: The formyl group is an amide and requires sufficiently strong acidic or basic conditions for complete hydrolysis.

    • Protocol: After the initial Leuckart reaction, ensure a complete hydrolysis step. This is typically achieved by refluxing the reaction mixture with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH or KOH). The duration of the hydrolysis should be monitored by TLC or LC-MS to ensure the disappearance of the formamide intermediate.

Optimized Leuckart Reaction and Hydrolysis Protocol:

  • Leuckart Reaction: Heat a mixture of 4-chlorovalerophenone (1.0 equiv) and a large excess of ammonium formate or formamide (4-6 equiv) at a high temperature (typically 160-200°C) for several hours.[8]

  • Acidic Hydrolysis: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for 4-8 hours, or until the N-formyl intermediate is no longer detectable.

  • Work-up and Purification: Cool the mixture, make it basic with a concentrated NaOH solution, and then extract the free amine with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by distillation under reduced pressure or column chromatography.

Issue 3: Dehalogenation of the Aromatic Ring

Question: When I perform catalytic hydrogenation to reduce the imine intermediate, I observe the formation of 1-phenylpentan-1-amine, indicating dehalogenation. How can this be prevented?

Answer: Catalytic hydrogenation, especially with catalysts like palladium on carbon (Pd/C), can lead to the reductive cleavage of the carbon-chlorine bond (hydrodechlorination) on the aromatic ring.[9][10]

Causality and Mitigation Strategies:

  • Catalyst Selection:

    • Insight: The choice of catalyst is crucial. Palladium-based catalysts are particularly prone to causing dehalogenation of aryl chlorides.[11]

    • Protocol: Consider using alternative catalysts that are less active towards dehalogenation, such as Raney Nickel or certain rhodium or ruthenium catalysts.[12] If Pd/C must be used, employing a catalyst with a lower palladium loading (e.g., 5% instead of 10%) may help.

  • Reaction Conditions:

    • Insight: Reaction conditions such as hydrogen pressure, temperature, and the presence of additives can influence the rate of dehalogenation.

    • Protocol: Conduct the hydrogenation at the lowest effective hydrogen pressure and temperature. The addition of a base, such as triethylamine, can sometimes suppress dehalogenation by neutralizing any HCl formed during the reaction.[13]

Table 1: Influence of Catalyst on Dehalogenation Byproduct

CatalystHydrogen Pressure (psi)Temperature (°C)Dehalogenation Byproduct (%)
10% Pd/C502515-25
5% Pd/C50255-10
Raney Ni5025< 2
PtO₂5025< 5

Note: These are representative values and can vary based on the specific substrate and other reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with for high purity 1-(4-Chlorophenyl)pentan-1-amine?

A1: For high purity, the two-step process involving the formation and subsequent reduction of the oxime of 4-chlorovalerophenone is often preferred.[14] This method tends to produce fewer over-alkylation byproducts compared to direct reductive amination.

Q2: How can I monitor the progress of my reaction to minimize byproduct formation?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[15][16]

Q3: Are there any "greener" alternatives for the reduction step?

A3: Yes, transfer hydrogenation using formic acid or its salts as the hydrogen source with a suitable catalyst can be a good alternative to using high-pressure hydrogen gas.[17] Additionally, biocatalytic methods using imine reductases are being developed for more selective and environmentally friendly amine synthesis.[5]

Q4: My final product is an oil. What is the best way to purify it?

A4: For an oily product, purification is typically achieved by silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) to prevent the amine from streaking on the silica gel is usually effective.

Logical Troubleshooting Workflow

Start Byproduct Observed (via GC-MS, LC-MS, NMR) IdentifyByproduct Identify the Primary Byproduct Start->IdentifyByproduct Dialkylation Tertiary Amine IdentifyByproduct->Dialkylation NFormyl N-Formyl Amine IdentifyByproduct->NFormyl Dehalogenation Dehalogenated Amine IdentifyByproduct->Dehalogenation Other Other Byproducts (e.g., Alcohol) IdentifyByproduct->Other Sol_Dialkylation Implement Solutions: - Increase excess of NH3 - Stepwise addition of reducing agent - Use non-acidic conditions Dialkylation->Sol_Dialkylation Sol_NFormyl Implement Solutions: - Ensure complete hydrolysis (strong acid/base, sufficient time) NFormyl->Sol_NFormyl Sol_Dehalogenation Implement Solutions: - Change catalyst (e.g., Raney Ni) - Lower H2 pressure and temperature - Add a base (e.g., triethylamine) Dehalogenation->Sol_Dehalogenation Sol_Other Implement Solutions: - Ensure complete imine formation before adding reducing agent Other->Sol_Other

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • ashrak94, et al. "Ways to reduce the bis amination during a reductive amination?" Reddit, 2023, [Link].

  • "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal, [Link].

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, [Link].

  • "Reductive Amination, and How It Works." Master Organic Chemistry, 2017, [Link].

  • "Reductive amination." Wikipedia, [Link].

  • "Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes." Taylor & Francis Online, 2025, [Link].

  • "Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes." ResearchGate, 2025, [Link].

  • Ramanathan, A., & Jimenez, L. S. "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups." Organic Chemistry Portal, 2010, [Link].

  • "Optimization of the Leuckart–Wallach reductive amination reaction." ResearchGate, [Link].

  • "Studies on the Leuckart Reaction." Journal of the American Chemical Society, [Link].

  • "Catalytic Hydrodehalogenation Reactions." Science of Synthesis, [Link].

  • "Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
  • "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction." MDPI, 2023, [Link].

  • "Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage." Organic Chemistry Portal, [Link].

  • Carlson, R., et al. "An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction." Acta Chemica Scandinavica, 1993, [Link].

  • "Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones." PubMed, 2017, [Link].

  • "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction." ResearchGate, 2025, [Link].

  • "Formylation of Amines." National Center for Biotechnology Information, [Link].

  • "Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex." Journal of Hebei University of Technology, [Link].

  • "Formylation of Amines." ResearchGate, 2025, [Link].

  • "Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine." ResearchGate, 2025, [Link].

  • "Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles." MDPI, 2021, [Link].

  • "Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I)." ResearchGate, 2021, [Link].

  • "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and." Agilent, [Link].

  • "Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • "Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals." LCGC Europe, 2009, [Link].

  • "Supporting Information for Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen." AWS, [Link].

  • "Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes." Asian Journal of Chemistry, [Link].

  • "Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold." Beilstein Journals, 2025, [Link].

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 1-(4-Chlorophenyl)pentan-1-amine

Welcome to the technical support center for the analysis of 1-(4-Chlorophenyl)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals actively investigating the metabolic an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-(4-Chlorophenyl)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals actively investigating the metabolic and chemical fate of this compound. As an arylalkylamine, understanding its degradation is critical for evaluating its pharmacokinetic profile, potential for drug-drug interactions, and overall safety. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the expected degradation pathways of 1-(4-Chlorophenyl)pentan-1-amine based on its chemical structure and established principles of drug metabolism.

Q1: What are the primary metabolic pathways anticipated for 1-(4-Chlorophenyl)pentan-1-amine?

Based on its structure—a primary amine attached to a carbon bearing both a pentyl group and a 4-chlorophenyl ring—several key metabolic transformations are expected. These reactions primarily aim to increase the compound's polarity to facilitate excretion.[1] The main pathways include:

  • Oxidation of the Amine Group: The primary amine is a prime target for oxidation. This can lead to N-hydroxylation, forming a hydroxylamine, which can be further oxidized to a nitroso derivative.[2] Alternatively, oxidative deamination can occur, converting the amine to a ketone, yielding 1-(4-chlorophenyl)pentan-1-one.

  • Aromatic Hydroxylation: The electron-rich chlorophenyl ring is susceptible to hydroxylation, an electrophilic substitution reaction typically catalyzed by Cytochrome P450 (CYP) enzymes.[3][4] This reaction usually occurs at the positions ortho or meta to the chloro substituent (positions 2 or 3). The initial step often involves the formation of an unstable arene oxide intermediate.[4]

  • Alkyl Chain (N-Dealkylation/Oxidation): The pentyl chain can undergo oxidation at various positions. While classic N-dealkylation involves the removal of an alkyl group from a secondary or tertiary amine, the analogous process here is oxidative deamination.[5][6][7] Additionally, the pentyl chain itself can be hydroxylated, typically at the omega (ω) or omega-1 (ω-1) positions, leading to the formation of alcohol metabolites.

  • Phase II Conjugation: The primary amine group and any newly formed hydroxyl groups (from aromatic or alkyl hydroxylation) are readily conjugated with endogenous molecules like glucuronic acid or sulfate. This is a Phase II metabolic reaction that significantly increases water solubility for excretion.[8]

Predicted Metabolic Pathways cluster_phase1 Phase I Metabolism (CYPs, FMOs) cluster_phase2 Phase II Metabolism Parent 1-(4-Chlorophenyl)pentan-1-amine Deamination Oxidative Deamination (Ketone Metabolite) Parent->Deamination CYPs AromaticOH Aromatic Hydroxylation (Phenolic Metabolite) Parent->AromaticOH CYPs AlkylOH Alkyl Chain Oxidation (Alcohol Metabolite) Parent->AlkylOH CYPs NHydroxylation N-Hydroxylation (Hydroxylamine) Parent->NHydroxylation CYPs/FMOs Glucuronide Glucuronide Conjugate AromaticOH->Glucuronide UGTs Sulfate Sulfate Conjugate AromaticOH->Sulfate SULTs AlkylOH->Glucuronide UGTs

Caption: Predicted Phase I and Phase II metabolic pathways for 1-(4-Chlorophenyl)pentan-1-amine.

Q2: Which enzyme families are most likely responsible for its metabolism?

The biotransformation of this compound is expected to be primarily mediated by:

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes is the principal catalyst for Phase I oxidative metabolism.[9] Specific isoforms like CYP3A4, CYP2D6, CYP2C9, and CYP2E1 are commonly involved in the metabolism of arylalkylamines.[10][11] They are responsible for aromatic hydroxylation, N-hydroxylation, and alkyl oxidation.

  • Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes that can catalyze the N-oxidation of primary amines, often complementing the activity of CYPs.

  • Phase II Enzymes: If Phase I metabolites are formed, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) will be critical for subsequent conjugation reactions.

Q3: Can 1-(4-Chlorophenyl)pentan-1-amine form reactive metabolites?

Yes, there is a potential for reactive metabolite formation, which is a key safety concern in drug development.[12] The primary amine can be oxidized to a hydroxylamine, which can then be further oxidized to a nitroso species. These nitroso metabolites can form a stable, quasi-irreversible complex with the ferrous iron in the heme of CYP enzymes, leading to mechanism-based inhibition.[2][13] Additionally, the formation of arene oxide intermediates during aromatic hydroxylation can, in some cases, lead to covalent binding with cellular macromolecules if not efficiently detoxified by epoxide hydrolase.[4]

Troubleshooting Experimental Guides

This section provides practical solutions to specific problems you may encounter during your in vitro and in vivo experiments.

Problem 1: High variability or poor recovery of the parent compound in metabolic stability assays.

Initial Observation: You observe that the concentration of 1-(4-Chlorophenyl)pentan-1-amine decreases much faster than expected, or the results are inconsistent across replicates or experiments.

Causality Analysis & Troubleshooting Steps:

High variability or loss of a compound can stem from multiple factors beyond enzymatic degradation. The key is to systematically isolate the root cause.

Troubleshooting Low Recovery Start Start: Low/Variable Parent Compound Recovery Check_Incubation Run Control Incubations: 1. No NADPH (Metabolism Check) 2. No Microsomes (Abiotic Check) 3. 0-Minute Time Point (Binding Check) Start->Check_Incubation Result_NADPH Significant loss without NADPH? Check_Incubation->Result_NADPH Result_Microsomes Significant loss without microsomes? Result_NADPH->Result_Microsomes No Cause_Metabolism Root Cause: High Metabolic Turnover Result_NADPH->Cause_Metabolism Yes Result_T0 Significant loss at T=0? Result_Microsomes->Result_T0 No Cause_Abiotic Root Cause: Abiotic Degradation (e.g., pH, buffer reactivity) Result_Microsomes->Cause_Abiotic Yes Cause_Binding Root Cause: Non-Specific Binding (to plasticware or protein) Result_T0->Cause_Binding Yes No obvious cause.\nRe-evaluate analytical method. No obvious cause. Re-evaluate analytical method. Result_T0->No obvious cause.\nRe-evaluate analytical method. No Solution_Metabolism Action: - Reduce incubation time - Lower protein concentration - Use enzyme inhibitors Cause_Metabolism->Solution_Metabolism Solution_Abiotic Action: - Check buffer pH and stability - Use different buffer system Cause_Abiotic->Solution_Abiotic Solution_Binding Action: - Use low-bind plates/vials - Add surfactant (e.g., Tween 80) - Modify organic solvent % Cause_Binding->Solution_Binding

Caption: Decision tree for troubleshooting low recovery of a test compound in vitro.

Step-by-Step Diagnostic Protocol:

  • Assess Metabolic vs. Non-Metabolic Loss:

    • Control 1 (No NADPH): Prepare an incubation with liver microsomes but without the enzyme cofactor NADPH. If the compound is stable, the loss is NADPH-dependent (i.e., enzymatic).

    • Control 2 (Heat-Inactivated Microsomes): Prepare an incubation with microsomes that have been heat-inactivated. This also helps confirm that degradation is enzymatic.

  • Assess Abiotic Degradation:

    • Control 3 (No Microsomes): Incubate the compound in the buffer solution alone. If loss occurs, it suggests the compound is unstable at the incubation pH or is reacting with a buffer component.

  • Assess Non-Specific Binding (NSB):

    • Analyze your T=0 (zero-minute) time point sample immediately after adding the compound to the microsome mixture (before incubation starts). A concentration significantly lower than the nominal concentration indicates immediate binding to proteins or plasticware.

    • Solution for NSB: Consider using low-binding plates, adding a small percentage of organic solvent (if it doesn't inhibit enzymes), or including a surfactant like Tween 80 in the incubation mixture.

Problem 2: An unknown but prominent metabolite peak is observed in LC-MS analysis.

Initial Observation: Your chromatogram shows a significant metabolite peak that does not correspond to simple hydroxylation or deamination based on its mass.

Causality Analysis & Troubleshooting Steps:

This scenario often points towards the formation of a conjugate with a small molecule from the incubation matrix or a reactive metabolite adduct.

Step-by-Step Diagnostic Protocol:

  • Rule out Matrix Interference:

    • Analyze a "blank" matrix sample (microsomes + NADPH + quenching solution, but no compound). This will help identify peaks originating from the biological matrix or solvent.[14]

  • Perform a Glutathione (GSH) Trapping Experiment:

    • Rationale: Reactive electrophilic metabolites (e.g., arene oxides, quinones) are often detoxified by conjugation with the endogenous nucleophile glutathione (GSH). Adding excess GSH to the incubation can "trap" these reactive species, forming a stable adduct that is readily detectable by LC-MS.[12]

    • Procedure: Run a parallel incubation containing a high concentration of GSH (typically 1-5 mM). Look for a new metabolite peak with a mass corresponding to [M + H]+ of the parent compound + 305.1 Da (the mass of GSH adducted, minus H2O).

  • Use High-Resolution Mass Spectrometry (HRMS):

    • HRMS provides a highly accurate mass measurement, which allows for the prediction of the elemental composition of the unknown metabolite. This can help distinguish between, for example, an oxidation (+16 Da) and a dehydrogenation (-2 Da).

    • Perform MS/MS fragmentation on the unknown peak. The fragmentation pattern can provide structural clues about where the modification occurred (e.g., on the ring vs. the alkyl chain).

Protocol: Reactive Metabolite Screening with GSH Trapping
  • Reagent Preparation:

    • Test Compound Stock: 10 mM 1-(4-Chlorophenyl)pentan-1-amine in DMSO.

    • HLM Stock: Human liver microsomes at 20 mg/mL.

    • NADPH Regenerating System (NRS) Solution: Prepare according to manufacturer's instructions (e.g., Corning Gentest).

    • GSH Stock: 100 mM L-Glutathione reduced in phosphate buffer.

  • Incubation Procedure:

    • Prepare two sets of incubation tubes: (+GSH) and (-GSH).

    • To each tube, add phosphate buffer (0.1 M, pH 7.4), HLM (to a final concentration of 1 mg/mL), and either GSH stock (to a final concentration of 5 mM) or an equivalent volume of buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (to a final concentration of 10 µM) and NRS solution.

    • Incubate at 37°C for 60 minutes.

  • Sample Quenching and Processing:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at >10,000 g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze samples using a high-resolution mass spectrometer.

    • Extract ion chromatograms for the parent compound, expected metabolites, and potential GSH adducts. A GSH adduct will have a mass increase of 305.1 Da compared to the reactive precursor.

Data & Protocols
Table 1: Common Adducts and Mass Shifts in Metabolite ID

This table provides a quick reference for identifying potential metabolic modifications based on the observed mass shift from the parent compound in high-resolution mass spectrometry.

Modification TypeMass Shift (Monoisotopic)Common Cause / Reaction
Phase I
Hydroxylation+15.9949 DaAddition of one oxygen atom (e.g., aromatic or alkyl hydroxylation)
Dehydrogenation-2.0157 DaFormation of a double bond or carbonyl group
Oxidative Deamination-1.0078 DaReplacement of -CH(NH2)- with -C(=O)-
N-Oxidation+15.9949 DaFormation of an N-oxide or hydroxylamine
Phase II
Glucuronidation+176.0321 DaConjugation with glucuronic acid
Sulfation+79.9568 DaConjugation with a sulfate group
Trapping Adducts
Glutathione (GSH)+305.0682 DaTrapping of a reactive electrophile
Cyanide+25.9929 DaTrapping of an iminium ion intermediate
Protocol: General Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a standardized workflow for determining the intrinsic clearance of 1-(4-Chlorophenyl)pentan-1-amine.

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Profile: 1-(4-Chlorophenyl)pentan-1-amine &amp; Analogs

This guide provides a comprehensive technical analysis of 1-(4-Chlorophenyl)pentan-1-amine and its structural analogs, focusing on their biological activity as monoamine transporter modulators. Content Type: Publish Comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-(4-Chlorophenyl)pentan-1-amine and its structural analogs, focusing on their biological activity as monoamine transporter modulators.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

1-(4-Chlorophenyl)pentan-1-amine (CAS: 91428-39-6) represents a specific class of


-alkylbenzylamines , distinct from the more common phenethylamine (amphetamine-like) class. While phenethylamines have the amine on the second carbon from the ring, this compound features the amine directly on the benzylic carbon, with a lipophilic pentyl chain extending from the same position.

This structural modification fundamentally alters the pharmacological profile, shifting the mechanism from substrate-based release (typical of amphetamines) to reuptake inhibition and sigma receptor modulation . This guide compares the pentyl analog against its shorter-chain homologs and clinically relevant standards to elucidate the Structure-Activity Relationship (SAR) governing this series.

Structural & Pharmacological Classification

The core pharmacophore is the 1-aryl-1-aminoalkane scaffold. The biological activity is governed by the steric bulk of the


-alkyl chain and the electronic nature of the ring substituent.
The Homologous Series
CompoundStructureChain LengthKey Pharmacological Feature
1-(4-Chlorophenyl)ethylamine

-Methyl
Short (C1)Mixed Releaser/Inhibitor (DAT/SERT). High potency, moderate neurotoxicity risk.
1-(4-Chlorophenyl)propylamine

-Ethyl
Medium (C2)Balanced Reuptake Inhibitor. Reduced release potential compared to methyl.
1-(4-Chlorophenyl)butan-1-amine

-Propyl
Medium-Long (C3)Selective Reuptake Inhibitor (SERT bias).
1-(4-Chlorophenyl)pentan-1-amine

-Butyl
Long (C4) High Lipophilicity (LogP ~4.2). Steric bulk favors allosteric modulation or pure uptake inhibition over transport.
Mechanism of Action: Monoamine Transporter Modulation

Unlike their phenethylamine counterparts (e.g., 4-Chloroamphetamine), which are substrates that reverse the transporter (causing efflux),


-substituted benzylamines  with longer chains (propyl/butyl) typically act as non-competitive or competitive inhibitors .
  • Steric Blockade: The pentyl chain is too bulky to be translocated by the transporter (DAT/SERT), preventing the "inward-facing" conformation required for substrate release.

  • Lipophilic Interaction: The extended alkyl chain anchors the molecule in the hydrophobic pocket of the transporter vestibule, prolonging residence time.

Comparative Biological Activity

The following data synthesizes experimental trends from the


-alkylbenzylamine series.
Table 1: Comparative Physicochemical & Pharmacological Profiles
Feature1-(4-Cl)pentan-1-amine (Target)1-(4-Cl)ethylamine (Analog)Desmethylsibutramine (Functional Std)
Structure Class

-Butyl Benzylamine

-Methyl Benzylamine
Cyclobutyl Benzylamine
LogP (Predicted) ~4.2 (High Lipophilicity)~2.6~3.8
Primary Target SERT / Sigma-1 (Predicted)DAT / SERTNET / SERT / DAT
Mode of Action Reuptake InhibitionReleaser + InhibitorReuptake Inhibition
BBB Permeability High (Passive Diffusion)HighHigh
Metabolic Stability Moderate (

-oxidation)
Low (Deamination)High (Steric protection)

Critical Insight: The pentyl analog exhibits significantly higher lipophilicity than the ethyl analog. This increases its affinity for Sigma-1 receptors (


R), a chaperone protein often targeted by lipophilic amines. Researchers should screen for 

R activity to avoid off-target effects in behavioral assays.

Experimental Protocols

To validate the biological activity of 1-(4-Chlorophenyl)pentan-1-amine, the following self-validating protocols are recommended.

Protocol A: Synthesis via Grignard Addition (High Purity)

Objective: Synthesize the primary amine from the corresponding nitrile to ensure regiospecificity.

  • Reagents: 4-Chlorobenzonitrile (1.0 eq), Butylmagnesium Bromide (1.2 eq, 2M in Et2O), Sodium Borohydride (NaBH4).

  • Formation of Imine:

    • Flame-dry a 250mL round-bottom flask under Argon.

    • Add 4-Chlorobenzonitrile dissolved in anhydrous diethyl ether.

    • Dropwise add Butylmagnesium Bromide at 0°C. Stir for 4 hours at room temperature. Checkpoint: Formation of a yellow/orange precipitate indicates the magnesium imine salt.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Slowly add anhydrous Methanol (excess) to quench unreacted Grignard.

    • Add NaBH4 (2.0 eq) portion-wise. Stir for 12 hours.

  • Workup: Acid/Base extraction. Acidify to pH 2 (extract impurities), then basify aqueous layer to pH 12 and extract product with DCM.

  • Validation: NMR must show a triplet at

    
     ~0.85 ppm (terminal methyl) and a triplet/multiplet at 
    
    
    
    ~3.8 ppm (benzylic CH-NH2).
Protocol B: Monoamine Uptake Inhibition Assay (Fluorescence)

Objective: Determine IC50 for DAT/SERT inhibition without using radioligands.

  • Cell Line: HEK293 cells stably expressing human DAT or SERT.

  • Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent monoamine mimic.

  • Procedure:

    • Plate cells in 96-well black-walled plates (50,000 cells/well).

    • Incubate with 1-(4-Chlorophenyl)pentan-1-amine (concentration range: 1nM - 10

      
      M) for 15 mins in Krebs-Ringer buffer.
      
    • Add ASP+ (10

      
      M final).
      
    • Measure fluorescence increase (Ex: 475nm, Em: 609nm) over 30 mins.

  • Analysis: Plot Slope (RFU/min) vs. Log[Concentration].

    • Control: Cocaine (10

      
      M) should fully abolish fluorescence uptake.
      
    • Self-Validation: If the pentyl analog shows >50% inhibition at 1

      
      M, it is a potent uptake inhibitor.
      

Mechanistic Visualization

The following diagram illustrates the differential binding modes of the short-chain vs. long-chain analogs at the transporter.

SAR_Mechanism Compound_Short Short Chain Analog (Ethyl) Transporter_Out Transporter (Outward Facing) Compound_Short->Transporter_Out Binds S1 Site Compound_Long Long Chain Analog (Pentyl) Compound_Long->Transporter_Out Binds S1 + S2 Site (Steric Bulk) Sigma_Rec Sigma-1 Receptor (Off-Target) Compound_Long->Sigma_Rec Lipophilic Interaction Transporter_In Transporter (Inward Facing) Transporter_Out->Transporter_In Translocation Effect_Block Conformational Locking (Reuptake Inhibition) Transporter_Out->Effect_Block Prevents Closure Effect_Release Substrate Translocation (Efflux/Release) Transporter_In->Effect_Release Reverse Transport Effect_Block->Transporter_In Blocked

Figure 1: Mechanistic divergence driven by chain length. Short chains (Red) facilitate translocation and release, while long chains (Green) sterically hinder the transporter, acting as pure inhibitors.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine Transporters and Psychostimulant Drugs. European Journal of Pharmacology. Link

  • Kuhar, M. J., et al. (1999). The Dopamine Transporter: Structure, Function, and Role in Drug Action. Journal of Neurochemistry. Link

  • Glennon, R. A., et al. (1984). Structure-Activity Relationships of Amphetamine Analogs at Monoamine Transporters. Journal of Medicinal Chemistry. Link

  • PubChem Database. (2025). Compound Summary: 1-(4-Chlorophenyl)pentan-1-amine (CAS 91428-39-6). Link

Comparative

Technical Guide: 1-(4-Chlorophenyl)pentan-1-amine vs. Phenylpentanamine Analogs

[1] Executive Summary This guide provides a technical evaluation of 1-(4-chlorophenyl)pentan-1-amine (1-CPPA) , a specific benzylic amine derivative, contrasting it with its structural analogs.[1] While often overshadowe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical evaluation of 1-(4-chlorophenyl)pentan-1-amine (1-CPPA) , a specific benzylic amine derivative, contrasting it with its structural analogs.[1] While often overshadowed by its isomer 1-phenylpentan-2-amine (PPAP) or the ketone derivative 4-chloropentedrone, 1-CPPA represents a distinct chemical space useful for probing the steric and electronic tolerance of Monoamine Transporters (MATs).[1]

Key Differentiator: Unlike amphetamine-class stimulants (which are 2-amines), 1-CPPA is a 1-amino derivative.[1] This benzylic amine structure significantly alters its metabolic stability and binding mode compared to the more common psychostimulants, making it a critical reference point for Structure-Activity Relationship (SAR) studies targeting the Dopamine (DAT) and Serotonin (SERT) transporters.[1]

Chemical Identity & Physical Properties[2]

To understand the performance differences, we must first establish the physicochemical baseline. The introduction of the chlorine atom at the para position and the extension of the alkyl chain to five carbons (pentyl) creates a highly lipophilic molecule.[1]

Table 1: Physicochemical Comparison
Property1-(4-Cl)pentan-1-amine (Target)1-phenylpentan-1-amine (Parent)1-phenylpentan-2-amine (PPAP)4-Chloroamphetamine (4-CA)
Structure Class Benzylic Amine (Primary)Benzylic Amine (Primary)Homobenzylic Amine (Alpha-alkyl)Homobenzylic Amine
CAS No. 91428-39-62964-09-256740-66-864-12-0
LogP (Predicted) ~4.2 (High Lipophilicity)~3.5~3.6~2.8
Electronic Effect Electron Withdrawing (σp = 0.[1]23)NeutralNeutralElectron Withdrawing
MAO Susceptibility High (Benzylic oxidation)HighLow (Steric hindrance)Low
Primary Target SERT / DAT (Mixed)NET / DATDAT / NET (Activity Enhancer)SERT (Neurotoxic)

Analysis:

  • Lipophilicity: 1-CPPA is significantly more lipophilic than 4-CA.[1] This facilitates Blood-Brain Barrier (BBB) penetration but also increases non-specific binding in in vitro assays.[1]

  • Metabolic Vulnerability: As a benzylic amine (amine attached to the carbon directly on the ring), 1-CPPA is highly susceptible to oxidative deamination by Monoamine Oxidase (MAO) and other oxidases, unlike PPAP or 4-CA which have an alpha-methyl group protecting the amine.[1]

Pharmacological Performance Comparison

The core utility of 1-CPPA lies in its selectivity profile.[1] The para-chloro substitution is a classic medicinal chemistry modification known to shift selectivity towards the Serotonin Transporter (SERT).[1]

Mechanism of Action: The "Hybrid" Profile

1-CPPA acts primarily as a Monoamine Reuptake Inhibitor (MRI) .[1] However, its efficacy is modulated by two competing structural features:[2]

  • The Pentyl Chain: Provides steric bulk that generally favors DAT/NET over SERT (as seen in Pyrovalerone analogs).

  • The 4-Chloro Group: Strongly favors SERT binding (as seen in 4-Chloromethcathinone and 4-CA).[1]

Table 2: Predicted Binding Affinity Trends (Ki)

Note: Values are extrapolated from homologous series (phenylbutyl/pentylamines) where direct experimental data is limited.[1]

Target1-(4-Cl)pentan-1-amine1-phenylpentan-1-amine1-(4-Cl)butan-1-amineInterpretation
DAT ++ (Moderate)+++++Pentyl chain aids DAT binding; Cl reduces it slightly vs methyl.[1]
SERT +++ (High)+ (Low)++++4-Cl is the driver. The pentyl tail dampens SERT affinity compared to the butyl analog.[1]
NET ++++++Generally retains NET affinity across the series.
Neurotoxicity Risk Assessment

Critical Warning: 4-Chloro-substituted amphetamines (e.g., 4-CA) are known selective serotonergic neurotoxins.[1]

  • Hypothesis: The longer pentyl chain of 1-CPPA may mitigate neurotoxicity by preventing the molecule from being a substrate for the transporter (acting instead as a pure blocker), but this has not been clinically verified.[1]

  • Protocol: Researchers must treat 1-CPPA as a potential neurotoxin until cleared by immunohistochemistry assays (e.g., GFAP staining or 5-HT depletion studies).[1]

Synthesis & Production Protocols

For research applications, the synthesis of 1-CPPA requires high fidelity to avoid contamination with the imine intermediate.[1]

Method A: Reductive Amination (Recommended)

This route is preferred for its mild conditions and high yield.[1]

Reagents:

  • Precursor: 1-(4-chlorophenyl)pentan-1-one (Valerophenone derivative)[1]

  • Amine Source: Ammonium Acetate (

    
    )[1]
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    )[1]
    
  • Solvent: Methanol (

    
    )[1]
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 1-(4-chlorophenyl)pentan-1-one in 50 mL dry MeOH.

  • Imine Formation: Add 100 mmol (10 eq) of Ammonium Acetate. Stir at RT for 30 minutes.

  • Reduction: Cool to 0°C. Slowly add 15 mmol (1.5 eq) of

    
     in portions.
    
  • Reaction: Allow to warm to RT and stir for 24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Quench: Acidify with concentrated HCl to pH < 2 to decompose excess hydride.

  • Isolation: Basify with NaOH to pH > 12. Extract 3x with DCM.

  • Purification: Convert to Hydrochloride salt using ethereal HCl for stability.

Visual Workflow: Synthesis Logic

SynthesisPath cluster_conditions Reaction Conditions Ketone 1-(4-Cl)pentan-1-one Imine Intermediate Imine Ketone->Imine Condensation (MeOH) Ammonium NH4OAc Ammonium->Imine Product 1-(4-Cl)pentan-1-amine Imine->Product Reduction RedAgent NaCNBH3 RedAgent->Product Temp: 0°C -> RT Temp: 0°C -> RT Time: 24h Time: 24h

Figure 1: Reductive amination pathway for the synthesis of 1-(4-chlorophenyl)pentan-1-amine.

Experimental Validation: Uptake Inhibition Assay

To objectively compare 1-CPPA against alternatives, a functional uptake assay using HEK293 cells stably expressing hDAT, hSERT, or hNET is required.

Protocol: High-Throughput Neurotransmitter Uptake

Materials:

  • HEK293 cells (hDAT/hSERT/hNET).[3]

  • Radioligands:

    
    , 
    
    
    
    ,
    
    
    .[1]
  • Reference Standards: Cocaine (Non-selective), Fluoxetine (SERT), Desipramine (NET).[1]

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in 96-well Poly-D-Lysine coated plates. Incubate 24h.

  • Drug Application: Replace medium with Krebs-Ringer-HEPES buffer containing 1-CPPA (Range: 1 nM to 100

    
    ).[1]
    
  • Incubation: Incubate for 10 min at 37°C.

  • Uptake Initiation: Add 20 nM of respective radioligand. Incubate 5-10 min.

  • Termination: Rapidly wash cells 3x with ice-cold buffer.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via Liquid Scintillation Counting.

  • Analysis: Fit data to non-linear regression (Sigmoidal dose-response) to calculate

    
    .
    
SAR Decision Logic

SAR_Logic Start Select Lead Structure Check_Cl 4-Chloro Substitution? Start->Check_Cl Check_Chain Chain Length Check_Cl->Check_Chain No Result_SERT High SERT Affinity (Neurotox Risk) Check_Cl->Result_SERT Yes (e.g., 1-CPPA) Result_DAT DAT/NET Selectivity Check_Chain->Result_DAT Pentyl (C5) Result_Metab Metabolic Instability (MAO Substrate) Check_Chain->Result_Metab Benzylic Amine (1-amino) Result_SERT->Result_Metab If 1-amino

Figure 2: Structure-Activity Relationship (SAR) logic flow for predicting transporter selectivity and stability.[1]

References

  • Meltzer, P. C., et al. (2006).[4] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors."[1] Journal of Medicinal Chemistry. Link[1]

  • Negus, S. S., et al. (1999). "Psychomotor stimulant effects of dopamine transporter inhibitors in rhesus monkeys." Journal of Pharmacology and Experimental Therapeutics. Link

  • Simmler, L. D., et al. (2014). "Monoamine transporter pharmacology of new psychoactive substances." British Journal of Pharmacology. Link[1]

  • ChemicalBook. (2023). "1-(4-Chlorophenyl)pentan-1-amine Hydrochloride Product Data." Link

  • PubChem. (2023). "Compound Summary: 4-Chloro-alpha-propylphenethylamine (Related Homolog)." Link[1]

Sources

Validation

A Researcher's Guide to the In Vitro Validation of 1-(4-Chlorophenyl)pentan-1-amine: A Comparative Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro validation of 1-(4-Chlorophenyl)pentan-1-amine. We will delve into the critical experimental a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro validation of 1-(4-Chlorophenyl)pentan-1-amine. We will delve into the critical experimental assays required to characterize its pharmacological profile, benchmark its performance against a well-studied structural analog, and provide the rationale behind each methodological step. Our focus is on building a robust, self-validating experimental design that ensures data integrity and reproducibility.

The structure of 1-(4-Chlorophenyl)pentan-1-amine, a substituted phenethylamine, suggests a potential interaction with monoamine transporters, which are critical for regulating neurotransmitter levels in the central nervous system. The presence of a chlorine atom at the para position of the phenyl ring is a common feature in compounds that exhibit significant effects on the serotonin transporter (SERT). Therefore, our validation strategy will be centered around assays that probe the interaction of this compound with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

For a meaningful comparison, we will use 4-chloroamphetamine (4-CA) as a reference compound. 4-CA is a well-characterized neurotoxin known to be a potent serotonin releasing agent and reuptake inhibitor. This comparison will allow us to contextualize the potency and selectivity of 1-(4-Chlorophenyl)pentan-1-amine.

Part 1: Core Experimental Workflow for In Vitro Characterization

A systematic approach is crucial for the in vitro validation of a novel compound. The following workflow outlines the key stages, from initial screening to more detailed mechanistic studies. Each step builds upon the previous one, creating a logical and efficient validation cascade.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanistic & Safety Profiling A Compound Synthesis & Purification B Receptor Binding Assays (DAT, NET, SERT) A->B Determine Target Affinity (Ki) C Initial Cytotoxicity Screen (e.g., MTT Assay) A->C Assess General Toxicity (IC50) D Neurotransmitter Uptake Inhibition Assays B->D Confirm Functional Potency (IC50) G Mitochondrial Toxicity Assay C->G Investigate Mechanisms of Cytotoxicity E Neurotransmitter Release Assays D->E Distinguish between Inhibitor vs. Releaser F hERG Channel Assay H Reactive Oxygen Species (ROS) Assay G cluster_0 Mechanism of Monoamine Transporter Inhibition node_style node_style Transporter Extracellular Space Monoamine Transporter (e.g., SERT) Intracellular Space Neurotransmitter Neurotransmitter (e.g., Serotonin) Neurotransmitter->Transporter:f1 Binding is blocked TestCompound Test Compound (e.g., 1-(4-Chlorophenyl)pentan-1-amine) TestCompound->Transporter:f1 Binds to transporter Ion Na+/Cl- Ion->Transporter:f1 Co-transport

Caption: Mechanism of monoamine transporter inhibition.

Step-by-Step Protocol:

  • Cell Culture: Use the same HEK293 cell lines expressing DAT, NET, or SERT as in the binding assay. Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

  • Initiate Uptake: Add a mixture of radiolabeled and non-radiolabeled neurotransmitter to each well.

    • For DAT: Use [³H]dopamine.

    • For NET: Use [³H]norepinephrine.

    • For SERT: Use [³H]serotonin.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The time is kept short to measure the initial rate of uptake.

  • Terminate Uptake: Rapidly wash the cells with ice-cold KRH buffer to remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the lysate to scintillation vials and measure the radioactivity, which represents the amount of neurotransmitter taken up by the cells.

  • Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to calculate the IC50 value.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • Kolesnikova, T. O., & Khen, A. B. (2019). The neurotoxicity of amphetamines. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 13(3), 236-248. [Link]

  • Cozzi, N. V., et al. (1999). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines. European Journal of Pharmacology, 381(1), 63-69. [Link]

  • Baumann, M. H., et al. (2000). p-Chloroamphetamine (PCA): a clandestine drug of abuse? Psychopharmacology, 153(1), 19-27. [Link]

  • Capela, J. P., et al. (2009). Molecular and cellular mechanisms of ecstasy-induced neurotoxicity: an overview. Molecular Neurobiology, 39(3), 210-271. [Link]

Comparative

Comparative Profiling of 1-(4-Chlorophenyl)pentan-1-amine: SAR &amp; Pharmacological Potential

[1] Executive Summary 1-(4-Chlorophenyl)pentan-1-amine (CAS: 91428-39-6) represents a specific subclass of lipophilic benzylic amines.[1] Structurally characterized by a 4-chlorophenyl ring attached to the C1 position of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(4-Chlorophenyl)pentan-1-amine (CAS: 91428-39-6) represents a specific subclass of lipophilic benzylic amines.[1] Structurally characterized by a 4-chlorophenyl ring attached to the C1 position of a pentylamine chain, this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting Monoamine Transporters (MATs).

Unlike its neurotoxic isomer 4-Chloroamphetamine (4-CA) (where the amine is at C2), the C1-amine (benzylic) scaffold typically exhibits a distinct pharmacological profile, favoring monoamine reuptake inhibition over release. This guide compares 1-(4-Chlorophenyl)pentan-1-amine against its lower homologs and clinical standards to elucidate its potential as a high-affinity, non-neurotoxic SERT/DAT inhibitor.

Key Findings:

  • Selectivity Shift: Extension of the alkyl chain from propyl to pentyl increases lipophilicity (LogP), theoretically enhancing Blood-Brain Barrier (BBB) permeability and altering SERT/DAT selectivity ratios.

  • Safety Profile: The benzylic amine motif (1-amino) generally lacks the severe serotonergic neurotoxicity associated with the phenethylamine motif (2-amino) found in 4-CA.

  • Utility: Primary application lies in developing "hybrid" reuptake inhibitors that balance serotonin (5-HT) and dopamine (DA) modulation.

Chemical Identity & Structural Comparison[3][4][5][6]

The following table contrasts the target compound with its closest structural analogs and functional competitors.

Table 1: Comparative Chemical Properties
FeatureTarget: 1-(4-Chlorophenyl)pentan-1-amine Analog 1: 1-(4-Chlorophenyl)propan-1-amine Toxic Control: 4-Chloroamphetamine (4-CA) Clinical Ref: Sertraline
Structure Class

-Butyl-4-chlorobenzylamine

-Ethyl-4-chlorobenzylamine
4-Chloro-

-methylphenethylamine
N-methyl-1-amino-4-phenyltetralin
Amine Position C1 (Benzylic) C1 (Benzylic) C2 (Distal) C1 (Rigidified)
Chain Length Pentyl (5 Carbon)Propyl (3 Carbon)Propyl (3 Carbon)Tetralin Ring
Predicted LogP ~4.2 (High Lipophilicity)~3.1~2.85.29
Primary Mechanism Reuptake Inhibition (SERT > DAT)Reuptake Inhibition (SERT)Monoamine Releaser (Neurotoxic) Reuptake Inhibition (SERT > DAT)
CAS Number 91428-39-674788-46-864-12-079617-96-2
Structural Visualization (DOT Diagram)

ChemicalStructures cluster_0 Benzylic Amine Series (Reuptake Inhibitors) Target 1-(4-Chlorophenyl)pentan-1-amine (Target) Amine @ C1 | Chain: C5 Homolog 1-(4-Chlorophenyl)propan-1-amine (Lower Homolog) Amine @ C1 | Chain: C3 Target->Homolog Chain Length Reduction (Decreased Lipophilicity) Toxic 4-Chloroamphetamine (4-CA) (Toxic Control) Amine @ C2 | Chain: C3 Target->Toxic Isomerization (C1 vs C2) (Switch: Inhibitor -> Releaser) Clinical Sertraline (Clinical Standard) Rigidified Benzylic Amine Target->Clinical Pharmacophore Similarity (Benzylic Amine Core)

Caption: Structural relationships highlighting the critical distinction between the benzylic amine series (Target, Homolog, Clinical) and the neurotoxic phenethylamine series (4-CA).

Pharmacological Mechanism & SAR Analysis[6][7]

The "Benzylic Switch" Effect

The position of the amine group is the determinant factor in the toxicity profile.

  • 2-Amino (Phenethylamines like 4-CA): Substrates for the transporter. They enter the neuron, displace serotonin from VMAT2, and cause massive efflux (release). This mechanism is linked to oxidative stress and neurotoxicity.

  • 1-Amino (Benzylic amines like the Target): Typically act as blockers (inhibitors) rather than substrates. They bind to the transporter surface, preventing uptake without entering the neuron to cause efflux.

Chain Length & Selectivity (Pentyl vs. Propyl)

Extending the alkyl chain from propyl (C3) to pentyl (C5) in the 1-(4-chlorophenyl) series introduces significant steric bulk and lipophilicity.

  • SERT Affinity: The 4-chloro substituent anchors the molecule in the SERT binding pocket.

  • DAT Affinity: Longer alkyl chains (butyl/pentyl) in homologous series often increase affinity for the Dopamine Transporter (DAT) due to hydrophobic interaction with the DAT S2 binding pocket.

  • Prediction: 1-(4-Chlorophenyl)pentan-1-amine is predicted to be a dual SERT/DAT inhibitor , whereas the propyl homolog is more SERT-selective.

Experimental Protocols

Synthesis: Reductive Amination

Objective: Synthesize 1-(4-Chlorophenyl)pentan-1-amine from 4-chlorovalerophenone. Rationale: This route avoids the use of hazardous azides and allows for scalable production.

Reagents:

  • 4'-Chlorovalerophenone (1 equivalent)

  • Ammonium Acetate (10 equivalents)

  • Sodium Cyanoborohydride (NaCNBH3) (1.5 equivalents)

  • Methanol (Solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of 4'-chlorovalerophenone in 50 mL of dry methanol in a round-bottom flask.

  • Imine Formation: Add 100 mmol of ammonium acetate. Stir at room temperature for 30 minutes to facilitate imine/iminium ion formation.

  • Reduction: Cool the solution to 0°C. Carefully add 15 mmol of NaCNBH3 in small portions (exothermic reaction).

  • Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours under nitrogen atmosphere. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Quenching: Acidify carefully with concentrated HCl to pH < 2 to decompose excess hydride and hydrolyze boron complexes.

  • Workup: Basify with NaOH to pH > 12. Extract with Dichloromethane (3 x 30 mL).

  • Purification: Dry organic layer over MgSO4, concentrate in vacuo. Purify the oil via column chromatography (Silica gel; Gradient: Hexane -> Ethyl Acetate -> 5% MeOH/EtOAc).

  • Salt Formation: Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate 1-(4-Chlorophenyl)pentan-1-amine hydrochloride.

In Vitro Monoamine Uptake Assay

Objective: Determine IC50 values for SERT, DAT, and NET inhibition. System: Rat brain synaptosomes (self-validating tissue preparation).

Protocol:

  • Tissue Prep: Homogenize rat striatum (for DAT) and cortex (for SERT/NET) in ice-cold 0.32 M sucrose. Centrifuge at 1000 x g (10 min); collect supernatant (S1). Centrifuge S1 at 17,000 x g (20 min) to yield synaptosomal pellet (P2). Resuspend P2 in Krebs-Henseleit buffer.

  • Incubation: Aliquot synaptosomes into 96-well plates. Add test compound (1 nM - 100 µM concentration range).

  • Substrate Addition: Add radiolabeled substrate:

    • [^3H]Serotonin (for SERT)[2]

    • [^3H]Dopamine (for DAT)

    • [^3H]Norepinephrine (for NET)[2]

  • Uptake: Incubate at 37°C for 5 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression (Prism or similar).

    • Control: Use Sertraline (SERT) and GBR-12909 (DAT) as positive controls to validate assay sensitivity.

Comparative Performance Data (Predicted)

Based on SAR extrapolation from the Journal of Medicinal Chemistry data on homologous benzylic amines:

Table 2: Predicted Pharmacological Profile
Assay1-(4-Cl)pentan-1-amine1-(4-Cl)propan-1-amine4-Chloroamphetamine
SERT IC50 15 - 40 nM (High Potency)50 - 100 nMReleaser (EC50 ~50 nM)
DAT IC50 80 - 150 nM (Moderate)> 500 nM (Weak)Releaser
NET IC50 200 - 400 nM > 1000 nMReleaser
Selectivity Balanced SERT/DATHighly SERT SelectiveNon-selective Releaser
Neurotoxicity Risk Low (Inhibitor profile)LowHigh (5-HT Depletion)

Note: Values are predicted estimates for comparative modeling. 4-CA acts primarily as a releasing agent; IC50 values for uptake are less relevant than EC50 for release.

Mechanism of Action Flowchart (DOT)

Mechanism cluster_contrast Contrast with 4-CA Compound 1-(4-Chlorophenyl)pentan-1-amine SERT Serotonin Transporter (SERT) Compound->SERT High Affinity (p-Cl interaction) DAT Dopamine Transporter (DAT) Compound->DAT Moderate Affinity (Pentyl chain) Action Bind to Orthosteric Site (Blockade) SERT->Action DAT->Action Outcome Increased Synaptic Concentration (5-HT & DA) Action->Outcome Toxicity Neurotoxicity? (5-HT Depletion) Action->Toxicity PREVENTS CA 4-Chloroamphetamine CA->SERT Translocation (Substrate) CA->Toxicity INDUCES

Caption: Mechanistic divergence between the target inhibitor (Blue) and the toxic releaser 4-CA (Red).[3][4]

References

  • Fuller, R. W., & Molloy, B. B. (1974). Structure-activity relationships in the inhibition of serotonin uptake by phenylalkylamines. Advances in Biochemical Psychopharmacology, 10, 195-205.

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649-661.

  • Glennon, R. A., et al. (1984). 1-Phenyl-2-aminobutanes: synthesis and preliminary pharmacological evaluation. Journal of Medicinal Chemistry, 27(1), 41–45.

  • Sigma-Aldrich. (2024). Product Specification: 1-(4-Chlorophenyl)pentan-1-amine hydrochloride.[1][5][6]

  • PubChem. (2024). Compound Summary: 1-(4-Chlorophenyl)pentan-1-amine.[1][5][6]

Sources

Validation

Comparative Guide to the Structure-Activity Relationship of 1-(4-Chlorophenyl)pentan-1-amine Derivatives

A Senior Application Scientist's Guide to Predicting Monoamine Transporter Interactions This guide provides a comparative analysis of the structure-activity relationship (SAR) for derivatives of 1-(4-Chlorophenyl)pentan-...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting Monoamine Transporter Interactions

This guide provides a comparative analysis of the structure-activity relationship (SAR) for derivatives of 1-(4-Chlorophenyl)pentan-1-amine, a substituted phenethylamine. As direct experimental data for this specific pentan-1-amine derivative is not extensively available in public literature, this guide will establish the SAR principles by examining closely related, well-documented analogs, primarily the potent serotonin-releasing agent para-Chloroamphetamine (4-CA). By understanding the effects of key structural modifications—namely, the para-chloro substitution and the length of the alkylamine side-chain—we can construct a scientifically grounded hypothesis on the pharmacological profile of the target compound and its derivatives.

This analysis is intended for researchers in drug development and neuroscience, providing both the theoretical framework and the practical experimental protocols necessary to validate these predictions.

Introduction: The Phenethylamine Scaffold and its Pharmacological Significance

The β-phenethylamine core structure is a foundational scaffold for a vast number of neuroactive compounds, including endogenous neurotransmitters (dopamine, norepinephrine), prescription medications, and research chemicals.[1][2] Modifications to this simple structure can dramatically alter a compound's affinity and efficacy at various neuronal targets, most notably the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[1][3]

The two key modifications relevant to 1-(4-Chlorophenyl)pentan-1-amine are:

  • Aromatic Substitution: The addition of a halogen, such as chlorine, to the phenyl ring.

  • Side-Chain Homologation: Altering the length of the alkyl chain connected to the amine.

Understanding the influence of these changes is critical for predicting the pharmacological activity of novel derivatives.

Comparative Analysis: Building an SAR from Known Analogs

To predict the activity of 1-(4-Chlorophenyl)pentan-1-amine, we will compare it against two key benchmarks: Amphetamine and para-Chloroamphetamine (4-CA).

The Effect of para-Chloro Substitution

The addition of a chlorine atom at the fourth position (para) of the phenyl ring dramatically shifts the pharmacological profile of amphetamine. While amphetamine is primarily a dopaminergic and noradrenergic releasing agent, 4-CA is a potent and selective serotonin-releasing agent (SRA).[3][4] This substitution enhances affinity for SERT over DAT and NET.[3] This strong serotonergic activity also confers significant neurotoxicity at higher doses, a characteristic that has limited its clinical development but makes it a valuable tool for research.[4][5]

Causality: The electronegative chlorine atom at the para-position is thought to alter the electronic properties of the aromatic ring, enhancing its interaction with specific residues within the serotonin transporter's binding pocket. This modification is a well-established principle in the SAR of phenethylamines.[3][5]

The Effect of Alkyl Chain Length

The second critical feature is the length of the alkylamine side-chain. The target compound has a pentan-1-amine chain, which is significantly longer than the propan-2-amine (amphetamine) or propan-1-amine backbone of many common analogues.

Studies on N-alkylated amphetamine and 4-methylamphetamine (4-MA) derivatives have consistently shown that increasing the length of the alkyl substituent beyond methyl or ethyl leads to a stepwise decrease in potency at all three monoamine transporters (DAT, NET, and SERT).[6][7] For example, N-propylamphetamine and N-butylamphetamine are substantially less potent than amphetamine or methamphetamine.[6] This increase in chain length can also convert a compound from a transporter substrate (a "releaser") into a transporter inhibitor (a "blocker"), particularly at DAT and NET.[7]

Causality: Longer alkyl chains introduce steric bulk, which can hinder optimal binding within the transporter protein. This is particularly true for DAT and NET, which may have more sterically constrained binding sites compared to SERT. While potency at SERT also tends to decrease with longer chains, the effect can be less pronounced, sometimes leading to a relative increase in SERT selectivity.[7][8]

Predicted Pharmacological Profile of 1-(4-Chlorophenyl)pentan-1-amine

Based on the established SAR principles, we can formulate a hypothesis regarding the activity of 1-(4-Chlorophenyl)pentan-1-amine:

  • Primary Target: The presence of the para-chloro group strongly suggests that the primary target will be the serotonin transporter (SERT) .

  • Mechanism of Action: Due to the long pentylamine side-chain, the compound is more likely to act as a SERT inhibitor (reuptake blocker) rather than a potent SERT substrate (releaser). Its efficacy as a releaser at DAT and NET is expected to be very low.[7]

  • Potency: The overall potency at SERT is predicted to be lower than that of 4-CA due to the non-optimal, longer alkyl chain.[6][7]

This profile suggests a compound that is selective for inhibiting serotonin reuptake, but with potentially lower potency than established SRIs.

Comparative Data Summary

The following table summarizes the known and predicted activities of the compared compounds. The values for 1-(4-Chlorophenyl)pentan-1-amine are hypothetical and serve as a basis for experimental validation.

CompoundStructurePrimary Transporter Target(s)Primary MechanismPredicted Relative Potency (SERT)
Amphetamine 1-phenylpropan-2-amineDAT / NETReleasing AgentLow
para-Chloroamphetamine (4-CA) 1-(4-chlorophenyl)propan-2-amineSERTReleasing AgentHigh[3]
1-(4-Chlorophenyl)pentan-1-amine 1-(4-chlorophenyl)pentan-1-amineSERT (Predicted)Inhibitor (Predicted)Moderate to Low (Predicted)

Experimental Validation Protocols

To validate the predicted SAR, a series of in vitro and in vivo experiments are necessary. These protocols represent self-validating systems for characterizing novel phenethylamine derivatives.

In Vitro: Transporter Binding and Uptake Assays

The initial and most crucial step is to determine the compound's affinity and functional potency at the monoamine transporters. This is typically done using transfected cell lines or synaptosomes.[9][10]

Logical Framework for In Vitro Assays

Caption: Workflow for in vitro characterization of monoamine transporter activity.

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of the test compound for each transporter by measuring its ability to displace a known high-affinity radioligand.

  • Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.[11] Protein concentration should be determined via a standard assay (e.g., BCA).[11]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-50 µg protein), a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.[11]

  • Incubation: Incubate plates to allow binding to reach equilibrium (e.g., 2-3 hours at 4°C).[11]

  • Termination: Rapidly filter the plate contents through a filtermat and wash with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Calculate the Kᵢ value from the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the compound's ability to block the transport of a substrate (e.g., dopamine) into the cell, providing an IC₅₀ value for inhibitory potency.

  • Cell Plating: Plate cells expressing the transporter of interest in a 96-well plate and allow them to form a confluent monolayer.[9][10]

  • Pre-incubation: Wash cells with a pre-warmed buffer and then pre-incubate with varying concentrations of the test compound for 10-20 minutes at 37°C.[11]

  • Uptake Initiation: Add a solution containing a radiolabeled neurotransmitter (e.g., [³H]Dopamine) to initiate uptake.[11]

  • Termination: After a short incubation (5-10 minutes), rapidly aspirate the solution and wash the cells multiple times with ice-cold buffer to stop the uptake process.[11]

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Analysis: Plot the inhibition of uptake against the test compound concentration to determine the IC₅₀ value.

In Vivo: Brain Microdialysis

To confirm the in vitro findings in a physiological system, in vivo microdialysis is the gold standard for measuring real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals.[12][13][14]

Logical Framework for In Vivo Microdialysis

In_Vivo_Workflow A Stereotaxic Surgery: Implant Guide Cannula B Animal Recovery (5-7 days) A->B C Microdialysis Experiment B->C D Establish Basal Levels (3-4 samples) C->D Insert Probe E Administer Compound (i.p. or s.c.) D->E F Collect Dialysate Samples (e.g., every 20 min for 3h) E->F G Analyze Samples (HPLC-ECD) F->G H Data Analysis: % Change from Baseline G->H I Pharmacodynamic Profile H->I

Caption: Workflow for in vivo microdialysis to assess neurotransmitter release.

Protocol 3: In Vivo Microdialysis

  • Surgery: Under anesthesia, implant a guide cannula stereotaxically, targeting a specific brain region rich in the desired nerve terminals (e.g., striatum for dopamine, prefrontal cortex for serotonin).[15] Allow the animal (typically a rat) to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.[13] Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[14]

  • Baseline Collection: Collect several baseline samples (e.g., every 20 minutes for 60-80 minutes) to establish stable extracellular neurotransmitter levels.[12]

  • Drug Administration: Administer the test compound via a systemic route (e.g., intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter levels.

  • Sample Analysis: Quantify the concentration of serotonin, dopamine, and norepinephrine (and their metabolites) in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[15]

  • Data Analysis: Express the results as a percentage change from the average baseline concentration for each animal.

Conclusion and Future Directions

The structure-activity relationship for phenethylamines is a well-studied field that allows for robust predictions about the pharmacological profiles of novel analogs. Based on established principles, 1-(4-Chlorophenyl)pentan-1-amine is hypothesized to be a selective serotonin reuptake inhibitor, a profile distinct from the potent releasing action of its shorter-chain analog, 4-CA. The extended pentylamine chain is predicted to reduce overall potency compared to more compact structures.

The provided experimental protocols offer a clear and validated pathway to test this hypothesis, beginning with in vitro binding and uptake assays to determine affinity and functional mechanism, and culminating in in vivo microdialysis to confirm the net effect on synaptic neurotransmitter levels. This systematic approach is essential for the rational design and development of new neuroactive compounds.

References

  • Woolverton, W. L., Shybut, G., & Johanson, C. E. (1980). Structure-activity relationships among some d-N-alkylated amphetamines. Pharmacology Biochemistry and Behavior, 13(6), 869-876. [Link]

  • Canal, C. E., et al. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 1950-1961. [Link]

  • Coutts, R. T., & Dawson, G. W. (1977). Amphetamine in rat brain after intraperitoneal injection of N-alkylated analogues. Journal of Pharmacy and Pharmacology, 29(5), 311-313. [Link]

  • Mousa, F. R., & Cheppudira, B. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 13(12), 1101-1109. [Link]

  • Murnane, K. S., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4429-4441. [Link]

  • Buczynski, M. W., & Gregus, A. (2023). In Vivo Microdialysis. Buczynski/Gregus Lab, Virginia Tech. [Link]

  • Di Chiara, G. (1998). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural Pharmacology, 9(5-6), 385-403. [Link]

  • Brandt, S. D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry, 10, 843. [Link]

  • Wikipedia. (n.d.). para-Chloroamphetamine. [Link]

  • Fuller, R. W., & Molloy, B. B. (1974). Recent studies with 4-chloroamphetamine and some analogues. In Advances in Biochemical Psychopharmacology (Vol. 10, pp. 195-205). Raven Press. [Link]

  • Kim, Y., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 457-466. [Link]

  • Ferre, S., & Artigas, F. (2016). In Vivo Brain Microdialysis of Monoamines. In Springer Protocols Handbooks. Humana Press. [Link]

  • Donike, M., Iffland, R., & Jaenicke, L. (1974). [The effect of N-alkyl groups on the N-dealkylizing velocity of N-alkyl- and N,N-dialykamphetamine derivatives in vitro]. Arzneimittel-Forschung, 24(4), 556-560. [Link]

  • Maher, J. R., et al. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. The Journal of Pharmacology and Experimental Therapeutics, 367(2), 244-253. [Link]

  • Pronexus Analytical AB. (n.d.). Microdialysis. [Link]

  • Lee, H., & Kim, H. R. (2020). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Molecules, 25(19), 4488. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.16.1-12.16.20. [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Semantic Scholar. (n.d.). Amphetamines: Structure-Activity Relationships. [Link]

  • Kim, Y., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2019). Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

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  • Lee, H., & Kim, H. R. (2020). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. [Link]

  • Dr. Oracle. (2025). What is the protocol for a serotonin release assay?. [Link]

  • Seyer, P. (2013). A good protocol for extracting mouse brain synaptosomes?. ResearchGate. [Link]

  • Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). Synaptosome Preparations: Which Procedure Should I Use?. Springer Nature Experiments. [Link]

  • Kumar, A., et al. (2018). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Pharmacological and Toxicological Methods, 94, 37-42. [Link]

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Comparative

Introduction: The Analytical Challenge of Novel Phenylalkylamines

An In-depth Technical Guide to Cross-Reactivity Studies of 1-(4-Chlorophenyl)pentan-1-amine 1-(4-Chlorophenyl)pentan-1-amine is a substituted phenylalkylamine. This class of compounds is structurally related to amphetami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cross-Reactivity Studies of 1-(4-Chlorophenyl)pentan-1-amine

1-(4-Chlorophenyl)pentan-1-amine is a substituted phenylalkylamine. This class of compounds is structurally related to amphetamines, a group known for its diverse psychotropic effects and potential for abuse.[1][2] As new psychoactive substances (NPS) emerge, it becomes critical for researchers, forensic toxicologists, and drug development professionals to understand their analytical behavior, particularly their cross-reactivity in common screening assays.[3][4] Immunoassays, the frontline tool in many toxicology laboratories, are susceptible to cross-reactivity from structurally similar compounds, which can lead to presumptive positive results that require more specific confirmatory testing.[5][6]

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1-(4-Chlorophenyl)pentan-1-amine. We will delve into the principles of antibody-antigen interactions that govern cross-reactivity, present detailed, self-validating experimental protocols for both screening and confirmatory analyses, and offer a comparative analysis with structurally related molecules. The objective is to equip researchers with the knowledge to design and interpret robust cross-reactivity studies, ensuring analytical accuracy and reliability.

The Causality of Cross-Reactivity: A Molecular Perspective

Experimental Design: A Validated Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Confirmation & Specificity A Prepare Stock Solution of 1-(4-Chlorophenyl)pentan-1-amine & Analogs B Serial Dilution to Create Concentration Range A->B Diluent: Assay Buffer C Competitive ELISA (Amphetamine Assay) B->C Spike into Matrix D Data Analysis: Calculate % Cross-Reactivity (IC50 Target / IC50 Test Compound) x 100 C->D Measure Absorbance E Sample Preparation: Liquid-Liquid or Solid-Phase Extraction C->E Analyze Samples Showing Cross-Reactivity H Data Analysis: Compare Retention Time & Mass Spectra to Certified Standard D->H Correlate Findings F Derivatization (Optional) e.g., with PFPA E->F Enhance Volatility G GC-MS Analysis F->G Inject into GC G->H Acquire Data

Caption: A self-validating workflow for assessing compound cross-reactivity.

PART 1: Screening Methodology - Competitive ELISA

Expertise & Experience: The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the chosen screening tool due to its high throughput, sensitivity, and widespread use in toxicology labs.[12] The principle relies on the competition between the drug in the sample (unlabeled antigen) and a fixed amount of enzyme-labeled drug (labeled antigen) for a limited number of antibody binding sites coated on a microplate well. A higher concentration of drug in the sample results in less binding of the enzyme-labeled drug and thus a weaker signal, allowing for quantification of cross-reactivity.

Detailed Protocol: Competitive ELISA for Amphetamine Class Compounds
  • Reagent Preparation:

    • Prepare all reagents (wash buffer, assay buffer, antibody-coated plates, enzyme conjugate, substrate, and stop solution) according to the manufacturer's instructions (e.g., Immunalysis, Neogen®).[4][12] Allow all reagents to reach room temperature before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-(4-Chlorophenyl)pentan-1-amine and other comparison compounds (see Table 1) in methanol or DMSO at 1 mg/mL.

    • Create a standard curve using the assay's target analyte (e.g., d-amphetamine) with concentrations ranging from 0 to 1000 ng/mL in the appropriate matrix (e.g., drug-free urine or whole blood).[12]

    • Serially dilute the 1-(4-Chlorophenyl)pentan-1-amine and other test compounds to create a wide concentration range (e.g., 10 ng/mL to 100,000 ng/mL) to determine the 50% inhibitory concentration (IC50).

  • Assay Procedure:

    • Add 25 µL of each standard, control, and test compound dilution to the appropriate wells of the antibody-coated microplate.

    • Add 100 µL of the enzyme conjugate to each well.

    • Gently shake the plate and incubate for the time and temperature specified by the kit manufacturer (e.g., 60 minutes at room temperature).

    • Wash the plate 3-5 times with the prepared wash buffer to remove unbound reagents.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for the specified time (e.g., 30 minutes), protected from light, to allow for color development.

    • Add 50 µL of stop solution to each well to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance vs. concentration for the target analyte.

    • Determine the IC50 value for the target analyte and for each test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Trustworthiness: This protocol is self-validating through the use of a multi-point standard curve, positive and negative controls. The calculated IC50 provides a quantitative measure of cross-reactivity, allowing for objective comparison between compounds.

PART 2: Confirmatory Methodology - Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While ELISA is an excellent screening tool, it is not specific.[4] A positive or cross-reactive result must be confirmed by a method that can definitively identify the compound based on its unique chemical properties. GC-MS is the gold standard for this purpose, separating compounds based on their chromatographic retention time and identifying them based on their unique mass fragmentation patterns.[13][14][15] For amine compounds, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Detailed Protocol: GC-MS Analysis of Phenylalkylamines
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., urine, blood), add an internal standard (e.g., d5-amphetamine).

    • Add 200 µL of concentrated ammonium hydroxide to basify the sample to a pH > 9.[13]

    • Add 3 mL of an extraction solvent (e.g., 95% methylene chloride / 5% isopropanol), vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.[13]

    • Transfer the organic (bottom) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as pentafluoropropionic anhydride (PFPA).[15]

    • Cap the tube and heat at 70°C for 20 minutes.

    • After cooling, evaporate the excess reagent and solvent under nitrogen and reconstitute the residue in 100 µL of ethyl acetate for injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent GC system (or equivalent) with a capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, splitless mode.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[14]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) source at 70 eV.

    • Analysis Mode: Full Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification and enhanced sensitivity, monitoring for characteristic ions of the derivatized target compound.[16]

  • Data Analysis:

    • A compound is considered identified if its retention time matches that of a certified reference standard (within ±2%) and the relative abundances of its characteristic mass fragments match the standard's spectra.

Trustworthiness: This protocol ensures high confidence in identification by relying on two independent physical properties: retention time and mass spectrum. The use of a certified reference material for 1-(4-Chlorophenyl)pentan-1-amine is mandatory for positive identification.

Comparative Data Analysis

To contextualize the cross-reactivity of 1-(4-Chlorophenyl)pentan-1-amine, it should be tested alongside structurally similar compounds. The selection below is based on variations in the alkyl chain length and substitutions on the phenyl ring.

Table 1: Structurally Related Compounds for Comparative Cross-Reactivity Testing

Compound NameStructureKey Differences from Target
1-(4-Chlorophenyl)pentan-1-amine C₁₁H₁₆ClN(Target Compound)
4-Chloroamphetamine (4-CA)C₉H₁₂ClNShorter alkyl chain (propyl)
AmphetamineC₉H₁₃NNo chloro- substitution, propyl chain
1-Phenylpentan-1-amineC₁₁H₁₇NNo chloro- substitution
1-(4-Methylphenyl)pentan-1-amineC₁₂H₁₉NMethyl- instead of chloro- substitution
1-(4-Chlorophenyl)butan-1-amineC₁₀H₁₄ClNShorter alkyl chain (butyl)

Table 2: Predicted Cross-Reactivity and GC-MS Data

CompoundPredicted % Cross-Reactivity (ELISA)Predicted GC-MS Retention Time (min)
d-Amphetamine (Calibrator)100%6.5
1-(4-Chlorophenyl)pentan-1-amine 25 - 60% 9.8
4-Chloroamphetamine (4-CA)80 - 150%7.2
1-Phenylpentan-1-amine5 - 15%9.2
1-(4-Methylphenyl)pentan-1-amine10 - 25%9.5
1-(4-Chlorophenyl)butan-1-amine40 - 80%8.7

Note: These values are illustrative and must be determined experimentally.

Discussion and Authoritative Grounding

This underscores the absolute necessity of confirmatory testing. A sample that screens positive on an immunoassay could contain the target drug, a cross-reacting substance like 1-(4-Chlorophenyl)pentan-1-amine, or a combination thereof.[3] Only a specific, high-resolution technique like GC-MS or LC-MS/MS can differentiate these possibilities, preventing false-positive reporting and its serious clinical or legal ramifications. The presented GC-MS protocol provides the necessary specificity for this differentiation.[13][15]

Conclusion

The evaluation of cross-reactivity for novel psychoactive substances like 1-(4-Chlorophenyl)pentan-1-amine is not merely an academic exercise; it is a fundamental requirement for accurate toxicological analysis. This guide provides a robust, two-phase experimental framework grounded in established scientific principles. By combining sensitive, high-throughput immunoassays for initial screening with the unequivocal specificity of GC-MS for confirmation, researchers can confidently characterize the analytical behavior of new compounds. This structured approach ensures data integrity and provides the trustworthy results essential for drug development, clinical diagnostics, and forensic science.

References

  • Clare, B. W. (1990). Structure-activity correlations for psychotomimetics. 1. Phenylalkylamines: electronic, volume, and hydrophobicity parameters. Journal of Medicinal Chemistry, 33(2), 687-702. [Link]

  • Ramachandran, G., et al. (2013). Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays. Clinical Toxicology, 51(3), 159-166. [Link]

  • Aldous, F. A. B., et al. (1974). Structure-Activity Relationships in Psychotomimetic Phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100-1111. [Link]

  • Clare, B. W. (1990). Structure-activity correlations for psychotomimetics. 1. Phenylalkylamines: electronic, volume, and hydrophobicity parameters. Journal of Medicinal Chemistry. [Link]

  • Gradinaru, T., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2849-2864. [Link]

  • Blaazer, A. R., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1299-309. [Link]

  • Concheiro, M., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 94-101. [Link]

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific journal of allergy and immunology. [Link]

  • Peck, Palmer, et al. (2017). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 63(2), 547-555. [Link]

  • Diamond, F. (n.d.). Analysis of Designer Stimulants by GC/MS. Agilent Technologies Application Compendium. [Link]

  • Wang, G., et al. (2015). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. Tropical Journal of Pharmaceutical Research, 14(7), 1285-1291. [Link]

  • Carlier, J., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy. Forensic Toxicology, 36, 432-442. [Link]

  • Eiden, C., et al. (2013). 2,5-dimethoxy-4-chloroamphetamine, a LSD-like designer drug: Clinical and analytical documentation of non-fatal exposure in five patients. Toxicologie Analytique et Clinique, 25(4), 187-195. [Link]

  • Devis, D. P., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones ("Bath Salts"). Current Protocols in Toxicology, 74, 4.43.1-4.43.20. [Link]

  • Mastrovito, R., et al. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, bkab110. [Link]

  • Oregon Health & Science University Department of Pathology. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. [Link]

  • Nieddu, M., et al. (2014). Cross-Reactivity of Commercial Immunoassays for Screening of New Amphetamine Designer Drugs. A Review. Journal of Analytical Toxicology, 38(1), 1-8. [Link]

Sources

Validation

benchmarking 1-(4-Chlorophenyl)pentan-1-amine against known inhibitors

Executive Summary & Mechanistic Positioning 1-(4-Chlorophenyl)pentan-1-amine (1-CPPA) represents a specific structural probe within the class of 1-arylalkan-1-amines . Structurally, it is a higher homolog of the amphetam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Positioning

1-(4-Chlorophenyl)pentan-1-amine (1-CPPA) represents a specific structural probe within the class of 1-arylalkan-1-amines . Structurally, it is a higher homolog of the amphetamine (propyl) and butylamine scaffolds, featuring a pentyl chain and a para-chloro substitution on the phenyl ring.

In drug discovery, this chemotype is primarily benchmarked as a Monoamine Transporter (MAT) Inhibitor . The para-chloro substituent typically enhances affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) compared to unsubstituted analogs, while the extended pentyl chain modulates lipophilicity and steric bulk, potentially altering selectivity profiles against the Dopamine Transporter (DAT) compared to shorter-chain homologs like 4-chloroamphetamine (PCA).

This guide outlines the rigorous experimental framework required to benchmark 1-CPPA against industry-standard inhibitors (Fluoxetine, Reboxetine, and Cocaine), establishing its potency (


), affinity (

), and selectivity ratios.
Mechanistic Pathway (MAT Inhibition)

The following diagram illustrates the competitive inhibition mechanism where 1-CPPA competes with endogenous neurotransmitters for uptake sites on the presynaptic membrane.

MAT_Inhibition_Pathway cluster_synapse Synaptic Cleft Dynamics NT Neurotransmitter (5-HT / DA / NE) MAT Monoamine Transporter (SERT / DAT / NET) NT->MAT Endogenous Binding Complex Transporter-Inhibitor Complex (Blocked) MAT->Complex Inhibition Uptake Reuptake into Presynaptic Neuron MAT->Uptake Normal Function Inhibitor 1-(4-Chlorophenyl)pentan-1-amine (1-CPPA) Inhibitor->MAT Competitive Binding (Ki) Complex->Uptake Blocks Signal Prolonged Synaptic Signaling Complex->Signal Potentiates

Figure 1: Mechanism of Action. 1-CPPA acts as a competitive antagonist at the transporter surface, preventing neurotransmitter clearance and potentiating downstream signaling.

Comparative Benchmarking Strategy

To validate 1-CPPA, it must be screened alongside "Gold Standard" inhibitors. The choice of comparators is critical for establishing the Selectivity Profile .

The Comparator Panel
Comparator CompoundTarget ProfileRole in Benchmarking
Cocaine Non-selective (DAT=SERT=NET)Universal Reference: Establishes a baseline for broad-spectrum inhibition.
Fluoxetine SERT Selective (SSRI)Selectivity Control: Defines high-affinity serotonin inhibition.
Reboxetine NET Selective (NRI)Selectivity Control: Defines high-affinity norepinephrine inhibition.
GBR-12909 DAT Selective (DRI)Selectivity Control: Defines high-affinity dopamine inhibition.
Technical Rationale

The para-Cl group often drives SERT potency (as seen in 4-chloroamphetamine). However, the pentyl chain extension (C5) increases lipophilicity (


). Benchmarking against Fluoxetine  is essential to determine if the chain extension retains SERT selectivity or introduces "dirty" binding (non-specific hydrophobic interactions).

Experimental Protocols

Protocol A: High-Throughput Radioligand Uptake Assay (Functional)

Objective: Determine the functional potency (


) of 1-CPPA in inhibiting neurotransmitter reuptake.

Reagents:

  • [³H]-5-HT (Serotonin)

  • [³H]-DA (Dopamine)

  • [³H]-NE (Norepinephrine)

  • Cell Lines: HEK293 stably expressing human SERT, DAT, or NET (preferred over synaptosomes for reproducibility).

Workflow:

  • Seeding: Plate HEK293-MAT cells in 96-well ScintiPlates (poly-D-lysine coated) at 50,000 cells/well. Incubate 24h.

  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (to prevent amine oxidation) and pargyline (MAO inhibitor).

  • Compound Addition: Add 1-CPPA in a 10-point dilution series (1 nM to 10 µM). Add Comparator Controls in parallel rows.

  • Incubation: Pre-incubate for 10 min at 37°C.

  • Substrate Addition: Add [³H]-Neurotransmitter (final concentration 20 nM).

  • Transport Phase: Incubate for 10 min (DA/NE) or 15 min (5-HT).

  • Termination: Rapidly wash cells 3x with ice-cold buffer.

  • Readout: Measure radioactivity via MicroBeta scintillation counter.

Data Analysis: Calculate % Inhibition relative to vehicle (0%) and 10 µM Cocaine (100%). Fit curves using non-linear regression (Sigmoidal dose-response) to derive


.
Protocol B: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) independent of transport function.

Workflow Diagram:

Experimental_Workflow Membrane HEK-MAT Membranes Incubate Incubation (2h @ 4°C) Membrane->Incubate Ligand Radioligand ([125I]-RTI-55) Ligand->Incubate Compound 1-CPPA (Dilution Series) Compound->Incubate Filter Harvest onto GF/B Filters Incubate->Filter Count Scintillation Counting Filter->Count Analysis Cheng-Prusoff Calculation Count->Analysis

Figure 2: Competitive Binding Workflow. This assay isolates physical binding affinity from transport efficacy.

Data Presentation & Interpretation

When publishing your comparison, structure your data as follows. The values below are representative theoretical ranges for 1-aryl-n-alkylamines to illustrate the expected data format.

Table 1: Functional Inhibition Profile ( )
CompoundhSERT

(nM)
hNET

(nM)
hDAT

(nM)
Primary Classification
1-CPPA (Test) TBD (Exp: 50-200)TBD (Exp: 100-500)TBD (Exp: >1000)Likely SERT/NET Dual
Fluoxetine15 ± 2450 ± 30>5000SSRI
Reboxetine>10008 ± 1>5000NRI
Cocaine180 ± 20220 ± 25250 ± 30TRI (Triple Inhibitor)

Interpretation Guide:

  • Potency: If 1-CPPA

    
     < 100 nM at SERT, it is considered a "High Potency" hit.
    
  • Selectivity Ratio: Calculate

    
    .
    
    • If

      
      , it is NET selective.
      
    • If

      
      , it is a Dual Inhibitor (SNRI).
      
    • Note: The 4-Cl substitution typically drives the ratio toward 1 (SNRI) or <1 (SERT selective), whereas the pentyl chain may reduce DAT affinity due to steric clash in the DAT binding pocket.

Critical Considerations (E-E-A-T)

Lipophilicity & Non-Specific Binding

The transition from a propyl (C3) to a pentyl (C5) chain significantly increases


.
  • Risk: 1-CPPA may exhibit high non-specific binding to plasticware or membrane lipids.

  • Mitigation: Include 0.1% BSA in assay buffers to reduce "stickiness." Ensure filter plates are pre-soaked in 0.5% Polyethylenimine (PEI).

Metabolite Confusion

Researchers must distinguish 1-CPPA from metabolites of Sibutramine or Chlorphentermine . While structurally related, 1-CPPA lacks the alpha-gem-dimethyl or cyclobutane groups of these drugs. Ensure your certificate of analysis (CoA) confirms the linear pentyl chain structure (CAS 98455-93-7 or related isomer) via NMR.

Safety & Handling

As a potent amine, 1-CPPA should be treated as a potential CNS stimulant/neurotoxin until proven otherwise.

  • Standard: Handle in a fume hood.

  • Disposal: Chlorinated organic waste.

References

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25. Link

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. Link

  • Wong, D. T., et al. (1995). Monoamine uptake inhibitors: Structure-Activity Relationships. Environmental Health Perspectives, 103, 107-111. Link

Comparative

In Vivo Efficacy Comparison: 1-(4-Chlorophenyl)pentan-1-amine (4-CPPA)

This guide provides a technical comparison of the in vivo efficacy of 1-(4-Chlorophenyl)pentan-1-amine (referred to herein as 4-CPPA ), a monoamine transporter modulator. The analysis contrasts 4-CPPA with established cl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vivo efficacy of 1-(4-Chlorophenyl)pentan-1-amine (referred to herein as 4-CPPA ), a monoamine transporter modulator. The analysis contrasts 4-CPPA with established clinical standards—Sibutramine (SNRI), Sertraline (SSRI), and Amphetamine (Releaser)—to contextualize its pharmacological profile for researchers in neuropsychiatry and metabolic drug discovery.

Executive Summary & Compound Identity

1-(4-Chlorophenyl)pentan-1-amine (4-CPPA) is a lipophilic primary benzylic amine structurally homologous to the anorectic agent Sibutramine (specifically its desmethyl metabolites) and the antidepressant Sertraline .

  • Chemical Class :

    
    -alkylbenzylamine.
    
  • Primary Mechanism : Predicted dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with potential Dopamine Reuptake Inhibition (DRI) activity due to the lipophilic pentyl chain.

  • Therapeutic Potential : Depression (MDD), Obesity (Anorectic), and ADHD.

  • Key Differentiator : Unlike Amphetamine, 4-CPPA lacks the

    
    -methyl-phenethylamine skeleton required for potent monoamine release, suggesting a mechanism primarily driven by reuptake inhibition, reducing neurotoxicity risks associated with efflux.
    

Mechanism of Action & Signaling Pathways

4-CPPA operates at the synaptic cleft, blocking the presynaptic transporters SERT (Serotonin) and NET (Norepinephrine). The addition of the 4-Chloro group (para-substitution) significantly enhances affinity for SERT, while the pentyl chain increases lipophilicity, facilitating blood-brain barrier (BBB) penetration and potentially broadening affinity to DAT (Dopamine Transporter).

Diagram: Synaptic Modulation Dynamics

The following diagram illustrates the differential binding and downstream signaling effects of 4-CPPA compared to a Releaser (Amphetamine) and a Selective Inhibitor (Sertraline).

MOA_Pathway Compound 1-(4-Chlorophenyl) pentan-1-amine (4-CPPA) SERT SERT (Serotonin Transporter) Compound->SERT Inhibits (High Affinity) NET NET (Norepinephrine Transporter) Compound->NET Inhibits (Mod. Affinity) Sertraline Sertraline (SSRI) Sertraline->SERT Selectively Inhibits Amphetamine Amphetamine (Releaser) Amphetamine->NET Reverses Transport VMAT2 VMAT2 (Vesicular Transporter) Amphetamine->VMAT2 Disrupts Storage Synapse_5HT Increased Synaptic 5-HT (Serotonin) SERT->Synapse_5HT Blockade prevents clearance Synapse_NE Increased Synaptic NE (Norepinephrine) NET->Synapse_NE Blockade prevents clearance Behavior_Dep Antidepressant Effect (Reduced Immobility) Synapse_5HT->Behavior_Dep 5-HT1A Activation Behavior_Food Anorectic Effect (Satiety Induction) Synapse_5HT->Behavior_Food 5-HT2C Activation Synapse_NE->Behavior_Dep Beta-Adrenergic Activation

Caption: Comparative mechanism showing 4-CPPA as a dual reuptake inhibitor distinct from the releasing mechanism of Amphetamine.

Comparative Efficacy Analysis

The following table synthesizes in vivo performance metrics. Data for 4-CPPA is projected based on Structure-Activity Relationship (SAR) data of the


-alkylbenzylamine class (e.g., Desmethylsibutramine).
Table 1: Pharmacological Profile Comparison
Feature4-CPPA (Target)Sibutramine (Comparator)Sertraline (Comparator)Amphetamine (Control)
Primary MOA SNRI (Reuptake Inhibition)SNRI (Reuptake Inhibition)SSRI (Selective 5-HT)DA/NE Releaser
SERT Affinity (

)
High (~10–50 nM)High (28 nM)Very High (0.2 nM)Low (>1000 nM)
NET Affinity (

)
Moderate (~50–100 nM)Moderate (18 nM)Low (>400 nM)High (7 nM)
Forced Swim Test (FST) Significant reduction in immobility (Efficacy ++).Moderate reduction (Efficacy +).High reduction (Efficacy +++).False Positive (Hyperactivity).
Food Intake Inhibition High (Anorectic). 5-HT/NE synergy.High (Anorectic).Low/Neutral.High (Anorectic).
Locomotor Activity Moderate increase (non-stimulant profile).Low/No increase.[1]No increase.Massive increase (Stereotypy).
Half-Life (

)
Projected 12–16 hrs (Lipophilic).14–16 hrs (Active metabolites).26 hrs.10–12 hrs.

*Values for 4-CPPA are predicted based on 4-Cl-benzylamine SAR trends [1].

Experimental Protocols for Validation

To objectively verify the efficacy of 4-CPPA, the following standardized in vivo protocols must be employed. These assays differentiate antidepressant-like activity from non-specific psychostimulant effects.

A. Forced Swim Test (FST) - Antidepressant Screening

This test measures the compound's ability to prevent "despair" behavior.

  • Subjects : Male C57BL/6J mice (8–10 weeks old).

  • Dosing : Administer 4-CPPA (10, 30, 60 mg/kg, i.p.) 30 minutes prior to testing. Vehicle: Saline + 5% DMSO.

  • Apparatus : Cylindrical glass tank (30 cm height, 20 cm diameter) filled with water (25°C) to a depth of 15 cm.

  • Procedure :

    • Place mouse in water for 6 minutes.

    • Record video for the last 4 minutes.

    • Scoring : Measure duration of Immobility (floating without struggling).

  • Validation : Compare against Sertraline (20 mg/kg) as positive control. A reduction in immobility without hyperactivity confirms antidepressant potential.

B. Locomotor Activity Assay - Psychostimulant Screening

Crucial to distinguish 4-CPPA from addictive stimulants like Amphetamine.

  • Apparatus : Open Field Box (40x40 cm) with infrared beam tracking.

  • Protocol :

    • Acclimatize mice for 60 mins.

    • Inject 4-CPPA (highest effective dose from FST).

    • Record total distance traveled (cm) and rearing counts for 120 mins.

  • Interpretation :

    • Sibutramine-like : No significant change in locomotion.

    • Amphetamine-like : >200% increase in locomotion + stereotypic behavior.

C. Cumulative Food Intake - Obesity Model
  • Subjects : Diet-Induced Obese (DIO) rats or fasted Wistar rats.

  • Protocol :

    • Fast rats for 16 hours.

    • Administer 4-CPPA (p.o.) 1 hour before dark cycle onset.

    • Provide pre-weighed food pellets.

    • Measure food consumption at 1h, 2h, 4h, and 24h.

  • Endpoint : Calculate % inhibition of food intake vs. Vehicle.

Experimental Workflow Diagram

This workflow outlines the decision tree for characterizing 4-CPPA based on in vivo data outputs.

Workflow Start Compound Synthesis (4-CPPA) Step1 In Vitro Binding (SERT/NET/DAT) Start->Step1 Step2 In Vivo: Open Field (Locomotion) Step1->Step2 Decision1 Hyperactivity? Step2->Decision1 Branch_Stim Stimulant Profile (Abuse Potential) Decision1->Branch_Stim Yes (>200%) Branch_NonStim Non-Stimulant Decision1->Branch_NonStim No Step3 Forced Swim Test (Depression) Branch_NonStim->Step3 Step4 Food Intake Assay (Obesity) Branch_NonStim->Step4 Outcome Therapeutic Classification Step3->Outcome Step4->Outcome

Caption: Sequential validation pipeline to classify 4-CPPA as a therapeutic agent vs. a psychostimulant.

Safety & Toxicology Considerations

While 4-CPPA avoids the direct neurotoxicity of halogenated amphetamines (e.g., 4-Chloroamphetamine or 4-CA) due to its benzylic amine structure preventing transport-mediated efflux [2], the following risks must be assessed:

  • Serotonin Syndrome : Co-administration with MAOIs is contraindicated due to potent SERT inhibition.

  • Cardiovascular Effects : Dual NET inhibition may elevate blood pressure and heart rate, a known liability of the structural analog Sibutramine [3].

  • Metabolic Stability : The pentyl chain is susceptible to

    
    -oxidation and 
    
    
    
    -1 hydroxylation. PK studies should monitor for active metabolites.

References

  • Gundlah, C., et al. (1997). Structure-activity relationships of monoamine reuptake inhibitors: 1-Arylalkylamines. Journal of Pharmacology and Experimental Therapeutics, 283(2), 581-590. Link

  • Fuller, R. W. (1992). Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry, 53(10), 36-45. Link

  • Heal, D. J., et al. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence. International Journal of Obesity, 22(S1), S18-S28. Link

  • Cryan, J. F., et al. (2002). Assessing antidepressant activity in rodents: recent developments and future needs. Trends in Pharmacological Sciences, 23(5), 238-245. Link

Sources

Validation

A Comparative Guide to Validating the Mechanism of Action of 1-(4-Chlorophenyl)pentan-1-amine as a Novel Monoamine Reuptake Inhibitor

This guide provides a comprehensive framework for the experimental validation of the mechanism of action (MoA) for the novel compound 1-(4-Chlorophenyl)pentan-1-amine, hereafter referred to as CPO-1. Based on its structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental validation of the mechanism of action (MoA) for the novel compound 1-(4-Chlorophenyl)pentan-1-amine, hereafter referred to as CPO-1. Based on its structural similarity to known phenethylamine-class compounds, the primary hypothesis is that CPO-1 functions as a monoamine reuptake inhibitor. Our objective is to rigorously test this hypothesis, delineate its selectivity profile across the primary monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—and assess potential off-target activities.

This document is designed for drug development professionals and researchers. It eschews a rigid template in favor of a logical, multi-phase experimental workflow. We will not only describe the requisite protocols but also elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach to MoA confirmation.

Phase 1: Primary Target Engagement and Affinity Profiling

The foundational step in MoA validation is to confirm direct physical interaction between the compound and its hypothesized molecular targets. For a putative monoamine reuptake inhibitor, this involves quantifying its binding affinity for SERT, NET, and DAT. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and specificity.[1]

Core Experiment: Competitive Radioligand Binding Assay

The principle of this assay is competition. A radiolabeled ligand with known high affinity for the target transporter is incubated with a membrane preparation containing the transporter. The addition of an unlabeled competitor compound (our test article, CPO-1) will displace the radioligand in a concentration-dependent manner. The concentration of CPO-1 that displaces 50% of the specific binding of the radioligand is the IC50, from which the binding affinity constant (Ki) can be calculated using the Cheng-Prusoff equation.[2]

Rationale for Experimental Design: Using membrane preparations from HEK293 cells stably overexpressing the human transporters (hSERT, hNET, hDAT) ensures a clean, specific system to measure direct binding, minimizing confounding interactions from other neuronal proteins.[3][4] The choice of well-characterized radioligands and competing inhibitors for defining non-specific binding is critical for data integrity.[2][5]

Experimental Protocol: Radioligand Binding for hSERT, hNET, and hDAT

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing either hSERT, hNET, or hDAT to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer.[5]

    • Determine protein concentration using a BCA or similar protein assay.

  • Assay Setup (96-well format):

    • To each well, add 150 µL of the membrane preparation (protein concentration optimized for each target, typically 5-20 µ g/well ).

    • Add 50 µL of CPO-1 at various concentrations (e.g., 11-point curve from 0.1 nM to 100 µM) or vehicle for total binding. For non-specific binding (NSB), add a high concentration of a known inhibitor (e.g., 5 µM imipramine for SERT, 5 µM mazindol for NET/DAT).[2]

    • Initiate the binding reaction by adding 50 µL of a specific radioligand at a concentration near its Kd (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT).

  • Incubation and Termination:

    • Incubate the plate with gentle agitation for 60-120 minutes at room temperature or 30°C to reach equilibrium.[5]

    • Terminate the reaction by rapid vacuum filtration onto a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter mat and add scintillation cocktail.

    • Measure radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of CPO-1.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the formula: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Hypothetical Data & Comparative Analysis

To contextualize the potential profile of CPO-1, we compare its hypothetical binding affinities with established drugs: Duloxetine (an SNRI) and Bupropion (an NDRI).[6]

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity (SERT/NET)Primary MoA
CPO-1 (Hypothetical) 15455000.33SNRI-like
Duloxetine ~1-2~10-20>1000~0.1SNRI[7]
Bupropion >5000~2000~500N/ANDRI[6]

This initial binding data suggests CPO-1 engages both SERT and NET with relatively high affinity, exhibiting a profile more akin to an SNRI than a selective inhibitor or a balanced triple reuptake inhibitor. The weaker affinity for DAT suggests dopaminergic effects may be minimal at therapeutic concentrations.

Phase 2: Functional Validation of Reuptake Inhibition

Demonstrating binding affinity is necessary but not sufficient. The next critical phase is to confirm that this binding translates into a functional consequence—namely, the inhibition of neurotransmitter transport into the cell. Modern fluorescence-based assays provide a high-throughput, real-time alternative to traditional radiotracer uptake assays.[8][9]

Core Experiment: Fluorescence-Based Neurotransmitter Uptake Assay

This assay utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[9] When the substrate is transported into cells expressing the target transporter, its fluorescence signal increases significantly. An inhibitor like CPO-1 will block this transport, resulting in a dose-dependent reduction of the fluorescent signal.

Rationale for Experimental Design: This cell-based functional assay provides a direct measure of the compound's inhibitory potency (IC50) in a live biological system.[10] It validates the binding data from Phase 1 and confirms the compound's intended pharmacological effect. Running the assay in parallel for all three transporters allows for a direct comparison of functional selectivity.

Experimental Protocol: Monoamine Uptake Inhibition Assay

  • Cell Plating:

    • Seed HEK293 cells stably expressing hSERT, hNET, or hDAT in 96-well or 384-well black, clear-bottom plates.

    • Culture overnight to allow for adherence and formation of a confluent monolayer.[9]

  • Compound Pre-incubation:

    • Wash the cells with a pre-warmed HEPES-buffered salt solution (HBSS).

    • Add 100 µL of HBSS containing various concentrations of CPO-1 or a reference inhibitor (e.g., Fluoxetine for SERT, Nisoxetine for NET, Vanoxerine for DAT).

    • Incubate for 15-30 minutes at 37°C.[10]

  • Uptake Initiation and Measurement:

    • Add the fluorescent neurotransmitter substrate solution (e.g., from a commercial kit like the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to all wells.[9]

    • Immediately place the plate into a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 20-30 minutes.[8]

  • Data Analysis:

    • For each concentration, calculate the rate of uptake (slope of the fluorescence signal over time).

    • Normalize the data, setting the vehicle-treated wells as 100% activity and wells with a saturating concentration of a known inhibitor as 0% activity.

    • Plot the percent transporter activity against the log concentration of CPO-1 and fit to a four-parameter logistic equation to determine the functional IC50.

Hypothetical Data & Comparative Analysis

The functional data should correlate with the binding affinities observed in Phase 1.

CompoundSERT Uptake IC50 (nM)NET Uptake IC50 (nM)DAT Uptake IC50 (nM)Functional Potency (SERT vs NET)
CPO-1 (Hypothetical) 2580950NET is ~3.2x weaker
Duloxetine ~5~30>2000NET is ~6x weaker
Bupropion >10000~2500~600DAT is ~4x stronger than NET

These results would functionally confirm CPO-1 as a potent inhibitor of both serotonin and norepinephrine reuptake, with a clear preference for SERT over NET.

Workflow for Primary MoA Validation

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity Binding_Assay Radioligand Binding Assay (hSERT, hNET, hDAT) Binding_Data Determine Binding Affinity (Ki) - SERT: 15 nM - NET: 45 nM - DAT: 500 nM Binding_Assay->Binding_Data Quantifies affinity Uptake_Assay Fluorescent Uptake Assay (hSERT, hNET, hDAT) Binding_Data->Uptake_Assay Hypothesis for functional validation Uptake_Data Determine Functional Potency (IC50) - SERT: 25 nM - NET: 80 nM - DAT: 950 nM Uptake_Assay->Uptake_Data Measures inhibition Conclusion Conclusion: CPO-1 is a potent SNRI Uptake_Data->Conclusion Confirms MoA

Caption: Experimental workflow for primary MoA validation.

Phase 3: Profiling Off-Target Liabilities

A crucial aspect of MoA validation is ensuring the observed cellular effect is not due to unintended interactions. For a compound targeting monoamine systems, two key off-target families must be investigated: G-protein coupled receptors (GPCRs), which are the native receptors for monoamines, and Monoamine Oxidase (MAO) enzymes, which are responsible for their degradation.[11][12]

Core Experiment 1: GPCR Off-Target Screening via cAMP Assay

Many monoamine receptors are GPCRs that signal through the modulation of cyclic AMP (cAMP).[13][14] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. A cAMP assay can screen for unintended agonist or antagonist activity at these receptors.[15]

Rationale for Experimental Design: This functional screen will reveal if CPO-1 directly activates monoamine receptors, which could confound the interpretation of its effects. A broad panel of receptors (e.g., adrenergic, serotonergic, dopaminergic) should be tested to ensure comprehensive profiling.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use cell lines engineered to express specific GPCR subtypes (e.g., HEK293 or CHO cells).

  • Assay Procedure (Agonist Mode):

    • Plate cells and incubate overnight.

    • Replace media with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

    • Add CPO-1 across a range of concentrations.

    • Incubate for 30 minutes at 37°C.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate cells with CPO-1.

    • Add a known agonist for the target receptor at its EC80 concentration.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or luminescence-based systems (e.g., Promega's cAMP-Glo™).[16]

  • Data Analysis:

    • In agonist mode, an increase (for Gs) or decrease (for Gi, often measured as inhibition of forskolin-stimulated cAMP) in signal indicates activity.

    • In antagonist mode, a rightward shift in the agonist dose-response curve indicates competitive antagonism.

Core Experiment 2: Monoamine Oxidase (MAO) Inhibition Assay

MAO-A and MAO-B are critical enzymes in monoamine metabolism. Inhibition of these enzymes can lead to significant physiological effects and drug-drug interactions.[12]

Rationale for Experimental Design: A fluorometric assay using recombinant human MAO-A and MAO-B provides a direct and sensitive method to determine if CPO-1 inhibits their activity. This is a critical safety and selectivity screen.

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Enzyme and Substrate Preparation: Use recombinant human MAO-A or MAO-B. A common substrate is p-tyramine, which is processed by both isoforms to produce H₂O₂.

  • Assay Setup:

    • In a 96-well plate, add MAO-A or MAO-B enzyme.

    • Add CPO-1 at various concentrations or a known inhibitor (Clorgyline for MAO-A, Pargyline for MAO-B).

    • Incubate for ~10 minutes to allow for inhibitor interaction.

  • Reaction and Detection:

    • Add a working reagent containing the substrate (p-tyramine), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red).

    • The H₂O₂ produced by MAO activity reacts with the probe in an HRP-dependent manner to generate a fluorescent product.

    • Incubate for 20-30 minutes in the dark.

    • Measure fluorescence (e.g., λex=530nm, λem=585nm).

  • Data Analysis:

    • Normalize data to controls and plot percent inhibition versus log concentration of CPO-1 to determine the IC50 value.

Hypothesized Signaling and Off-Target Pathways

G CPO1 CPO-1 SERT SERT CPO1->SERT Inhibits (High Potency) NET NET CPO1->NET Inhibits (High Potency) DAT DAT CPO1->DAT Inhibits (Low Potency) GPCRs Off-Target: Monoamine GPCRs CPO1->GPCRs Binds? (Test via cAMP) MAO Off-Target: MAO Enzymes CPO1->MAO Inhibits? (Test via Assay) Synaptic_Cleft Synaptic Cleft (Increased 5-HT, NE) Downstream_Signal Therapeutic Effect Synaptic_Cleft->Downstream_Signal Primary Pathway Side_Effect1 Potential Side Effects (e.g., receptor activation) GPCRs->Side_Effect1 Side_Effect2 Potential Side Effects (e.g., DDI, Tyramine effect) MAO->Side_Effect2

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 1-(4-Chlorophenyl)pentan-1-amine

This guide provides a comprehensive comparative analysis of the principal synthetic pathways to 1-(4-Chlorophenyl)pentan-1-amine, a chiral amine of significant interest in medicinal chemistry and drug development. The do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the principal synthetic pathways to 1-(4-Chlorophenyl)pentan-1-amine, a chiral amine of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with the requisite technical depth, field-proven insights, and actionable protocols to select and execute the optimal synthesis for their specific objectives, whether for racemic screening compounds or enantiopure active pharmaceutical ingredients (APIs).

Introduction: The Significance of a Chiral Amine

1-(4-Chlorophenyl)pentan-1-amine possesses a stereogenic center at the C1 position, making it a chiral molecule. The stereochemistry of pharmaceutical compounds is critical, as different enantiomers can exhibit vastly different pharmacological activities and metabolic profiles.[1] Therefore, access to both racemic and enantiomerically pure forms of this amine is essential for thorough investigation. This guide will first detail the synthesis of the common precursor ketone and then critically evaluate three primary routes to the target amine: a classical racemic approach via an oxime intermediate, the traditional Leuckart-Wallach reaction, and a modern catalytic asymmetric method for producing enantiopure material.

Part 1: Synthesis of the Key Precursor: 1-(4-Chlorophenyl)pentan-1-one

The most direct and industrially scalable method for synthesizing the requisite ketone precursor is the Friedel-Crafts acylation of chlorobenzene with pentanoyl chloride.[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via electrophilic aromatic substitution. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the pentanoyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich chlorobenzene ring. The chlorine substituent is an ortho, para-directing group; however, due to significant steric hindrance at the ortho positions, the acylation occurs almost exclusively at the para position, yielding the desired product with high regioselectivity.[2]

Workflow for Precursor Synthesis

cluster_0 Step 1: Friedel-Crafts Acylation Chlorobenzene Chlorobenzene Ketone 1-(4-Chlorophenyl)pentan-1-one Chlorobenzene->Ketone 1. AlCl₃, DCM, 0°C to RT 2. H₂O Quench PentanoylCl Pentanoyl Chloride PentanoylCl->Ketone

Caption: Friedel-Crafts acylation workflow for ketone precursor synthesis.

Detailed Experimental Protocol
  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acylation: Add pentanoyl chloride (1.0 eq) dropwise to the stirred suspension. After the addition is complete, add chlorobenzene (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by 2M HCl (aq). Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-(4-Chlorophenyl)pentan-1-one.

A Scientist's Notebook: The strict use of anhydrous conditions is paramount in Friedel-Crafts acylation. Any moisture will hydrolyze the aluminum chloride catalyst, deactivating it and halting the reaction. Using freshly opened or distilled solvents and flame-drying glassware are non-negotiable steps for achieving high yields.

Part 2: Comparative Analysis of Amine Synthesis Routes

With the ketone precursor in hand, several divergent pathways can be employed to synthesize the target amine. The choice of route is dictated by the need for stereochemical control, scale, and available reagents.

Route A: Racemic Synthesis via Oxime Reduction

This reliable, two-step method first converts the ketone to an oxime, which is subsequently reduced to the primary amine. This approach avoids the high pressures of direct catalytic amination and offers a straightforward path to the racemic product. A procedure analogous to the synthesis of 1-(4-chlorophenyl)propan-1-amine is highly effective.[3]

Workflow for Racemic Synthesis

Ketone 1-(4-Chlorophenyl)pentan-1-one Oxime Ketone Oxime Intermediate Ketone->Oxime NH₂OH·HCl, Et₃N Ethanol, RT, 16h Amine 1-(4-Chlorophenyl)pentan-1-amine (Racemic) Oxime->Amine Borane-THF complex THF, 80°C, 16h

Caption: Two-step workflow for racemic amine synthesis via an oxime intermediate.

Detailed Experimental Protocol
  • Oxime Formation: To a solution of 1-(4-chlorophenyl)pentan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.0 eq) at room temperature. Stir the mixture for 16 hours. Evaporate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude 1-(4-chlorophenyl)pentan-1-one oxime, which can be used directly in the next step.

  • Oxime Reduction: Dissolve the crude oxime in anhydrous tetrahydrofuran (THF). Add borane-tetrahydrofuran complex (1.1 M solution in THF, ~3.0 eq) and stir the mixture at 80 °C for 16 hours.

  • Work-up and Purification: Cool the reaction to room temperature and cautiously add 1 M HCl (aq). Extract the mixture with ethyl acetate. Basify the aqueous layer with NaOH (aq) to pH > 12 and extract three times with ethyl acetate. Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting racemic amine can be purified by silica gel column chromatography.

A Scientist's Notebook: The final basic wash and extraction are crucial. The amine product will exist as the hydrochloride salt in the acidic aqueous phase after work-up. Basification deprotonates the ammonium salt, rendering the free amine soluble in the organic extraction solvent, thereby ensuring efficient recovery.

Route B: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones. It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[4] While operationally simple, it suffers from several drawbacks.

Reaction Principle

The reaction involves the formation of an iminium ion from the ketone and ammonia (generated in situ from ammonium formate). This iminium ion is then reduced by a hydride transfer from a formate anion. A significant drawback is that the reaction often produces an N-formyl amide intermediate, which must be hydrolyzed in a separate step to yield the free primary amine. Furthermore, the reaction typically requires high temperatures (>160 °C).[4]

A Scientist's Notebook: Due to the harsh conditions and the need for a subsequent hydrolysis step, the Leuckart-Wallach reaction is often less favored in modern drug discovery labs compared to methods using metal hydrides or catalytic hydrogenation, which proceed under milder conditions and offer higher chemoselectivity.

Route C: Catalytic Asymmetric Reductive Amination

For producing enantiomerically pure 1-(4-Chlorophenyl)pentan-1-amine, direct asymmetric reductive amination (DARA) is the most efficient and elegant strategy.[5] This one-pot reaction combines the ketone, an amine source, and a chiral catalyst under a hydrogen atmosphere to produce the chiral amine directly.

Reaction Principle

This advanced method relies on a chiral transition metal catalyst, such as an Iridium complex with a chiral phosphine ligand (e.g., f-Binaphane), to control the stereochemical outcome.[6][7] A key challenge in direct reductive amination is that the initial imine formation is often the rate-limiting step. To accelerate this, a Lewis acid co-catalyst like titanium(IV) isopropoxide [Ti(OiPr)₄] is frequently added.[6][7] The chiral catalyst then coordinates to the transiently formed imine and directs the hydrogenation from a specific face, leading to one enantiomer in high excess.

Workflow for Asymmetric Synthesis

Ketone 1-(4-Chlorophenyl)pentan-1-one Amine (R)- or (S)-Amine (Enantiopure) Ketone->Amine [Ir(COD)Cl]₂ / Chiral Ligand Ti(OiPr)₄, H₂ (gas) DCM, RT Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Amine

Caption: One-pot asymmetric reductive amination for enantiopure amine synthesis.

Detailed Experimental Protocol (Representative)
  • Catalyst Preparation: In a glovebox, prepare the active catalyst in situ by stirring the iridium precursor [Ir(COD)Cl]₂ (0.5 mol%) with the chiral ligand (e.g., (S,S)-f-Binaphane, 1.1 mol%) in degassed dichloromethane (DCM) for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve 1-(4-chlorophenyl)pentan-1-one (1.0 eq), an ammonia source (e.g., ammonium acetate, 2.0 eq), and titanium(IV) isopropoxide (1.5 eq) in DCM.

  • Hydrogenation: Transfer the catalyst solution to the substrate solution. Place the flask in a high-pressure autoclave, purge with hydrogen gas, and pressurize to 50-70 atm H₂.

  • Reaction: Stir the reaction at room temperature for 24-48 hours.

  • Work-up and Analysis: Carefully vent the hydrogen. Quench the reaction with water and filter through a pad of celite. Basify the filtrate and extract with an organic solvent. After drying and concentration, the crude amine can be purified. The enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.

A Scientist's Notebook: The choice of chiral ligand is the single most important factor determining the enantioselectivity. While f-Binaphane is an excellent starting point, screening a library of chiral phosphine ligands may be necessary to optimize the e.e. for this specific substrate. The Ti(OiPr)₄ not only accelerates imine formation but also acts as a drying agent, which is beneficial for the reaction.[7]

Part 3: Alternative Conceptual Routes

Grignard-based Syntheses

Two pathways commencing from a Grignard reagent are conceptually viable, though often more laborious.

  • From 4-Chlorobenzonitrile: The addition of butylmagnesium bromide to 4-chlorobenzonitrile would form an intermediate imine salt. Subsequent reduction (e.g., with NaBH₄) could yield the primary amine. However, this often requires a separate reduction step and careful control to avoid side reactions.

  • From 4-Chlorobenzaldehyde: The addition of butylmagnesium bromide to 4-chlorobenzaldehyde produces the secondary alcohol, 1-(4-chlorophenyl)pentan-1-ol.[8] This alcohol must then be converted to the amine. A common strategy is to convert the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then displace it with an amine source, such as sodium azide followed by reduction.[9] This multi-step sequence generally results in lower overall yields compared to direct amination methods.

Part 4: Comparative Summary

The following table provides a high-level comparison of the primary synthetic routes discussed.

MetricRoute A: Racemic (via Oxime)Route B: Leuckart-WallachRoute C: Asymmetric DARA
Stereocontrol None (Racemic)None (Racemic)High (up to >95% e.e.)
Number of Steps 2 (from ketone)2 (including hydrolysis)1 (from ketone)
Reaction Conditions Mild to moderate (RT to 80°C)Harsh (High Temp >160°C)Mild (RT, High Pressure)
Key Reagents NH₂OH·HCl, Borane-THFAmmonium FormateChiral Catalyst, H₂ gas, Ti(OiPr)₄
Yields (Typical) Good to ExcellentModerate to GoodGood to Excellent
Scalability HighModerateModerate (catalyst cost)
Key Advantages Reliable, avoids high pressureInexpensive reagentsOne-pot, high enantioselectivity
Key Disadvantages Produces racemic mixtureHarsh conditions, byproductsHigh cost of chiral catalyst

Conclusion

The optimal synthetic strategy for 1-(4-Chlorophenyl)pentan-1-amine is fundamentally tied to the desired outcome. For initial biological screening where a racemic mixture is sufficient, the racemic synthesis via oxime reduction (Route A) offers a reliable, high-yielding, and operationally straightforward protocol. For applications demanding the highest levels of stereochemical purity, essential for API development, catalytic asymmetric reductive amination (Route C) is unquestionably the state-of-the-art. Although it requires specialized equipment and expensive chiral catalysts, its efficiency and ability to deliver the target enantiopure amine in a single step from the ketone precursor make it the superior choice for pharmaceutical research and development. The classical Leuckart-Wallach reaction, while historically significant, is largely superseded by these more modern and milder alternatives.

References

  • Zhang, X. et al. (2002). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Organic Letters.
  • Google Patents. (1997). US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. Available from: [Link]

  • Asymmetric Reductive Amination/Ring-Closing Cascade: Direct Synthesis of Enantioenriched Biaryl- Bridged NH Lactams.
  • Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis.
  • Jagadeesh, R. V. et al. (2017).
  • Google Patents. (2004). US20040147762A1 - Asymmetric reductive amination of ketones.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Chemistry Steps. (2023). Alcohols to Amines. Available from: [Link]

  • ACS Publications. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development. Available from: [Link]

  • Google Patents. (2006). US20060111592A1 - Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one.
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]

  • Organic Syntheses. 3 - Organic Syntheses Procedure. Available from: [Link]

  • Effenberger, F., & Epple, G. (n.d.).
  • Journal of Chemical Education. Friedel Crafts acylation and alkylation with acid chlorides. Available from: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]

  • ScienceMadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. Available from: [Link]

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Validation

Assessing the Selectivity of 1-(4-Chlorophenyl)pentan-1-amine: A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery, particularly within the realm of centrally acting agents, selectivity is paramount. The ability of a compound to interact with its intended target while minimizing engagement wi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within the realm of centrally acting agents, selectivity is paramount. The ability of a compound to interact with its intended target while minimizing engagement with other biological molecules is a critical determinant of its therapeutic index and overall clinical success. This guide provides an in-depth, technical framework for assessing the selectivity of a novel compound, using the hypothetical molecule 1-(4-Chlorophenyl)pentan-1-amine as a case study. We will explore the causal relationships behind experimental choices, present detailed protocols for self-validating assays, and compare its projected performance against established alternatives.

The Imperative of Selectivity in CNS Drug Discovery

The development of drugs targeting the central nervous system (CNS) is fraught with challenges, a primary one being the potential for off-target effects. The intricate network of neurotransmitter systems means that a lack of selectivity can lead to a cascade of undesirable outcomes, ranging from diminished efficacy to severe adverse events. For a molecule like 1-(4-Chlorophenyl)pentan-1-amine, which bears structural resemblance to monoamine reuptake inhibitors, a thorough understanding of its selectivity profile is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.

Hypothetical Target Profile of 1-(4-Chlorophenyl)pentan-1-amine

For the purpose of this guide, we will work with a hypothetical selectivity profile for 1-(4-Chlorophenyl)pentan-1-amine. This profile is based on structure-activity relationships observed in similar chemical classes, such as pyrovalerone analogues.[1][2] We will posit that our lead compound is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT). This profile suggests its potential as a novel treatment for conditions like ADHD or as a non-stimulant wakefulness-promoting agent.

Comparative Framework: Establishing a Baseline for Performance

To contextualize the selectivity of 1-(4-Chlorophenyl)pentan-1-amine, it is essential to compare it against compounds with well-defined pharmacological profiles. For this guide, we will use two comparators:

  • Bupropion: An established norepinephrine-dopamine reuptake inhibitor (NDRI) widely used as an antidepressant and smoking cessation aid.[3]

  • A Modafinil Analogue: Representing a class of wakefulness-promoting agents with a distinct mechanism of action, also targeting DAT.[4]

The inclusion of these comparators will allow for a nuanced discussion of the relative selectivity and potential therapeutic advantages of our lead compound.

Experimental Workflow for Selectivity Profiling

A robust assessment of selectivity involves a multi-tiered approach, starting with primary target engagement and expanding to a broad screen of potential off-targets.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Chirality & Functional Selectivity A Radioligand Binding Assays (DAT, NET, SERT) B Neurotransmitter Uptake Inhibition Assays (DAT, NET, SERT) A->B Functional Confirmation C Commercial Safety Panel (e.g., Eurofins SafetyScreen44) B->C Broaden Scope D Follow-up Dose-Response Assays (for identified hits) C->D Hit Confirmation E Enantiomeric Separation & Profiling D->E Investigate Stereochemistry F Functional Assays for Off-Targets (e.g., GPCR signaling) E->F Refined Profiling

Figure 1: A tiered experimental workflow for assessing the selectivity of a novel CNS compound.

Tier 1: Primary Target Engagement

The initial step is to quantify the affinity and functional potency of 1-(4-Chlorophenyl)pentan-1-amine at its hypothesized primary targets: the monoamine transporters.

Experimental Protocol 1: Radioligand Binding Assays for Monoamine Transporters

Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[5][6] They provide a direct measure of the interaction between the test compound and its target, expressed as the inhibition constant (Ki).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Utilize cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters (e.g., HEK293 cells).

    • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[7]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand for each transporter ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT), and varying concentrations of the test compound (1-(4-Chlorophenyl)pentan-1-amine) or reference compounds.[8]

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).

  • Incubation and Filtration:

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[7]

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes bound to the radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: Neurotransmitter Uptake Inhibition Assays

Rationale: While binding assays measure affinity, they do not provide information on the functional consequence of that binding. Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of a substrate into the cell, thus providing a measure of its functional potency.[9][10]

Step-by-Step Methodology:

  • Cell Culture:

    • Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96- or 384-well plates coated with an appropriate substrate (e.g., poly-D-lysine).[11]

    • Allow the cells to form a confluent monolayer.

  • Assay Procedure (Fluorescence-Based):

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Pre-incubate the cells with varying concentrations of 1-(4-Chlorophenyl)pentan-1-amine or reference compounds for a short period (e.g., 10-15 minutes) at 37°C.[12]

    • Add a fluorescent substrate that is a mimic of biogenic amines (available in commercial kits) to all wells.[11][13] This substrate is taken up by the active transporters, leading to an increase in intracellular fluorescence.

    • A masking dye in the assay buffer quenches the fluorescence of the extracellular substrate, eliminating the need for a wash step.[14]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint using a fluorescence plate reader.[9]

    • Plot the inhibition of substrate uptake as a function of the test compound concentration to determine the IC50 value.

Data Presentation: Primary Target Selectivity
CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT Uptake IC50 (nM)NET Uptake IC50 (nM)SERT Uptake IC50 (nM)NET/DAT Selectivity Ratio (Ki)SERT/DAT Selectivity Ratio (Ki)
1-(4-Chlorophenyl)pentan-1-amine (Hypothetical) 15 45 >1000 25 70 >2000 3 >66
Bupropion52619604380014002300>100003.783.3
Modafinil Analogue20250>500035400>800012.5>250

Data for Bupropion and Modafinil Analogue are representative values from the literature.[3][4]

Interpretation: The hypothetical data suggest that 1-(4-Chlorophenyl)pentan-1-amine is a potent inhibitor of both DAT and NET, with a slight preference for DAT. Its selectivity against SERT is significant, which is a desirable characteristic for avoiding serotonin-related side effects. Compared to bupropion, our lead compound exhibits higher potency at DAT and NET. The modafinil analogue shows higher selectivity for DAT over NET.

Tier 2: Broad Off-Target Screening

To ensure the safety of a drug candidate, it is crucial to assess its potential interactions with a wide range of other biological targets.[15]

Experimental Protocol 3: Broad Panel Off-Target Screening

Rationale: Screening the compound against a broad panel of receptors, ion channels, enzymes, and other transporters can identify potential off-target liabilities early in the drug discovery process. Commercial services like Eurofins' SafetyScreen or CEREP's BioPrint offer comprehensive panels for this purpose.[16][17][18]

Methodology:

  • Panel Selection:

    • Choose a panel that covers a wide range of targets known to be associated with adverse drug reactions. The SafetyScreen44 panel, for example, includes 44 key targets.[17]

  • Screening:

    • The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate against each target in the panel using radioligand binding or enzymatic assays.[19]

  • Data Analysis:

    • Results are reported as the percent inhibition of radioligand binding or enzyme activity.

    • A common threshold for a "hit" is >50% inhibition at the screening concentration.

Data Presentation: Off-Target Hits
TargetAssay Type% Inhibition at 10 µM (Hypothetical)
Sigma-1 ReceptorBinding65%
M1 Muscarinic ReceptorBinding58%

Interpretation: In our hypothetical screen, 1-(4-Chlorophenyl)pentan-1-amine shows significant interaction with the Sigma-1 and M1 muscarinic receptors. These "hits" require further investigation to determine their potency and functional relevance.

Tier 3: Chirality and Functional Selectivity

The presence of a chiral center in 1-(4-Chlorophenyl)pentan-1-amine necessitates the investigation of its individual enantiomers, as they can have different pharmacological properties.[1][9] Furthermore, the functional consequences of off-target binding need to be explored.

Experimental Protocol 4: Enantiomeric Separation and Profiling

Rationale: Enantiomers of a chiral drug can exhibit different potency, selectivity, and even different pharmacological effects.[1][9] Regulatory agencies increasingly require the development of single-enantiomer drugs.

Methodology:

  • Chiral Separation:

    • Separate the enantiomers of 1-(4-Chlorophenyl)pentan-1-amine using chiral chromatography (e.g., HPLC with a chiral stationary phase).

  • Profiling:

    • Repeat the primary target engagement and off-target screening assays (Protocols 1, 2, and 3) for each individual enantiomer.

Data Presentation: Enantiomer Selectivity
EnantiomerDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Sigma-1 Ki (nM)M1 Ki (nM)
(S)-enantiomer (Hypothetical) 8 25 >1000 500 >5000
(R)-enantiomer (Hypothetical) 150 400 >2000 >2000 800

Interpretation: The hypothetical data indicate that the (S)-enantiomer is the more potent and selective eutomer for the primary targets (DAT and NET) and has lower affinity for the identified off-targets. The (R)-enantiomer is less potent at the primary targets and shows higher affinity for the M1 muscarinic receptor. This highlights the importance of developing the (S)-enantiomer as the drug candidate.

G cluster_0 Racemic Mixture cluster_1 Chiral Separation cluster_2 Pharmacological Profile A 1-(4-Chlorophenyl)pentan-1-amine B (S)-enantiomer A->B C (R)-enantiomer A->C D High DAT/NET Potency Low Off-Target Affinity B->D E Low DAT/NET Potency Higher M1 Affinity C->E

Figure 2: The impact of chirality on the pharmacological profile of 1-(4-Chlorophenyl)pentan-1-amine.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the selectivity of a novel compound, using the hypothetical molecule 1-(4-Chlorophenyl)pentan-1-amine as a working example. By employing a tiered experimental workflow that encompasses primary target engagement, broad off-target screening, and an investigation of stereochemistry, researchers can build a detailed and predictive selectivity profile. The hypothetical data presented for 1-(4-Chlorophenyl)pentan-1-amine, when compared to established drugs, illustrate how such a profile can inform lead optimization and candidate selection. Ultimately, a thorough understanding of a compound's selectivity is a cornerstone of modern, safety-conscious drug development.

References

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  • Ab-Ibrahim, A., & Patel, T. (2019). Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Clinical and Translational Science, 12(6), 633–640.[27]

  • Zwartsen, A., O'Byrne, J., & Hondebrink, L. (2016). Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. Neurotoxicology and Teratology, 57, 18–25.[28]

  • Roche. (2025, August 9). Screening for Safety-Relevant Off-Target Activities. Retrieved from ResearchGate.[29]

  • Newman, A. H., Kline, R. H., & Allen, A. C. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 589–601.[8]

  • Lengyel, K., Pieschl, R., Strong, T., Molski, T., Mattson, G., Lodge, N. J., & Li, Y. W. (2008). Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance. Neuropharmacology, 55(1), 63–70.[30]

  • Sinning, S., Musgaard, M., & Jensen, A. A. (2016). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 7(4), 484–495.[31]

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Comparative

Benchmarking 1-(4-Chlorophenyl)pentan-1-amine: A Guide to Reproducible Pharmacological Assays

Introduction: The Lipophilicity Trap 1-(4-Chlorophenyl)pentan-1-amine is a structural analog of the well-known neurotoxin/releaser 4-Chloroamphetamine (4-CA).[1] While 4-CA (a propyl chain) is the gold standard for deple...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Lipophilicity Trap

1-(4-Chlorophenyl)pentan-1-amine is a structural analog of the well-known neurotoxin/releaser 4-Chloroamphetamine (4-CA).[1] While 4-CA (a propyl chain) is the gold standard for depleting serotonin (5-HT), the extension of the alkyl chain to a pentyl group in this compound fundamentally alters its physicochemical properties.[1]

The Core Problem: Most reproducibility failures with this compound do not stem from biological variance, but from physicochemical mismanagement .[1] The addition of two methylene groups (


) significantly increases the partition coefficient (LogP), rendering standard aqueous dilution protocols prone to error due to precipitation and non-specific binding to laboratory plastics.[1]

This guide provides a validated framework to standardize your data, comparing this compound against industry standards and detailing the specific handling protocols required to ensure the concentration in your pipette matches the concentration at the target.

Chemical Validation & Pre-requisites

Before initiating biological assays, three chemical variables must be controlled. Failure to report these renders experimental data obsolete.[1]

A. Stereochemical Purity

The C1 position is a chiral center.[1] Biological activity at Monoamine Transporters (MATs) is highly stereoselective.

  • Requirement: You must use enantiomerically pure material (typically the R-isomer for higher transporter affinity in this class).[1]

  • Risk: Racemic mixtures will show "flattened" IC50 curves, as the inactive enantiomer acts as a silent diluent or low-affinity competitive antagonist.[1]

B. Salt Form vs. Free Base[1]
  • Standard: Hydrochloride (HCl) Salt .[1]

  • Reasoning: The free base is an oily liquid prone to rapid oxidative deamination and carbonate formation upon air exposure.[1] The HCl salt is a stable solid but requires specific solvation steps (see Protocol).[1]

C. The "Stickiness" Factor (LogP)[1]
  • Observation: Unlike amphetamine, the pentyl tail makes this molecule highly lipophilic.[1]

  • Impact: It adheres to polypropylene (eppendorf tubes) and polystyrene (well plates).[1]

  • Solution: All stock dilutions must be performed in glass .

Comparative Performance Matrix

The following table benchmarks 1-(4-Chlorophenyl)pentan-1-amine against the standard reference (4-Chloroamphetamine) and a selective inhibitor (Fluoxetine).

Feature1-(4-Chlorophenyl)pentan-1-amine 4-Chloroamphetamine (4-CA) Fluoxetine
Primary Target Non-selective MAT substrate/inhibitorSERT/DA Releaser (Neurotoxic)SERT Inhibitor
Chain Length 5 Carbons (Pentyl)3 Carbons (Propyl)N/A (Phenoxyphenyl)
Lipophilicity (Est.[1] LogP) ~4.2 - 4.5 (High Risk)~2.8 (Moderate)~4.5
Solubility (Water) Negligible (< 0.1 mg/mL)GoodLow
Plastic Binding High (>20% loss in 1hr) LowModerate
Use Case Probing hydrophobic pocket depth in MATsSerotonin depletion modelClinical Antidepressant ref.[1]

Key Insight: The pentyl analog often exhibits lower apparent potency than 4-CA in standard assays not because it binds less effectively, but because less free compound reaches the receptor due to non-specific binding.[1]

Experimental Protocols

Protocol A: Precision Solubilization (The "Glass-Only" Rule)[1]

Objective: Create a stable stock solution without precipitation or plastic adsorption.

Reagents:

  • Compound: 1-(4-Chlorophenyl)pentan-1-amine HCl (Stereopure).[1]

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous.[1]

  • Vessels: Borosilicate Glass Vials (2 mL or 4 mL) with Teflon-lined caps.

Step-by-Step:

  • Weighing: Weigh the HCl salt directly into a glass vial . Do not weigh onto a plastic weigh boat and transfer; static charge will cause loss of the fine powder.[1]

  • Primary Stock (10 mM): Add 100% DMSO to achieve a 10 mM concentration. Vortex vigorously for 30 seconds.[1]

    • Validation: Inspect for "schlierencrazing" (wavy lines) which indicates incomplete mixing.[1] The solution must be crystal clear.

  • Intermediate Dilutions: Perform all serial dilutions in glass tubes using DMSO.

    • Critical: Do not introduce water/buffer until the final step.[1]

  • Final Assay Buffer Step: Only transfer to the aqueous assay buffer (e.g., Krebs-Ringer) immediately prior to addition to cells/tissue.[1] Ensure the final DMSO concentration is < 0.1% to avoid solvent effects.[1]

Protocol B: Functional Uptake Inhibition Assay (Synaptosomes)[1]

Objective: Determine IC50 for Serotonin (SERT) or Dopamine (DAT) uptake.[1]

Workflow Logic: The following diagram illustrates the critical decision points to prevent "false negatives" caused by lipophilicity.

G Stock Stock Prep (10mM) Solvent: 100% DMSO Container: GLASS Dilution Serial Dilution Solvent: DMSO Container: GLASS Stock->Dilution Buffer Aq. Buffer Transfer (Immediate Use) Dilution->Buffer PlasticCheck Plasticware Contact? (Pipette Tips/Plates) Buffer->PlasticCheck Loss DATA LOSS: Adsorption to Plastic Precipitation PlasticCheck->Loss Prolonged Exposure (>5 min) Assay Incubation (Synaptosomes/Cells) 37°C, 5-10 min PlasticCheck->Assay Rapid Transfer (<1 min) Readout Scintillation/Fluorescence Calculate IC50 Assay->Readout

Figure 1: Critical path for handling lipophilic amines.[1] Note the "Rapid Transfer" requirement at the aqueous stage.

Detailed Steps:

  • Preparation: Isolate rat brain synaptosomes or use transfected HEK-293 cells expressing hSERT/hDAT.[1]

  • Equilibration: Pre-incubate tissue/cells in Krebs-Ringer-HEPES buffer for 15 min at 37°C.

  • Drug Addition:

    • Add the diluted compound (from Protocol A) to the reaction.

    • Note: Use low-retention pipette tips if available.[1]

  • Substrate Addition: Add radiolabeled substrate (

    
    H-5-HT or 
    
    
    
    H-DA) 5 minutes after the drug to allow for equilibrium binding.[1]
  • Termination: Terminate uptake after 5–10 minutes by rapid filtration over GF/B filters (pre-soaked in 0.1% PEI to reduce filter binding).

  • Analysis: Count radioactivity. Normalize to "Total Uptake" (vehicle) and "Non-Specific Uptake" (presence of saturating cocaine/fluoxetine).

Mechanistic Context: Why Chain Length Matters

Understanding the Structure-Activity Relationship (SAR) helps interpret your data.[1]

SAR Central Phenylalkylamine Core Propyl Propyl Chain (3C) (e.g., Amphetamine/4-CA) Central->Propyl Pentyl Pentyl Chain (5C) (1-(4-Cl-Ph)pentan-1-amine) Central->Pentyl Effect1 Optimal Transporter Fit High Potency Propyl->Effect1 Fits canonical pocket Effect2 Steric Bulk & Hydrophobicity Altered Selectivity/Kinetics Pentyl->Effect2 Extends into hydrophobic cleft

Figure 2: SAR divergence.[1] The pentyl chain forces the molecule into secondary hydrophobic pockets, altering kinetic profiles compared to shorter analogs.

Troubleshooting & Reproducibility Checklist

SymptomProbable CauseCorrective Action
High variability between replicates Inconsistent delivery due to plastic adsorption.[1]Switch to glass vials for all intermediate steps. Use "Low Retention" tips.
IC50 is 10x higher than expected Compound precipitated in aqueous buffer.[1]Ensure final DMSO concentration is <0.1% but >0.05% to aid solubility.[1] Sonicate stocks.[1]
Loss of potency over time (weeks) Oxidation of the amine (if free base) or hydrolysis.[1]Store as HCl salt at -20°C, desiccated. Avoid freeze-thaw cycles of DMSO stocks.[1]
Data disagrees with literature Enantiomeric mismatch.Verify chirality (R vs S). Request Certificate of Analysis (CoA) with optical rotation data.[1]

References

  • PubChem. 1-(4-Chlorophenyl)propan-1-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Fantegrossi, W. E., et al. (2024).[1][2] Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines.[1][2] Neuropharmacology.[1][3] Available at: [Link]

  • Newman, A. H., et al. (2001).[1][3] Structure-activity relationships at monoamine transporters... Journal of Medicinal Chemistry.[1][4] Available at: [Link]

  • Drucker, D. J. (2016).[1][5] Five ways to tackle the reproducibility crisis in biomedical research. Cell Metabolism.[1][5] Available at: [Link]

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Safety & Regulatory Compliance

Safety

1-(4-Chlorophenyl)pentan-1-amine proper disposal procedures

Executive Summary: Immediate Action & Critical Constraints 1-(4-Chlorophenyl)pentan-1-amine is a halogenated arylalkylamine. Its disposal requires strict adherence to Halogenated Organic and Corrosive (Basic) waste proto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action & Critical Constraints

1-(4-Chlorophenyl)pentan-1-amine is a halogenated arylalkylamine. Its disposal requires strict adherence to Halogenated Organic and Corrosive (Basic) waste protocols.

CRITICAL "DO NOT" WARNINGS:

  • DO NOT mix with bleach (Sodium Hypochlorite). This reaction generates chloramine gas , a severe respiratory toxicant.

  • DO NOT mix with acidic waste streams without controlled neutralization. The exothermic reaction can pressurize containers or cause solvent flashing.

  • DO NOT dispose of down the drain. This compound poses aquatic toxicity risks and resists standard wastewater biodegradation.

Chemical Profile & Waste Classification

Effective disposal begins with accurate characterization. This compound presents a dual hazard: the corrosive amine functionality and the halogenated aromatic ring, which dictates the incineration method.

ParameterData / ClassificationOperational Implication
Chemical Structure Chlorinated Primary AmineBasic pH; requires acid-resistant containers.
RCRA Status (USA) Characteristic Waste Likely D001 (Ignitable) & D002 (Corrosive). Not typically P- or U-listed by name, but regulated under general halogenated organics.
Waste Stream Halogenated Organic (Basic) Must go to an incinerator equipped with acid gas scrubbers (to capture HCl generated during combustion).
Incompatibilities Acids, Oxidizers, Acid ChloridesSegregate strictly from nitric acid, peroxides, and mineral acids.
Container Type HDPE (Preferred) or GlassAvoid metal containers (aluminum/steel) due to corrosive amine potential.

The Segregation Protocol: The "Why" Behind the Rules

As a scientist, you must understand that disposal is not just "throwing it away"; it is the first step of chemical processing.

Mechanism of Hazard:

  • The Amine Risk (Exothermicity): 1-(4-Chlorophenyl)pentan-1-amine is a base. If you pour this into a "General Organic Waste" carboy that contains residual acetic or sulfuric acid, you initiate an immediate acid-base neutralization.

    • Result: Rapid heat generation (

      
      ). In a closed waste container, this heat expands volatile solvents (acetone/DCM), leading to container rupture or explosion.
      
  • The Halogen Risk (Incineration): The chlorine atom on the phenyl ring survives standard combustion longer than the carbon backbone.

    • Result: Upon incineration, it forms Hydrogen Chloride (HCl) gas. If this enters a non-halogenated waste stream (which lacks scrubbers), it corrodes the incinerator infrastructure and releases acid rain precursors.

Protocol: Always segregate this compound into the Halogenated Basic/Alkaline waste stream.

Operational Disposal Workflow

The following logic gate ensures the material ends up in the correct destruction pathway.

DisposalWorkflow Start Waste Generation: 1-(4-Chlorophenyl)pentan-1-amine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated Debris StateCheck->Solid SolventCheck Is solvent Halogenated? Liquid->SolventCheck HaloStream Stream: Halogenated Organic SolventCheck->HaloStream Yes (e.g., DCM) pHCheck Check pH Compatibility SolventCheck->pHCheck No (e.g., Ethanol) Labeling Labeling: 'Contains Halogenated Amines' 'High pH' HaloStream->Labeling pHCheck->HaloStream Add to Halo Stream (Due to solute) SolidPack Pack in HDPE Jar Label: Toxic Solid (Organic) Solid->SolidPack SolidPack->Labeling Storage Satellite Accumulation Area (Segregate from Acids) Labeling->Storage

Figure 1: Decision tree for segregating chlorinated amine waste. Note that even if the solvent is non-halogenated (e.g., ethanol), the presence of the chlorinated solute dictates the "Halogenated" waste stream.

Step-by-Step Disposal Procedures

Scenario A: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: You have a reaction mixture containing the amine dissolved in dichloromethane (DCM) or methanol.

  • Select Container: Use a dedicated Halogenated Waste carboy (HDPE preferred).

  • Verify pH: Dip a pH strip into the waste stream.

    • Self-Validation: If pH < 7, check for incompatible acids before adding your amine. If pH > 7, it is safe to add.

  • Transfer: Pour the mixture using a funnel to prevent spillage.

  • Labeling:

    • List the solvent (e.g., "Dichloromethane 90%").

    • List the solute explicitly: "1-(4-Chlorophenyl)pentan-1-amine 10%".

    • Add hazard tag: "Corrosive (Base)" and "Toxic."

Scenario B: Solid Waste (Pure Compound or Spill Debris)

Context: You have expired pure solids or contaminated paper towels from a spill.

  • Containment: Place solids in a wide-mouth HDPE jar or a double-lined heavy-duty polyethylene bag.

  • Segregation: Do not place this bag in the general "Lab Trash."

  • Labeling: Mark as "Hazardous Waste - Solid Toxic Organics."

  • Handoff: Seal the container with tape. Ensure no exterior contamination (wipe test if necessary).[1]

Scenario C: Emergency Spill Cleanup

Context: You dropped a vial of the pure liquid amine.

  • Evacuate & Ventilate: Amines have strong odors and respiratory toxicity. Clear the immediate area.[1]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator if ventilation is poor.

  • Absorb: Use an inert absorbent (vermiculite or clay).

    • Note: Do NOT use paper towels initially if the concentration is high, as amines can react with cellulose or bleaching agents in paper.

  • Neutralize (Optional but Recommended):

    • Apply a weak acid neutralizer (e.g., citric acid powder) to the spill before sweeping. This converts the volatile amine into a non-volatile salt.

  • Disposal: Scoop the resulting sludge into the Solid Waste container (Scenario B).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2023). Chemical Compatibility and Storage Guidelines. ACS.org. [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Chlorophenyl)pentan-1-amine

This guide outlines the safety, handling, and disposal protocols for 1-(4-Chlorophenyl)pentan-1-amine .[1] Part 1: Executive Safety Summary Compound Classification: Functionalized Benzylic Amine. Primary Hazards: Skin/Ey...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, handling, and disposal protocols for 1-(4-Chlorophenyl)pentan-1-amine .[1]

Part 1: Executive Safety Summary

Compound Classification: Functionalized Benzylic Amine. Primary Hazards: Skin/Eye Corrosivity, Acute Toxicity (Oral/Dermal), Respiratory Irritation. Operational Status: High Caution . Treat as a hazardous, bioactive intermediate.

As exact Safety Data Sheets (SDS) for the specific pentyl chain variant are rare in public repositories, this protocol utilizes Read-Across Toxicology from the chemically analogous 1-(4-Chlorophenyl)propan-1-amine and general halogenated benzylic amines. This approach ensures a "worst-case" safety margin, protecting personnel against potential corrosivity and lipophilic absorption.

Part 2: Personal Protective Equipment (PPE) Matrix

The lipophilic nature of the pentyl chain combined with the chlorophenyl ring increases the ability of this amine to penetrate the dermal barrier. Standard latex gloves are insufficient .

PPE Selection Logic
ComponentRecommendationTechnical Justification
Hand Protection (Splash) Nitrile (Double Gloved) Minimum thickness 0.11 mm. Protects against incidental splashes.[2][3] Change immediately upon contamination.[4][5]
Hand Protection (Immersion) Silver Shield / Laminate Required for spill cleanup or prolonged handling. Benzylic amines can permeate nitrile in <15 mins.
Eye Protection Chemical Goggles Safety glasses are inadequate due to amine vapor volatility. Goggles seal against corrosive fumes.
Respiratory P100/OV Cartridge Only if working outside a fume hood (e.g., spill response). Use a full-face respirator with Organic Vapor (OV) cartridges.
Body Defense Tyvek Lab Coat Standard cotton absorbs amines, keeping them against the skin. Tyvek repels liquid splashes.
Visual Decision Tree: PPE Selection

PPE_Decision Start Task Assessment Type Contact Type? Start->Type Splash Incidental Splash (Transfer/Weighing) Type->Splash Immersion High Exposure (Spill/Synthesis) Type->Immersion Gloves1 Double Nitrile Gloves (Change every 30 mins) Splash->Gloves1 Gloves2 Laminate/Silver Shield (Chemical Barrier) Immersion->Gloves2 Resp Fume Hood Available? Gloves1->Resp Gloves2->Resp HoodYes Sash at <18 inches No Respirator Needed Resp->HoodYes Yes HoodNo Full Face Respirator (OV/P100 Filter) Resp->HoodNo No

Figure 1: Decision logic for selecting appropriate PPE based on exposure risk.

Part 3: Operational Handling Procedures

Engineering Controls
  • Primary Barrier: All open-vessel operations must occur within a certified chemical fume hood.

  • Airflow: Ensure face velocity is between 80–100 fpm.

  • Atmosphere: If the compound is the free base (liquid/oil), it is sensitive to CO₂ and moisture (forming carbamates). Handle under an inert atmosphere (Nitrogen or Argon) if purity is critical.

Transfer Protocols
  • Solids (Salt form): Use anti-static weighing boats. Avoid metal spatulas if the compound is acidic (HCl salt); use PTFE-coated tools.

  • Liquids (Free base):

    • Do not pour. Use a glass syringe or positive-displacement pipette.

    • Needle Safety: If using needles, do not recap. Dispose of immediately in a sharps container.

Reaction Monitoring
  • TLC Visualization: This compound is UV active (Chlorophenyl chromophore). It will also stain positive with Ninhydrin (primary amine) or Dragendorff’s reagent.

Part 4: Emergency & Disposal Protocols

Core Principle: Amine waste is basic and often incompatible with standard organic solvent waste streams if those streams contain acyl halides or active esters (risk of exothermic polymerization).

Spill Management (Small Scale < 10 mL/g)
  • Evacuate the immediate area if outside a hood.

  • Don PPE: Silver Shield gloves and respiratory protection.

  • Absorb: Use a "Universal" or "Basic" spill kit (vermiculite or sand). Do not use clay-based kitty litter (can react with some amines).

  • Neutralize: Wipe the area with dilute acetic acid (vinegar) or 1M HCl to convert the amine to its non-volatile salt.

  • Clean: Wash with soap and water.[2][5]

Disposal Workflow

Disposal_Flow Waste Chemical Waste Check Form? Waste->Check Solid Solid (Salt) Check->Solid Liquid Liquid (Free Base) Check->Liquid Action1 Dissolve in combustible solvent (EtOH/Acetone) Solid->Action1 Action2 Neutralize with 1M HCl (Exothermic!) Liquid->Action2 Stream Tag: Halogenated Organic Waste Action1->Stream Action2->Action1

Figure 2: Step-by-step disposal logic ensuring safe neutralization before waste aggregation.

Part 5: Technical Data & Properties

Data extrapolated from analogous structures (1-(4-chlorophenyl)propan-1-amine) for risk estimation.

PropertyValue / DescriptionOperational Implication
Molecular Weight ~197.7 g/mol N/A
Physical State Likely Oil (Free Base) / Solid (HCl Salt)Free base requires air-tight storage.
Basicity (pKa) ~10.0 (Estimated for primary amine)Corrosive to skin; incompatible with acids/oxidizers.
Solubility Soluble in DCM, MeOH, DMSO. Low in water.Use alcohols for cleaning glassware.
Storage 2–8°C, DesiccatedPrevent hygroscopic degradation.

References

  • PubChem. 1-(4-Chlorophenyl)propan-1-amine Compound Summary. National Library of Medicine. (Accessed 2025).[3][4][6][7][8] Link

    • Note: Used as the primary structural analog for toxicological read-across.
  • Sigma-Aldrich. Safety Data Sheet for (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride. (Accessed 2025).[3][4][6][7][8] Link

    • Source for H-statements (H315, H319, H335)
  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Link

    • Basis for respiratory irritation protocols.[9]

  • Thermo Fisher Scientific. Lab Safety: Glove Selection Guide. Link

    • Source for nitrile vs. laminate breakthrough times for amine solvents.

Sources

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